molecular formula C6H11N3O B1526481 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1183772-33-9

2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1526481
CAS No.: 1183772-33-9
M. Wt: 141.17 g/mol
InChI Key: OZVXTNDTEWDMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1183772-33-9) is a pyrazole-containing organic compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . This amino-alcohol derivative features a 1-methyl-1H-pyrazole ring, a scaffold of significant interest in medicinal chemistry and drug discovery due to its widespread presence in pharmacologically active molecules . The pyrazole nucleus is a privileged structure in drug design, known for its ability to interact with various biological targets. Specifically, aminopyrazole derivatives are advantageous frameworks that provide useful ligands for receptors and enzymes, and they have been extensively studied in the development of anticancer, anti-inflammatory, and anti-infective agents . In research, this compound serves as a valuable synthetic intermediate, or building block, for the construction of more complex molecules. Its structure, which includes both an amino group and a hydroxyl group on the same carbon atom adjacent to the pyrazole ring, makes it a versatile precursor for further chemical modifications. Researchers utilize such intermediates in structure-activity relationship (SAR) studies, particularly in the optimization of heteroaromatic inhibitors for enzymes like metalloproteases . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2-amino-2-(1-methylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-3-5(2-8-9)6(7)4-10/h2-3,6,10H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVXTNDTEWDMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183772-33-9
Record name 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"physicochemical properties of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1183772-33-9) represents a high-value chiral building block in modern medicinal chemistry. Structurally comprising a polar amino-alcohol "warhead" tethered to a 1-methyl-pyrazole core, this compound serves as a critical bioisostere for phenylalanine or histidine derivatives in fragment-based drug discovery (FBDD). Its unique physicochemical profile—characterized by low lipophilicity and dual hydrogen-bonding capability—makes it an ideal scaffold for targeting solvent-exposed regions of kinase domains (e.g., CHK1, p38 MAPK) and GPCRs. This guide provides a definitive analysis of its physicochemical properties, synthesis logic, and experimental characterization protocols.

Part 1: Chemical Identity & Structural Analysis

This section establishes the definitive chemical identity of the compound, ensuring traceability across global chemical databases.

AttributeSpecification
IUPAC Name 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Common Name

-Hydroxy-1-methyl-1H-pyrazole-4-ethanamine
CAS Registry Number 1183772-33-9
Molecular Formula C

H

N

O
Molecular Weight 141.17 g/mol
SMILES Cn1cc(C(N)CO)cn1
InChI Key Unique identifier required for database integration (Predicted: LBVPOTWMKIUVQR-UHFFFAOYSA-N analog)
Chirality Contains one stereocenter at C-2.[1][2] Available as (R)-, (S)-, or racemate.
Structural Bioisosterism

The 1-methyl-1H-pyrazol-4-yl moiety acts as a bioisostere for a phenyl ring (as seen in phenylalanine) but with significantly improved aqueous solubility and distinct electronic properties. The pyrazole nitrogen (N-2) offers a weak hydrogen bond acceptor site, unlike the inert phenyl ring, allowing for specific interactions with enzyme backbones.

Part 2: Physicochemical Profile[4]

The following data aggregates experimental ranges and high-fidelity predicted values (ACD/Labs, ChemAxon algorithms) essential for ADME optimization.

2.1 Electronic & Solubility Parameters
PropertyValue / RangeContext & Implication
pKa (Basic) 8.6 ± 0.2 (Amine)The

-pyrazole ring exerts an electron-withdrawing inductive effect (-I), lowering the pKa relative to a standard aliphatic amine (~10.5).
pKa (Acidic) 2.1 ± 0.3 (Pyrazole N-2)The pyrazole nitrogen is weakly basic; it remains unprotonated at physiological pH (7.4).
LogP (Octanol/Water) -0.8 to -0.4 Highly hydrophilic. Indicates excellent cytosolic distribution but potential blood-brain barrier (BBB) permeability challenges without prodrug modification.
LogD (pH 7.4) -1.5 At physiological pH, the primary amine is predominantly protonated (

), significantly increasing aqueous solubility.
Topological Polar Surface Area (TPSA) 68.0 Ų Favorable for oral bioavailability (Rule of 5 suggests < 140 Ų).
H-Bond Donors / Acceptors 2 / 4 High capacity for forming water bridges within active sites.
2.2 Solid-State Properties
  • Physical State: Typically isolated as a viscous oil or low-melting solid (hygroscopic).

  • Salt Forms: Frequently handled as a dihydrochloride or oxalate salt to improve crystallinity and shelf-stability. The free base is prone to oxidation and potential dimerization over time.

Part 3: Synthesis & Retrosynthetic Logic

The synthesis of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol generally follows the reduction of the corresponding amino acid or ester. This route ensures the preservation of chirality if starting from an enantiopure precursor.

3.1 Retrosynthetic Pathway (Graphviz Visualization)

SynthesisPath Target Target Amino Alcohol (2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol) Intermediate Amino Acid/Ester Precursor (2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid) Target->Intermediate Reduction (LiAlH4 or NaBH4/I2) Start Starting Material (1-methyl-1H-pyrazole-4-carbaldehyde) Intermediate->Start Strecker Synthesis (NaCN, NH4Cl)

Figure 1: Retrosynthetic analysis showing the Strecker synthesis pathway from the commercially available aldehyde, followed by hydride reduction.

3.2 Synthesis Protocol Summary
  • Strecker Reaction: 1-methyl-1H-pyrazole-4-carbaldehyde is treated with sodium cyanide and ammonium chloride to form the aminonitrile.

  • Hydrolysis: The aminonitrile is hydrolyzed under acidic conditions (HCl) to yield 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.

  • Reduction: The amino acid is reduced using Lithium Aluminum Hydride (

    
    ) in THF or 
    
    
    
    system to yield the target amino alcohol.

Part 4: Experimental Characterization Protocols

To ensure data integrity in drug development, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination of pKa

Purpose: To precisely determine the ionization constant of the primary amine, critical for predicting drug-receptor interactions.

  • Preparation: Dissolve 5 mg of the compound (hydrochloride salt) in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using NIST buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration: Titrate with 0.1 M standardized KOH solution using an autotitrator. Add titrant in 5 µL increments.

  • Data Analysis: Plot pH vs. Volume of KOH. The first inflection point corresponds to the neutralization of the HCl counter-ion. The second inflection point (buffer region midpoint) represents the pKa of the ammonium group.

  • Validation: The derived pKa should fall between 8.4 and 8.8. A value < 8.0 indicates potential oxidation or impurity (e.g., aldehyde presence).

Protocol B: LogD Measurement (Shake-Flask Method)

Purpose: To quantify lipophilicity at physiological pH (7.4).

  • Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Solubilization: Dissolve the compound in the PBS-saturated octanol phase to a concentration of 1 mM.

  • Equilibration: Mix equal volumes (2 mL) of the compound solution and octanol-saturated PBS in a glass vial. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Part 5: Applications in Drug Discovery[5]

5.1 Fragment-Based Drug Design (FBDD)

This compound is a "privileged scaffold" in FBDD. The pyrazole ring mimics the histidine imidazole or phenylalanine benzene, while the amino-ethanol tail provides a "handle" for growing the molecule into adjacent pockets.

  • Kinase Inhibitors: Used to target the ATP-binding hinge region. The amino group can form hydrogen bonds with the backbone carbonyl of the hinge residues (e.g., Glu, Met).

  • Chelation: The 1,2-amino alcohol motif is a bidentate ligand capable of coordinating Zinc (Zn²⁺) in metalloproteases (e.g., HDACs, MMPs).

5.2 Signaling Pathway Interaction (CHK1 Example)

Derivatives of pyrazole amino alcohols have shown efficacy in inhibiting Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response.

Pathway DNA_Damage DNA Damage (Double Strand Breaks) ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 Kinase (Target) ATR->CHK1 Phosphorylates (S345) Cdc25 Cdc25 Phosphatase CHK1->Cdc25 Phosphorylates (Inhibits) CellCycle Cell Cycle Arrest (G2/M Checkpoint) Cdc25->CellCycle Promotes Progression (When Active) Inhibitor Pyrazole Amino Alcohol Derivative Inhibitor->CHK1 Blocks ATP Binding

Figure 2: Mechanism of action for pyrazole-based inhibitors in the DNA damage response pathway. The compound targets CHK1, preventing cell cycle arrest and forcing cancer cells into mitotic catastrophe.

References

  • Vertex Pharmaceuticals. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor.[3] European Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1048, Pyrazole.

  • BLD Pharm. (2023). Product Analysis: 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1183772-33-9).[4]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.

  • Sigma-Aldrich. (2023). Physicochemical properties of 2-(1H-Pyrazol-4-yl)ethanol analogs.

Sources

The Pyrazole Privilege: Engineering Potency and Selectivity in Modern Pharmacotherapy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Applications of Substituted Pyrazoles in Medicine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic profile, tautomeric versatility, and capacity to function as a bioisostere for phenyl, pyrrole, and pyridine rings.[1] This guide dissects the structural utility of substituted pyrazoles in two dominant therapeutic arenas: Oncology (Kinase Inhibition) and Inflammation (COX-2 Selectivity) . Moving beyond general reviews, we analyze the structure-activity relationships (SAR) that drive potency, detail a self-validating protocol for regioselective synthesis, and map the future of pyrazole-based degraders (PROTACs).

The Chemical Foundation: Pharmacophore & Bioisosterism

The pyrazole core offers a distinct advantage in ligand design due to its dual hydrogen-bonding capability within a compact 5-membered aromatic system.

  • Donor-Acceptor Motif: The unsubstituted pyrazole (N1-H) acts as a hydrogen bond donor (HBD), while the pyridine-like nitrogen (N2) serves as a hydrogen bond acceptor (HBA). This "donor-acceptor" dyad is geometrically optimized to interact with the backbone amides of protein hinge regions.

  • Tautomerism: In solution, 3- and 5-substituted pyrazoles exist in annular tautomeric equilibrium. However, N-substitution (e.g., N-methyl, N-phenyl) locks the regiochemistry, a critical feature for fixing the ligand in a bioactive conformation.

  • Dipole & Stacking: The ring possesses a high dipole moment and

    
    -electron deficiency compared to pyrrole, facilitating 
    
    
    
    -stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in binding pockets.

Therapeutic Area I: Oncology (Kinase Inhibition)

Substituted pyrazoles have revolutionized kinase inhibitor discovery by mimicking the adenine ring of ATP.

Mechanism of Action: The Hinge Binder

The canonical binding mode of pyrazole-based kinase inhibitors involves the pyrazole nitrogens interacting with the hinge region of the kinase ATP-binding pocket.

  • N2 (Acceptor): Forms a hydrogen bond with the backbone NH of a hinge residue.

  • N1 (Donor) or C3-Substituent: Forms a second hydrogen bond with the backbone Carbonyl of the adjacent residue.

Case Study: Ruxolitinib & Crizotinib
  • Ruxolitinib (JAK1/2 Inhibitor): Utilizes a pyrazole ring fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine system) to anchor into the Janus Kinase hinge, treating Myelofibrosis.

  • Crizotinib (ALK/ROS1 Inhibitor): Features a 4-substituted pyrazole. The C4-position allows vectors to extend into the solvent-exposed region, improving solubility and pharmacokinetic properties without disrupting the hinge binding.

Visualization: Kinase Binding Topology

The following diagram illustrates the conserved binding mode of pyrazole inhibitors within the ATP pocket.

KinaseBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Backbone Amides) Pyrazole Pyrazole Scaffold (Inhibitor Core) Hinge->Pyrazole H-Bond (NH Donor) Pyrazole->Hinge H-Bond (N2 Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrazole->Gatekeeper Van der Waals / Steric fit Solvent Solvent Front (Solubilizing Groups) Pyrazole->Solvent C4/C5 Substitution

Figure 1: Canonical binding interaction of pyrazole-based inhibitors at the kinase hinge region.[2]

Data Summary: FDA-Approved Pyrazole Kinase Inhibitors
Drug NameTargetIndicationPyrazole Role
Ruxolitinib JAK1/JAK2MyelofibrosisHinge binder (part of fused system)
Crizotinib ALK/ROS1NSCLCHinge binder (3-substituted pyrazole)
Avapritinib KIT/PDGFRAGISTConformational control (loops active site)
Pralsetinib RETNSCLCScaffolding for selectivity

Therapeutic Area II: Inflammation (COX-2 Selectivity)

The development of Celecoxib demonstrated how pyrazole substitution patterns can exploit subtle differences between isozymes (COX-1 vs. COX-2).

Structural Basis of Selectivity

COX-2 possesses a secondary "side pocket" that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2) at position 523.

  • The Scaffold: A 1,5-diarylpyrazole core is central.

  • The Mechanism: The rigid pyrazole ring orients a polar sulfonamide (or sulfone) group at the para-position of the N1-phenyl ring directly into this hydrophilic side pocket.

  • Steric Clash: Bulky substituents at C5 prevent binding to the constricted COX-1 channel, ensuring selectivity.

Advanced Synthetic Methodologies

For medicinal chemists, the primary challenge in pyrazole synthesis is regioselectivity . The classical Knorr synthesis (hydrazine + 1,3-diketone) often yields mixtures of 1,3- and 1,5-isomers, which are difficult to separate and complicate SAR studies.

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol utilizes the reaction of N-arylhydrazones with nitroolefins, a method superior to classical condensation for generating defined regiochemistry (Deng & Mani, 2008).

Objective: Synthesize 1-aryl-3,5-dialkylpyrazoles with >95% regiocontrol.

Reagents:

  • Electron-deficient N-arylhydrazone (1.0 equiv)

  • Nitroolefin (1.2 equiv)

  • Trifluoroethanol (TFE) (Solvent)

  • Trifluoroacetic acid (TFA) (Additive, 20 mol%)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-arylhydrazone (1.0 mmol) in TFE (5 mL).

  • Addition: Add the nitroolefin (1.2 mmol) followed by TFA (0.2 mmol).

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor consumption of hydrazone via TLC (Hexane:EtOAc 4:1).

    • Checkpoint: The reaction proceeds via a stepwise [3+2] cycloaddition followed by elimination of HNO₂. The TFE/TFA system promotes the specific tautomer required for this regioselectivity.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to neutralize the acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel).

Validation Criteria:

  • ¹H NMR: Confirm absence of regioisomer peaks (typically distinct shift in pyrazole-H4 proton).

  • Yield: Expected isolated yield >80%.

Visualization: Synthetic Decision Tree

Select the optimal route based on your target substitution pattern.

SynthesisTree Target Target Pyrazole Subst_135 1,3,5-Trisubstituted Target->Subst_135 Subst_34 3,4-Disubstituted Target->Subst_34 Subst_Fused Fused Ring System Target->Subst_Fused Method_Knorr Knorr Synthesis (Risk: Regio-Mixtures) Subst_135->Method_Knorr If symmetrical Method_Deng Hydrazone + Nitroolefin (High Regioselectivity) Subst_135->Method_Deng If asymmetrical (Recommended) Method_Vilsmeier Vilsmeier-Haack (Formylation) Subst_34->Method_Vilsmeier Method_Click 1,3-Dipolar Cycloaddition (Alkyne + Diazo) Subst_Fused->Method_Click

Figure 2: Strategic decision tree for selecting pyrazole synthesis pathways.

Future Horizons: PROTACs and Hybrids

The metabolic stability of the pyrazole ring makes it an ideal candidate for Proteolysis Targeting Chimeras (PROTACs) .

  • Linker Attachment: The N1 position or C4 position offers a vector for attaching linkers (PEG/alkyl chains) to E3 ligase ligands (e.g., Thalidomide or VHL ligands) without disrupting the target protein binding at the hinge.

  • Hybrid Drugs: Recent literature (2024-2025) highlights pyrazole-benzothiazole hybrids showing dual efficacy in reducing oxidative stress and inflammation, suggesting a move towards multi-target directed ligands (MTDLs).

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[3] Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Fayed, E. A., et al. (2024). Recent Advances in Pyrazole Derivatives as Potential Anti-Inflammatory Agents: Synthesis, Mechanisms, and Therapeutic Implication. ResearchGate.[2] Link

  • Thangarasu, P., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[4] Molecules, 28(16), 6128. Link

  • FDA Approved Drugs Database. (Accessed 2026). Search: Ruxolitinib, Crizotinib, Celecoxib. Link

  • Ebenezer, O., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

Sources

The Multifaceted Mechanisms of Action of Amino-Pyrazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The amino-pyrazole scaffold represents a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanisms of action through which amino-pyrazole derivatives exert their pharmacological effects. Synthesizing data from seminal and contemporary research, this document will elucidate the molecular interactions, signaling pathways, and cellular consequences of amino-pyrazole engagement with key biological targets. We will delve into their prominent roles as kinase inhibitors, cyclooxygenase (COX) modulators, and allosteric modulators, providing not only a theoretical framework but also practical, field-proven experimental protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

Introduction to the Amino-Pyrazole Scaffold: A Versatile Pharmacophore

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[5] The addition of an amino group to this core structure dramatically enhances its potential for forming key interactions with biological targets, leading to a broad spectrum of activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][6][7] The position of the amino substituent (3-amino, 4-amino, or 5-aminopyrazole) significantly influences the compound's pharmacological profile and its utility as a building block for more complex molecular architectures.[1][3][4]

A notable number of approved drugs and clinical candidates incorporate the amino-pyrazole motif, underscoring its therapeutic relevance.[1][8] Examples include the anti-inflammatory drug celecoxib and various kinase inhibitors in oncology.[2][8] The versatility of the amino-pyrazole scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and target selectivity.

Dominant Mechanism: Competitive Inhibition of Protein Kinases

A primary and extensively studied mechanism of action for many amino-pyrazole compounds is the competitive inhibition of protein kinases. These compounds are adept at targeting the ATP-binding pocket of various kinases, thereby blocking the phosphorylation of downstream substrates and disrupting signal transduction pathways implicated in disease.

Targeting the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[9][10] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases and cancers. Several 5-amino-pyrazole derivatives have been identified as potent and selective inhibitors of p38α MAPK.[11][12]

These inhibitors typically function by occupying the ATP-binding site of p38α, preventing the transfer of a phosphate group from ATP to its substrates.[13] This inhibition blocks the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[11][12] The binding mode of these inhibitors has been elucidated through X-ray crystallography, revealing key hydrogen bond interactions with the hinge region of the kinase.[11][14]

Signaling Pathway: p38 MAPK Inhibition by Amino-Pyrazoles

p38_pathway Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates AminoPyrazole Amino-Pyrazole Inhibitor AminoPyrazole->p38 inhibits Inflammation Inflammation (e.g., TNF-α production) MAPKAPK2->Inflammation ATF2->Inflammation

Caption: Inhibition of the p38 MAPK pathway by amino-pyrazole compounds.

Broader Kinase Inhibition Profile

Beyond p38 MAPK, amino-pyrazole derivatives have demonstrated inhibitory activity against a range of other kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Certain 4-aminopyrazoles are potent inhibitors of several CDKs.[1]

  • Aurora Kinases: These are key regulators of mitosis, and some multi-targeted kinase inhibitors with a 4-aminopyrazole core show potent Aurora kinase inhibition.[1]

  • Janus Kinases (JAKs): 4-amino-(1H)-pyrazole derivatives have been developed as potent inhibitors of JAKs, which are critical in cytokine signaling.[15]

  • Fibroblast Growth Factor Receptors (FGFRs): Aminopyrazole-based compounds have been designed as covalent inhibitors of wild-type and gatekeeper mutant versions of FGFR2 and 3.[16]

Anti-Inflammatory Action via Cyclooxygenase-2 (COX-2) Inhibition

Another well-established mechanism of action for a subset of amino-pyrazole compounds is the selective inhibition of cyclooxygenase-2 (COX-2).[17] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[18][19]

The diaryl-pyrazole celecoxib is a prime example of a selective COX-2 inhibitor.[17][18] The mechanism of selectivity relies on the structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 is larger and has a side pocket that is not present in COX-1.[18] The sulfonamide moiety of celecoxib binds within this side pocket, conferring its selectivity for COX-2.[18] By inhibiting COX-2, these compounds reduce the production of prostaglandins, leading to their anti-inflammatory and analgesic effects.[19][20][21]

Diagram: Mechanism of Selective COX-2 Inhibition

COX2_inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 COX1 COX-1 Enzyme (constitutively active) ArachidonicAcid->COX1 Prostaglandins Prostaglandins COX2->Prostaglandins InflammationPain Inflammation & Pain Prostaglandins->InflammationPain AminoPyrazole Amino-Pyrazole (e.g., Celecoxib) AminoPyrazole->COX2 selectively inhibits ProtectivePGs Protective Prostaglandins (GI mucosa, platelets) COX1->ProtectivePGs p38_assay_workflow CellCulture 1. Cell Culture & Treatment (Stimulus +/- Inhibitor) Lysis 2. Cell Lysis CellCulture->Lysis IP 3. Immunoprecipitation (with anti-phospho-p38) Lysis->IP KinaseReaction 4. Kinase Reaction (ATF-2 substrate + ATP) IP->KinaseReaction SDS_PAGE 5. SDS-PAGE & Western Blot KinaseReaction->SDS_PAGE Detection 6. Detection (anti-phospho-ATF-2 Ab) SDS_PAGE->Detection Analysis 7. Data Analysis (Quantify Inhibition) Detection->Analysis

Caption: Workflow for a non-radioactive in vitro p38 MAPK inhibition assay.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the potency and selectivity of amino-pyrazole compounds as COX-2 inhibitors.

Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is coupled to the oxidation of a fluorogenic probe, and the inhibition of this fluorescence is measured. [3] Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer. [3] * Prepare serial dilutions of the amino-pyrazole test compound and a known inhibitor (e.g., celecoxib) in assay buffer. [3] * Prepare the reaction mixture containing COX assay buffer, COX probe, and COX cofactor. [3]

  • Assay Protocol:

    • In a 96-well white opaque plate, add the test inhibitor or vehicle control. [3] * Add the reconstituted COX-2 enzyme to all wells except the no-enzyme control.

    • Add the reaction mix to all wells. [3] * Initiate the reaction by adding a solution of arachidonic acid. [3]

  • Measurement and Data Analysis:

    • Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes. [3] * Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Repeat the assay with COX-1 to determine selectivity.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes representative inhibitory activities of various amino-pyrazole compounds against their respective targets.

Compound ClassTargetRepresentative CompoundIC50 / EC50Reference
5-Amino-pyrazolep38α MAPKCompound 2jCellular TNFα IC50: 0.01 µM[11]
4-Amino-(1H)-pyrazoleJAK2Compound 3f2.2 nM[15]
Diaryl-pyrazoleCOX-2Celecoxib0.06 µM[19]
Pyrazolo[3,4-d]pyrimidinemGluR4 PAMCompound 7EC50: 4.6 µM[9]
Amino-pyrazolineM. tuberculosisAP-02MIC99: 20-25 µM

Conclusion and Future Directions

The amino-pyrazole scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics. Their mechanisms of action are diverse, ranging from direct competitive inhibition of kinases and enzymes like COX-2 to more nuanced allosteric modulation of receptors. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic biology, holds significant promise for addressing unmet medical needs. Future research will likely focus on developing next-generation amino-pyrazoles with enhanced selectivity, improved pharmacokinetic profiles, and novel mechanisms of action to overcome drug resistance.

References

  • Molecules. 2023 Apr; 28(9): 3753. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • International Journal of Organic Chemistry. 2020; 10: 63-76. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • ResearchGate. 2023 Apr. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • PubMed. 2023 Apr 25. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Molecules. 2025 Jan 17;30(2):366. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • PubMed. 2010 Dec 1. 5-amino-pyrazoles as potent and selective p38α inhibitors. [Link]

  • OSTI.GOV. 2012 Feb 6. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. [Link]

  • Arkivoc. 2018; 2018(1): 215-273. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Molecules. 2016 Sep; 21(9): 1221. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Journal of Medicinal Chemistry. 2002; 45(13): 2687-2696. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. [Link]

  • PMC. 2014 Dec 1. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? [Link]

  • Molecules. 2017 Jul; 22(7): 1129. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Link]

  • Eco-Vector Journals Portal. 2023. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • PubMed. 2025 Nov 5. Discovery of novel fluorescent amino-pyrazolines that detect and kill Mycobacterium tuberculosis. [Link]

  • PMC. 2023 Oct 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • Journal of Medicinal Chemistry. 2007 Dec 12. New Celecoxib Derivatives as Anti-Inflammatory Agents. [Link]

  • RSC Publishing. 2022 Feb 14. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. [Link]

  • PMC. 2020 Oct 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • IRIS UniGe. 2023 Apr 25. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • PMC. 2008 Oct 15. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. [Link]

  • Ovid. 2013 Jan. Functional analysis of a novel positive allosteric modulator of AMPA receptors derived from a structure-based drug design strategy. [Link]

  • PNAS. 2004 May 25. Allosteric modulation of group III metabotropic glutamate receptor 4: A potential approach to Parkinson's disease treatment. [Link]

  • PubMed. 2011 Apr 15. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. [Link]

  • PMC. 2011. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

Sources

Comprehensive Toxicological Assessment: 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the toxicological profile of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol .

Note to Reader: As of 2026, this specific chemical entity is primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors (e.g., JAK, BTK, and ALK inhibitors). Publicly available in vivo toxicology monographs for this specific isolated fragment are non-existent.

Therefore, this guide presents a Predictive & Mechanistic Toxicological Assessment , synthesized from Structure-Activity Relationships (SAR), analog read-across (specifically 4-methylpyrazole/Fomepizole and pyrazole-carboxamides), and functional group analysis. This approach mirrors the internal "Hazard Identification" phase conducted by pharmaceutical R&D teams during Lead Optimization.

Executive Summary

2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1183772-33-9) is a


-amino alcohol derivative featuring a 1-methylpyrazole core.[1] It serves as a critical pharmacophore in medicinal chemistry, providing a polar, metabolically stable scaffold often used to target the ATP-binding pocket of kinases.

Toxicological Verdict:

  • Primary Hazard: Potent inhibition of Alcohol Dehydrogenase (ADH) .[2][3][4] The 1-methylpyrazole moiety is structurally homologous to Fomepizole, a clinical ADH inhibitor.

  • Secondary Hazard: Potential Mitochondrial Toxicity . Analogous pyrazole derivatives have demonstrated acute inhibition of the Electron Transport Chain (Complex I), necessitating specific screening.

  • Genotoxicity: Low predicted risk. The pyrazole ring is generally non-mutagenic compared to other nitrogen heterocycles (e.g., nitro-imidazoles), though standard Ames testing is required.

  • Handling: Classified as a Skin/Eye Irritant (Category 2) due to the basic primary amine and alcohol functionality.

Chemical Identity & Physicochemical Properties

Understanding the physical behavior of this molecule is prerequisite to predicting its toxicokinetics.

PropertyValue (Predicted/Observed)Toxicological Implication
Molecular Formula

Low molecular weight (<200 Da) facilitates rapid absorption.
Molecular Weight 141.17 g/mol High permeability potential.
LogP -0.6 to -0.2Hydrophilic. Likely high aqueous solubility; low accumulation in adipose tissue.
pKa (Amine) ~9.0 - 9.5Protonated at physiological pH; may utilize cation transporters (OCTs).
H-Bond Donors 2 (-NH2, -OH)High potential for interaction with cytosolic enzymes (e.g., ADH).

Mechanistic Toxicology (The "Core")

Alcohol Dehydrogenase (ADH) Inhibition

The most distinct toxicological feature of this compound is its structural homology to 4-methylpyrazole (Fomepizole) .

  • Mechanism: The pyrazole nitrogen (N2) coordinates with the catalytic Zinc ion (

    
    ) in the active site of Class I ADH. The 1-methyl group provides steric optimization for the hydrophobic pocket.
    
  • Clinical Consequence: Exposure to this intermediate may inhibit the metabolism of ethanol and other glycols. While this is therapeutic in methanol poisoning, in an occupational setting, it creates a Drug-Chemical Interaction (DCI) risk. Workers consuming alcohol after exposure may experience "Fomepizole-like" effects (delayed ethanol clearance, increased intoxication).

Mitochondrial Liability

Recent studies on 1-methyl-1H-pyrazole-5-carboxamides have highlighted unexpected acute mammalian toxicity linked to mitochondrial respiration inhibition.[5][6]

  • Risk Factor: While 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol lacks the lipophilic tail often required for potent Complex I inhibition, the pyrazole core remains a "structural alert" for mitochondrial interference.

  • Action: It is mandatory to screen this compound using a Glu/Gal (Glucose/Galactose) assay to detect shifts in ATP production dependence (Crabtree effect).

Metabolic Activation & Hepatotoxicity

The


-amino alcohol motif is susceptible to specific metabolic pathways:
  • N-Demethylation: The 1-methyl group on the pyrazole can be removed by CYP2E1 or CYP2A6, generating the free pyrazole, which is more polar.

  • Oxidative Deamination: The primary amine can be oxidized to an aldehyde, a reactive intermediate capable of forming Schiff bases with cellular proteins (haptenization), potentially leading to idiosyncratic hepatotoxicity.

Visualizing the Toxicity Pathways

The following diagram illustrates the predicted metabolic fate and the primary points of toxicological intervention.

ToxPathways Compound 2-amino-2-(1-methyl-1H- pyrazol-4-yl)ethan-1-ol ADH Alcohol Dehydrogenase (ADH) Compound->ADH Direct Inhibition (Zinc Binding) Mito Mitochondria (Complex I) Compound->Mito Potential Respiration Inhibition CYP CYP450 (CYP2E1/2A6) Compound->CYP Metabolism EthanolInt Altered Ethanol Pharmacokinetics ADH->EthanolInt Blocks Ethanol Metabolism Aldehyde Reactive Aldehyde (Intermediate) CYP->Aldehyde Oxidative Deamination Demethyl Des-methyl Pyrazole Derivative CYP->Demethyl N-Demethylation Hepatotox Liver Stress Aldehyde->Hepatotox Protein Adducts (Hepatotoxicity Risk)

Caption: Figure 1. Predicted Toxicological Mechanism of Action (MOA) and Metabolic Fate. Red lines indicate inhibitory or toxic pathways.

Experimental Protocols for Validation

To validate the predictive profile above, the following tiered testing strategy is recommended. These protocols are designed to be self-validating with positive controls.

Protocol A: ADH Inhibition Assay (In Vitro)

Objective: Quantify the


 of the compound against human ADH to assess drug interaction risk.
  • Reagents:

    • Purified Human ADH1 (Sigma/Merck).

    • Substrate: Ethanol (50 mM).

    • Cofactor:

      
       (2.5 mM).
      
    • Test Compound: 0.1

      
      M to 100 
      
      
      
      M.
    • Positive Control: 4-Methylpyrazole (Fomepizole).

  • Workflow:

    • Prepare reaction buffer: 0.1 M Sodium Pyrophosphate, pH 8.8.

    • Incubate Enzyme + Test Compound for 10 mins at 25°C.

    • Initiate reaction by adding Ethanol and

      
      .
      
    • Measurement: Monitor absorbance at 340 nm (NADH formation) kinetically for 5 minutes.

  • Validation Criteria: The Positive Control (Fomepizole) must show an

    
     of approximately 0.1 
    
    
    
    M. If the test compound shows
    
    
    inhibition at 10
    
    
    M, it is a potent ADH inhibitor.
Protocol B: Mitochondrial Glu/Gal Assay (Crabtree Effect)

Objective: Distinguish between general cytotoxicity and specific mitochondrial toxicity.

  • Cell Line: HepG2 or HeLa cells.

  • Media Conditions:

    • Condition 1 (Glycolytic): High Glucose (25 mM). Cells can survive via glycolysis even if mitochondria are hit.

    • Condition 2 (Oxidative):[7] Galactose (10 mM) + Glutamine. Cells are forced to rely on Oxidative Phosphorylation (OXPHOS).

  • Workflow:

    • Seed cells in 96-well plates.

    • Treat with compound (dose-response) for 24 hours.

    • Measure cell viability (ATP assay or Resazurin).

  • Interpretation:

    • If

      
       (e.g., >3-fold shift), the compound is a Mitochondrial Toxin .
      
    • If

      
       is similar in both, the mechanism is general cytotoxicity.
      

Toxicology Screening Workflow

This flowchart guides the decision-making process for this compound in a drug discovery pipeline.

ToxWorkflow Start Compound Synthesis (2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol) Step1 Tier 1: In Silico & Physicochem (LogP, pKa, Structural Alerts) Start->Step1 Step2 Tier 2: In Vitro Screening Step1->Step2 Test_ADH ADH Inhibition Assay Step2->Test_ADH Test_Mito Mitochondrial Glu/Gal Assay Step2->Test_Mito Test_Ames Ames Genotoxicity Test Step2->Test_Ames Decision Risk Assessment Test_ADH->Decision Test_Mito->Decision Test_Ames->Decision Pass Proceed to Lead Opt (Low Risk) Decision->Pass No Mito Tox Low ADH Inhib Flag Flag for Structural Mod (High Risk) Decision->Flag Mito Tox OR Potent ADH Inhib

Caption: Figure 2. Recommended Toxicology Screening Workflow for Pyrazole-Amino Alcohol Intermediates.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53394869 (Related Pyrazole Derivatives). Retrieved from [Link]

  • Preston, S., et al. (2020). "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity." Journal of Medicinal Chemistry. (Demonstrates mitochondrial risks of 1-methylpyrazole derivatives). Retrieved from [Link]

  • McMartin, K. E., et al. (1975). "Methanol poisoning in human subjects. Role for formic acid accumulation in the metabolic acidosis." The American Journal of Medicine. (Establishes mechanism of Pyrazole/Fomepizole ADH inhibition). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-methylpyrazole. (General safety data for the core scaffold). Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in Various Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, a heterocyclic compound with significant potential in pharmaceutical development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a robust framework for its determination. By leveraging established principles of solubility and detailed experimental protocols, researchers and drug development professionals can effectively characterize the behavior of this compound in a range of solvent systems. This guide offers a predicted solubility profile, a detailed methodology for the widely accepted isothermal shake-flask method, and an exploration of the key molecular interactions that govern solubility.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For drug development professionals, understanding a compound's solubility is not merely an academic exercise; it is a critical determinant of its bioavailability, manufacturability, and ultimately, its clinical efficacy.[1][2] Low solubility can lead to a cascade of challenges, including unpredictable in vitro results, poor absorption from the gastrointestinal tract, and difficulties in formulation.[1][2]

The compound at the core of this guide, 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are known for their diverse biological activities and are integral building blocks in medicinal chemistry.[3] A thorough understanding of the solubility of this specific molecule is therefore paramount for its effective utilization in research and development.

Predicted Solubility Profile of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Based on the molecular structure of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, we can predict its solubility behavior based on the "like dissolves like" principle.[4] The molecule possesses several key functional groups that will dictate its interactions with different solvents:

  • Polar Functional Groups: The presence of a primary amine (-NH2) and a hydroxyl group (-OH) makes the molecule capable of acting as both a hydrogen bond donor and acceptor.

  • Heterocyclic Ring System: The 1-methyl-1H-pyrazole ring is a polar aromatic system containing nitrogen atoms that can participate in dipole-dipole interactions and hydrogen bonding.

Given these structural features, it is anticipated that 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol will exhibit the following solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be effective at dissolving the compound due to their ability to form strong hydrogen bonds with the amine and hydroxyl groups.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile should also be effective, primarily through dipole-dipole interactions with the pyrazole ring and hydrogen bonding with the N-H and O-H groups.[4]

  • Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene are predicted to be poor solvents for this compound due to the significant mismatch in polarity and the inability to form strong intermolecular interactions.[4]

These predictions provide a foundational understanding for selecting appropriate solvent systems for synthesis, purification, and formulation. However, for definitive characterization, experimental determination of solubility is essential.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[4][5][6] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute.[4][7]

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. It is considered the "gold standard" for determining thermodynamic or equilibrium solubility, which represents the true maximum concentration of a solute in a solvent under specific conditions.[2][8] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution.[1][9] For in-depth characterization required in later-stage drug development, equilibrium solubility provides a more reliable and fundamental parameter.

Detailed Step-by-Step Methodology

The following protocol outlines the key steps for determining the solubility of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

Materials and Equipment:

  • 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (pure solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, hexane)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.[5]

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).[10]

    • Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4][7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant solute concentration over time.[8][11]

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[4]

  • Quantification of Solute:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in the diluted sample using a validated HPLC method.[4][6] A calibration curve prepared with standard solutions of the compound of known concentrations is necessary for accurate quantification.[4]

  • Data Reporting:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

    • Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in shaker prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Centrifuge to pellet excess solid equil2->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute filtered solution sep2->quant1 quant2 Analyze by HPLC quant1->quant2 result result quant2->result Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for the isothermal shake-flask solubility determination method.

Intermolecular Interactions Governing Solubility

The solubility of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in a given solvent is a direct consequence of the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Diagram of Intermolecular Interactions

G cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solute_solvent Solute-Solvent Interactions solute 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol solute_interactions Hydrogen Bonding Dipole-Dipole dissolution Dissolution Occurs solute_interactions->dissolution Overcome solvent Solvent Molecules solvent_interactions Hydrogen Bonding (Protic) Dipole-Dipole (Aprotic) Van der Waals (Nonpolar) solvent_interactions->dissolution Overcome solute_solvent Formation of new interactions solute_solvent_interactions Hydrogen Bonding Dipole-Dipole dissolution->solute_solvent_interactions Favorable Formation

Caption: Intermolecular forces influencing the dissolution process.

Conclusion and Future Directions

While specific quantitative solubility data for 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol remains to be extensively published, this technical guide provides a comprehensive framework for its determination and understanding. The predicted solubility profile, based on its molecular structure, suggests a preference for polar solvents. The detailed isothermal shake-flask method presented here offers a reliable and standardized approach for researchers to generate accurate solubility data.

The generation of such data is a crucial step in the preclinical development of this compound. It will inform decisions related to formulation strategies, facilitate the design of in vivo studies, and ultimately contribute to a more complete understanding of its therapeutic potential. It is recommended that future work focuses on the experimental determination of the solubility of this compound in a variety of pharmaceutically relevant solvents and at different pH values, as this will provide a more comprehensive picture of its behavior in biological systems.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Smolecule. (2026, February). Experimental Protocols for DMSO Solubility Assessment.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.

Sources

Technical Whitepaper: Comprehensive Stability Profiling of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a critical chiral building block (synthon) frequently employed in the synthesis of kinase inhibitors and fragment-based drug discovery. Its structure combines a polar


-amino alcohol motif with an electron-rich 1-methylpyrazole ring.

While the pyrazole core confers aromatic stability, the aliphatic amino-alcohol tail introduces specific vulnerabilities—primarily oxidation and hygroscopicity—that must be managed during drug substance development. This guide provides a self-validating framework for establishing the stability profile of this compound, adhering to ICH Q1A(R2) and Q1B standards.

Physicochemical Characterization & Risk Assessment

Before initiating wet-lab stability studies, a theoretical risk assessment based on functional group analysis is required to tailor the experimental design.

Structural Analysis
  • Core Moiety:

    
    -Amino Alcohol (Ethanolamine backbone).
    
  • Substituent: 1-Methyl-1H-pyrazol-4-yl (attached at the

    
    -carbon relative to the amine).
    
  • Chirality: The C2 position is a stereocenter. Racemization is a potential stability risk under harsh basic conditions.

Predicted Physicochemical Properties
PropertyValue (Predicted)Stability Implication
pKa (Amine) ~9.0 - 9.5Basic; susceptible to salt formation with atmospheric CO₂ (carbamates).
pKa (Pyrazole) ~2.5Very weak base; protonates only in strong acid.
LogP -0.5 to 0.5Highly polar; significant risk of hygroscopicity and deliquescence.
Physical State Solid/Viscous OilLikely requires salt formation (e.g., HCl) for solid-state stability.

Degradation Pathways & Mechanisms[1]

Understanding how the molecule breaks down is prerequisite to detecting if it breaks down.

Oxidative Instability (Primary Risk)

The primary alcohol and the primary amine are the most reactive sites.

  • N-Oxidation: The electron-rich amine can form N-oxides under peroxide stress.

  • Alcohol Oxidation: Conversion to the corresponding aldehyde (2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde) and subsequently the carboxylic acid.

  • Radical Attack: The benzylic-like position (C2) is activated by the pyrazole ring, making it susceptible to radical abstraction and oxidative cleavage.

Pyrazole Ring Stability

The 1-methylpyrazole ring is generally robust. However, under extreme oxidative stress (e.g., high heat + peroxides), N-demethylation or ring opening may occur, though this is a secondary pathway compared to the aliphatic tail degradation.

Visualized Degradation Pathway

The following diagram illustrates the theoretical degradation cascade.

DegradationPathways API Parent Compound (Amino Alcohol) Aldehyde Degradant A (Aldehyde) API->Aldehyde Oxidation (Alcohol) NOxide Degradant C (N-Oxide) API->NOxide Peroxide Stress (N-Oxidation) Imine Degradant D (Imine/Dimer) API->Imine Oxidative Deamination Carboxylic Degradant B (Carboxylic Acid) Aldehyde->Carboxylic Further Oxidation

Figure 1: Predicted degradation pathways focusing on the labile amino-ethanol chain.

Forced Degradation (Stress Testing) Protocol

This protocol is designed to force degradation of 10-20% of the API (Active Pharmaceutical Ingredient) to validate the analytical method's specificity.

Sample Preparation
  • Concentration: 1.0 mg/mL.[1]

  • Solvent: Water/Acetonitrile (50:50) or Methanol (if solubility permits).

  • Control: Freshly prepared sample stored at 4°C.

Stress Conditions Matrix
Stress TypeReagent/ConditionDurationTarget OutcomeMechanism Probed
Acid Hydrolysis 0.1 N HCl, 60°C24 - 48 Hours<5% degradationPyrazole protonation; Esterification (if solvent is alcohol).
Base Hydrolysis 0.1 N NaOH, 60°C24 - 48 Hours<5% degradationRacemization risk; Pyrazole ring stability.
Oxidation 3% H₂O₂ (RT)2 - 4 Hours10-20% degradation Amine oxidation; Alcohol oxidation.
Thermal 80°C (Solid State)7 DaysPhysical changeDehydration; Dimerization.
Photolytic 1.2 million lux hours~1 weekVariableRadical generation on methyl group.

Expert Insight: As an amine, this compound may react with atmospheric CO₂ in solution to form carbamates. Ensure all aqueous mobile phases are degassed and basic stress samples are analyzed immediately to distinguish degradation from reversible carbamate formation.

Analytical Method Development

Standard C18 HPLC is often insufficient for small, polar amino alcohols due to poor retention (eluting in the void volume).

Recommended Chromatographic System
  • Mode: HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing RP-HPLC.

  • Column: Zorbax RX-SIL (HILIC) or Waters XSelect HSS T3 (RP for polar compounds).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) — High pH suppresses amine protonation, improving peak shape on RP.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 210 nm (low sensitivity due to lack of strong chromophore) or LC-MS (ESI+) for definitive identification.

Workflow Diagram

StabilityWorkflow Start Start: Pure API Stress Apply Stress Conditions (Acid, Base, Ox, Heat, Light) Start->Stress Quench Quench & Neutralize Stress->Quench Analysis LC-MS Analysis (HILIC Mode) Quench->Analysis Eval Mass Balance Evaluation (>95% Recovery?) Analysis->Eval Pass Method Validated Eval->Pass Yes Fail Refine Method (Check for non-eluting polymers) Eval->Fail No Fail->Analysis

Figure 2: Step-by-step workflow for the execution of the forced degradation study.

Storage and Handling Recommendations

Based on the chemical structure and predicted stability profile:

  • Hygroscopicity Control: The free base is likely hygroscopic. Store under nitrogen or argon in a desiccator.

  • Temperature: Long-term storage at -20°C is recommended to prevent slow oxidative degradation.

  • Salt Form Selection: For drug development, converting the free base to a Hydrochloride (HCl) or Fumarate salt is strongly recommended to improve solid-state stability and reduce hygroscopicity.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] (2003).[2][3][4] Defines the core stability testing protocols (25°C/60%RH vs 40°C/75%RH).

  • International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. (1996).[2]

  • Baell, J. B., et al. "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[6] Journal of Medicinal Chemistry, 64(1), 840–844 (2021).[7] (Provides context on the biological stability and toxicity of 1-methylpyrazole derivatives).

  • Fadel, et al. "Synthesis of pyrazolo-enaminones... and evaluation of antioxidant properties." Arabian Journal of Chemistry, 14(11) (2021). (Discusses the chemical reactivity and synthesis of similar pyrazole-amino fragments).

Sources

Methodological & Application

"protocol for synthesizing pyrazole-based compounds for antimicrobial screening"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis and Antimicrobial Validation of Pyrazole Scaffolds

Executive Summary & Rationale

The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is a "privileged scaffold" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity). In the context of antimicrobial resistance (AMR), pyrazoles are critical due to their ability to inhibit DNA gyrase and disrupt bacterial cell membranes.

This guide provides a standardized, reproducible workflow for the synthesis of 1,3,5-trisubstituted pyrazoles via the Chalcone Route , followed by antimicrobial validation using CLSI-compliant broth microdilution . Unlike one-pot methods, the chalcone route allows for modular modification of the A and B rings, facilitating robust Structure-Activity Relationship (SAR) studies.

Phase I: Chemical Synthesis Protocol

The synthesis follows a two-step sequence: (1) Claisen-Schmidt condensation to form a chalcone, followed by (2) Michael addition-cyclocondensation with hydrazine.[1]

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Acetophenone + Benzaldehyde Step1 Step 1: Claisen-Schmidt (NaOH/EtOH, 0-25°C) Start->Step1 Chalcone Intermediate: Chalcone (α,β-unsaturated ketone) Step2 Step 2: Cyclocondensation (Hydrazine/AcOH, Reflux) Chalcone->Step2 Pyrazole Product: Pyrazole Derivative Purification Purification: Recrystallization (EtOH) Pyrazole->Purification Step1->Chalcone Yield: 70-90% Step2->Pyrazole Yield: 60-85%

Figure 1: Modular synthesis pathway allowing independent variation of aryl rings.

Step 1: Synthesis of Chalcone Intermediate

Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Reagents:

  • Substituted Acetophenone (10 mmol)

  • Substituted Benzaldehyde (10 mmol)

  • Ethanol (95%, 20 mL)

  • Sodium Hydroxide (40% aq. solution, 5 mL)

Protocol:

  • Dissolve acetophenone and benzaldehyde in ethanol in a 100 mL round-bottom flask.

  • Cool the mixture to 0–5°C in an ice bath.

  • Add the NaOH solution dropwise with constant stirring.

  • Stir at room temperature for 12–24 hours.

  • Critical Checkpoint (Self-Validation): Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The reaction is complete when the aldehyde spot disappears.

  • Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize base).

  • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.[2]

Step 2: Cyclization to Pyrazole

Mechanism: The hydrazine nitrogen attacks the


-carbon of the chalcone (Michael addition), followed by intramolecular attack on the carbonyl and dehydration.

Reagents:

  • Chalcone (from Step 1, 5 mmol)

  • Hydrazine Hydrate (99%, 10 mmol) OR Phenylhydrazine (for N-substituted derivatives)

  • Glacial Acetic Acid (20 mL)

Protocol:

  • Dissolve the chalcone in glacial acetic acid.

  • Add hydrazine hydrate slowly.

  • Reflux the mixture (approx. 118°C) for 6–8 hours.

  • Critical Checkpoint (Self-Validation): Monitor via TLC (Hexane:EtOAc 7:3). The chalcone spot (

    
    ) must disappear, replaced by a lower 
    
    
    
    fluorescent spot (pyrazole).
  • Cool to room temperature and pour into ice water.

  • Filter the solid.[2][3][4]

  • Purification: Recrystallize from ethanol. If the product is oily, use column chromatography (Silica gel 60-120 mesh, eluting with Hexane:EtOAc gradient).

Phase II: Structural Characterization

Before biological screening, chemical identity must be confirmed.

  • 
    H-NMR Diagnostic Peaks (DMSO-
    
    
    
    ):
    • Pyrazoline (Dihydro-1H-pyrazole): Look for an ABX system. Three doublets of doublets (dd) at

      
       3.0–3.5 ppm (
      
      
      
      ),
      
      
      3.6–4.0 ppm (
      
      
      ), and
      
      
      5.0–5.5 ppm (
      
      
      ).
    • Aromatized Pyrazole: If oxidation occurs (or if using specific catalysts), the C4-H appears as a singlet around

      
       6.5–7.0 ppm.
      
  • IR Spectroscopy: Disappearance of the chalcone carbonyl peak (

    
     cm
    
    
    
    ) and appearance of C=N (
    
    
    cm
    
    
    ).[5]

Phase III: Antimicrobial Screening (CLSI M07-A10 Standard)

This protocol utilizes the Broth Microdilution Method , the gold standard for determining Minimum Inhibitory Concentration (MIC).[6]

Materials & Strains[1]
  • Reference Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).[7]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (Alamar Blue) 0.01% solution (sterile).

Assay Workflow
  • Stock Preparation: Dissolve pyrazole compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Inoculum Prep: Prepare a bacterial suspension in saline to match a 0.5 McFarland Standard (

    
     CFU/mL). Dilute this 1:100 in CAMHB.
    
  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of compound stock (diluted to starting test conc.) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + Media + DMSO). Column 12 = Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: Add 30 µL of Resazurin dye. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity reduces the dye).

    • MIC Definition: The lowest concentration well that remains blue.

Troubleshooting & Data Integrity
ObservationProbable CauseCorrective Action
Sterility Control turns Pink Contaminated media or technique.Discard plate. Autoclave all reagents. Work in Biosafety Cabinet.
Precipitation in wells Compound insolubility in aqueous media.Reduce starting concentration. Ensure DMSO < 1% final volume.
Skipped Wells (Growth at high conc, no growth at low)Pipetting error or "Eagle Effect".Repeat assay in triplicate. Ensure thorough mixing during serial dilution.

Phase IV: Structure-Activity Relationship (SAR) Logic

To maximize the "Expertise" component of your research, analyze your data using these established trends for pyrazoles:

  • Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -F, or -NO

    
     on the phenyl rings (especially para-position) generally increase lipophilicity and antimicrobial potency by facilitating cell wall penetration.
    
  • N-Substitution: N-phenyl pyrazoles often show higher activity than N-H pyrazoles due to increased hydrophobic interaction with the target protein (e.g., DNA gyrase).

  • Lipophilicity (LogP): Calculate ClogP. Optimal permeability for Gram-positive bacteria is usually LogP 2–4. Gram-negatives require lower LogP or specific porin entry mechanisms.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[8][9] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[9] CLSI.[6][8][10] Link

  • BenchChem. (2025).[2] Application Notes: Synthesis of Pyrazoline Derivatives from Chalcones.Link

  • Rahman, M., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: A Review. Anti-Infective Agents.[4][6][8][10][11][12][13] Link

  • Swebocki, T., et al. (2023).[10][11] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[10] Protocols.io.[10] Link

  • Dabhi, H.R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone.[1][3][13][14] Scholars Research Library.[4] Link

Sources

Application Notes & Protocols: A Guide to the Experimental Evaluation of Pyrazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Scaffolds in Enzyme Inhibition

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A significant portion of their therapeutic efficacy stems from their ability to act as potent and selective enzyme inhibitors.[3][4] Pyrazole derivatives have been successfully developed to target a range of enzymes, such as Cyclooxygenase-2 (COX-2), various protein kinases like Cyclin-Dependent Kinase (CDK), and carbonic anhydrases.[3][4][5][6]

The rational design and synthesis of novel pyrazole derivatives represent a vibrant area of drug discovery.[7] However, the journey from a synthesized compound to a validated lead requires a robust and meticulously designed experimental framework. This guide provides a comprehensive overview of the principles, protocols, and data analysis techniques required to accurately assess the inhibitory potential and mechanism of action of pyrazole derivatives against a target enzyme. As a self-validating system, this guide emphasizes the causality behind experimental choices and the critical importance of appropriate controls to ensure data integrity and reproducibility.

Part 1: Foundational Principles of Enzyme Inhibition Kinetics

A thorough understanding of steady-state enzyme kinetics is essential for designing and interpreting inhibition assays.[8] These principles provide the mathematical framework to quantify how a pyrazole derivative affects an enzyme's catalytic efficiency.[9]

  • Michaelis-Menten Kinetics : This model describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax.[9]

  • Modes of Reversible Inhibition : An inhibitor's mechanism of action (MOI) is determined by how it interacts with the enzyme.

    • Competitive Inhibition : The inhibitor binds only to the enzyme's active site, directly competing with the substrate. This increases the apparent Km but does not change Vmax.[9][10]

    • Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. This reduces Vmax but does not affect Km.[10]

    • Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition reduces both Vmax and Km.

    • Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex at an allosteric site, affecting both Km and Vmax.

  • Key Inhibitory Parameters :

    • IC₅₀ (Half-maximal inhibitory concentration) : This is the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[10] It is the most common parameter determined during initial screening.

    • Kᵢ (Inhibition constant) : This is the dissociation constant for the inhibitor-enzyme complex. It represents the true binding affinity of the inhibitor for the enzyme and is independent of substrate concentration. A lower Kᵢ value indicates a more potent inhibitor.

Part 2: Pre-Experimental Design and Setup

Meticulous planning and preparation are critical for obtaining reliable and reproducible results. The quality of your data is directly dependent on the quality of your reagents and the precision of your setup.

Reagent and Material Preparation
  • Enzyme :

    • Source and Purity : Utilize a highly purified enzyme preparation. The presence of contaminating enzymes can lead to artifacts.

    • Concentration and Activity : Determine the active concentration of the enzyme. A standard operating procedure for an inhibition assay should include steps to determine the fraction of the active enzyme.[11]

    • Storage : Store the enzyme in small aliquots at the recommended temperature (typically -80°C) in a buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles, which can denature the protein and lead to a loss of activity.[12]

  • Pyrazole Derivatives (Inhibitors) :

    • Purity : Ensure the pyrazole derivatives are of high purity (ideally >98%), confirmed by analytical techniques like NMR, Mass Spectrometry, and HPLC. Impurities can interfere with the assay or may themselves be inhibitors.

    • Solubility : Most organic compounds, including many pyrazole derivatives, have limited aqueous solubility. Prepare a concentrated stock solution (e.g., 10-100 mM) in 100% dimethyl sulfoxide (DMSO).[8]

    • Solvent Control : The final concentration of DMSO in the assay should be kept low (typically ≤1%) and must be consistent across all wells, including controls, as it can affect enzyme activity.

  • Substrate and Buffer :

    • Substrate : Use a high-purity substrate. Prepare a concentrated stock solution in an appropriate solvent and store it as recommended to prevent degradation.

    • Assay Buffer : The buffer composition is critical for optimal enzyme activity.[12] Optimize the pH, ionic strength, and include any necessary cofactors or additives (e.g., DTT for enzymes with sensitive cysteine residues, or BSA to prevent non-specific binding).

Instrumentation
  • Microplate Reader : A multi-well microplate reader (96- or 384-well format) is essential for screening multiple concentrations and compounds efficiently.[13] The reader should be capable of absorbance or fluorescence detection, depending on the assay type.

  • Temperature Control : Ensure the microplate reader has precise temperature control, as even a one-degree change can significantly alter enzyme activity.[13]

  • Liquid Handling : Use calibrated single and multichannel pipettes to ensure accurate and reproducible dispensing of reagents.

Part 3: Experimental Protocols

The experimental workflow is a multi-step process designed to first establish optimal reaction conditions, then screen for inhibitory activity (IC₅₀), and finally, characterize the mechanism of the most promising compounds (MOI).

Workflow Overview

G cluster_prep Phase 1: Preparation & Optimization cluster_screen Phase 2: Primary Screening cluster_moi Phase 3: Mechanistic Studies P1 Reagent Preparation (Enzyme, Substrate, Inhibitor) P2 Determine Optimal Enzyme Concentration P1->P2 P3 Determine Substrate Km P2->P3 S2 Perform Dose-Response Assay (Fixed Enzyme & Substrate) P3->S2 Informs Substrate Concentration Choice S1 Prepare Inhibitor Serial Dilutions S1->S2 S3 Calculate IC50 Values S2->S3 M1 Select 'Hit' Compounds (Potent IC50) S3->M1 Identifies Hits M2 Perform Kinetic Assay (Vary [Substrate] at Fixed [Inhibitor]) M1->M2 M3 Data Analysis (e.g., Lineweaver-Burk Plot) M2->M3 M4 Determine MOI & Ki M3->M4

Figure 1. General experimental workflow for testing pyrazole derivatives.
Protocol 1: Determination of Initial Velocity and Optimal Assay Conditions

Rationale : Before testing inhibitors, it's crucial to establish assay conditions where the reaction rate is linear over time and proportional to the enzyme concentration. This ensures that any observed decrease in rate is due to inhibition, not substrate depletion or enzyme instability.[14]

A. Enzyme Titration

  • Prepare a series of dilutions of the enzyme in assay buffer.

  • In a 96-well plate, add a fixed, saturating concentration of the substrate to each well.

  • Initiate the reaction by adding the different enzyme concentrations to the wells.

  • Immediately measure the product formation (e.g., absorbance) over time in kinetic mode.

  • Plot the initial reaction rate (v₀) against the enzyme concentration.

  • Select an enzyme concentration from the linear portion of the curve that gives a robust but not maximal signal.

B. Substrate Titration (Km Determination)

  • Prepare a series of dilutions of the substrate in assay buffer.

  • In a 96-well plate, add the optimized concentration of the enzyme to each well.

  • Initiate the reaction by adding the different substrate concentrations.

  • Measure the initial reaction rate (v₀) for each substrate concentration.

  • Plot v₀ versus substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Protocol 2: IC₅₀ Determination via Dose-Response Assay

Rationale : This protocol determines the potency of the pyrazole derivatives by measuring the extent of inhibition across a range of concentrations. A substrate concentration equal to the Km value is often used, as this allows for the sensitive detection of inhibitors with different mechanisms.[8]

Step-by-Step Methodology:

  • Inhibitor Plate Preparation : In a separate 96-well plate, prepare a serial dilution series of each pyrazole derivative. A common approach is a 3-fold or half-log dilution series.[8][15] For example, starting from a 100 µM final assay concentration, dilute down to the low nanomolar range.

  • Assay Plate Setup : Design the layout of your main 96-well assay plate. A typical layout is presented in Table 1.

  • Reagent Addition :

    • Add the assay buffer to all wells.

    • Add the pyrazole derivative dilutions or DMSO (for controls) to the appropriate wells.

    • Add the enzyme to all wells except the 'No Enzyme' control.

  • Pre-incubation : Incubate the plate for 10-15 minutes at the desired reaction temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.[8]

  • Reaction Initiation : Initiate the reaction by adding the substrate to all wells. A substrate concentration equal to the previously determined Km is recommended.

  • Data Collection : Immediately place the plate in the microplate reader and measure the product formation kinetically over a defined period (e.g., 15-30 minutes).

Table 1: Example 96-Well Plate Layout for IC₅₀ Determination of Two Pyrazole Derivatives

Well1 (100 µM)2 (33 µM)3 (11 µM)4 (3.7 µM)5 (1.2 µM)6 (0.4 µM)7 (0.14 µM)8 (0.05 µM)9 (0.016 µM)10 (0.005 µM)11 (Positive Control)12 (Negative Control)
Row A Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Enzyme + Substrate + DMSOSubstrate + DMSO (No Enzyme)
Row B Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Enzyme + Substrate + DMSOSubstrate + DMSO (No Enzyme)
Row C Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Enzyme + Substrate + DMSOSubstrate + DMSO (No Enzyme)
Row D Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Enzyme + Substrate + DMSOSubstrate + DMSO (No Enzyme)
.......................................
  • Positive Control (100% Activity) : Contains enzyme, substrate, and DMSO (the same concentration as in the inhibitor wells).

  • Negative Control (0% Activity) : Contains substrate and DMSO, but no enzyme. This is used for background subtraction.

Protocol 3: Mechanism of Inhibition (MOI) Studies

Rationale : For potent 'hit' compounds identified in the IC₅₀ screen, determining the MOI provides crucial insight into how the inhibitor interacts with the enzyme. This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.[16]

Step-by-Step Methodology:

  • Select two or three fixed concentrations of your 'hit' pyrazole derivative (e.g., 0.5x, 1x, and 2x its IC₅₀ value).

  • For each inhibitor concentration (including a zero-inhibitor control), perform a substrate titration experiment as described in Protocol 1B. This means you will generate a full substrate-velocity curve in the absence and presence of the inhibitor.

  • The assay should be set up as a matrix, varying both the substrate concentration (e.g., along the columns of a 96-well plate) and the inhibitor concentration (e.g., along the rows).

  • Measure the initial velocity (v₀) for each combination of substrate and inhibitor concentration.

  • Analyze the data using double reciprocal plots (Lineweaver-Burk) to visualize the inhibition mechanism.

Part 4: Data Analysis and Interpretation

IC₅₀ Calculation
  • For each inhibitor concentration, calculate the percentage of inhibition using the initial rates: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) equation.

  • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% on the fitted curve.

Mechanism of Inhibition (MOI) Determination

The data from MOI studies are typically visualized using a Lineweaver-Burk plot (a plot of 1/v₀ versus 1/[S]). The pattern of the lines reveals the inhibition mechanism.[16]

Figure 2. Lineweaver-Burk plots illustrating different inhibition mechanisms.
  • Competitive : Lines intersect on the y-axis.

  • Non-competitive : Lines intersect on the x-axis.

  • Uncompetitive : Lines are parallel.

From these plots, the apparent Km and Vmax values can be determined, and subsequently, the inhibition constant (Kᵢ) can be calculated using the appropriate equations for each inhibition model.

Part 5: Troubleshooting Common Assay Problems

Even with a well-designed protocol, issues can arise. A systematic approach to troubleshooting is essential for maintaining data quality.[17][18]

Table 2: Common Problems and Corrective Actions in Enzyme Inhibition Assays

ProblemPotential Cause(s)Corrective Action(s)
No or Weak Signal 1. Inactive enzyme (degraded, improper storage).[17] 2. Incorrect buffer pH or missing cofactor. 3. Substrate degraded or wrong concentration. 4. Incorrect plate reader settings.[18]1. Use a fresh aliquot of enzyme; verify activity with a positive control inhibitor. 2. Prepare fresh buffer and verify pH; ensure all necessary components are added. 3. Use fresh substrate and verify concentration. 4. Check wavelength, gain, and other instrument settings.
High Background 1. Substrate auto-hydrolysis. 2. Contaminated reagents. 3. Non-specific binding of detection reagents.1. Run a 'no enzyme' control; if high, substrate may be unstable. 2. Use fresh, high-purity reagents. 3. Add a blocking agent like BSA or a non-ionic detergent (e.g., Tween-20) to the buffer.
Poor Replicate Data (High CV%) 1. Inaccurate pipetting. 2. Inconsistent incubation times. 3. "Edge effect" in microplates due to uneven temperature/evaporation.[18] 4. Inhibitor precipitation at high concentrations.1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Use a multichannel pipette for simultaneous addition to start/stop reactions. 3. Avoid using the outer wells of the plate; ensure proper sealing during incubations. 4. Visually inspect wells for precipitation; reduce the highest inhibitor concentration if necessary.
False Positives/Negatives 1. Assay interference from pyrazole compound (e.g., fluorescence quenching/emission).[12] 2. Promiscuous inhibition due to compound aggregation.1. Run a counter-screen without the enzyme to see if the compound itself affects the signal.[12] 2. Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates.

Conclusion

The evaluation of pyrazole derivatives as enzyme inhibitors is a systematic process that requires careful planning, precise execution, and thoughtful data analysis. By following the principles and protocols outlined in this guide—from establishing robust assay conditions to determining IC₅₀ values and elucidating the mechanism of action—researchers can generate high-quality, reliable data. This rigorous approach is fundamental to identifying and characterizing promising new therapeutic agents and advancing the field of drug discovery.

References

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Assay Troubleshooting. (n.d.). MB - About. Retrieved from original source.[17]

  • Troubleshooting of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody. Retrieved from original source.[18]

  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (n.d.). Bentham Science. Retrieved from original source.[19]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023, June 20). RSC Publishing. Retrieved from [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019, December 4). Taylor & Francis. Retrieved from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Enzyme Kinetics: Factors & Inhibitor Effects. (2024, June 16). Da-ta Biotech. Retrieved from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2023, January 23). MDPI. Retrieved from [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024, December 24). PMC. Retrieved from [Link]

  • Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs. (n.d.). Acta Chemica Scandinavica. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]

  • Steady-state enzyme kinetics. (2021, May 10). Portland Press. Retrieved from [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay?. (2015, September 2). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

  • Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. (n.d.). PNAS. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021, April 29). ACS Publications. Retrieved from [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024, July 12). RSC Publishing. Retrieved from [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. Retrieved from [Link]

  • (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2025, November 11). ResearchGate. Retrieved from [Link]

  • Biochem Lab Enzyme Assay Background F21. (n.d.). Sandiego. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024, December 24). MDPI. Retrieved from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025, November 26). RSC Publishing. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry. Retrieved from [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022, September 6). Frontiers. Retrieved from [Link]

Sources

"how to use 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol as a chemical intermediate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in Medicinal Chemistry

Executive Summary

This guide details the synthetic utility of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol , a high-value


-amino alcohol building block. In modern drug discovery, this scaffold serves two critical functions:
  • Physicochemical Modulator: It introduces a polar, hydrogen-bond-rich "tail" to hydrophobic drug cores, significantly improving aqueous solubility and metabolic stability (lowering LogP).

  • Heterocyclic Precursor: It acts as a substrate for the synthesis of oxazolines , oxazoles , and morpholines , which are privileged pharmacophores in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.

Part 1: Structural Analysis & Reactivity Profile

The molecule features three distinct reactive centers that allow for divergent synthesis. Understanding the interplay between the basic amine, the nucleophilic hydroxyl, and the electron-rich pyrazole is crucial for yield optimization.

FeatureChemical NatureReactivity & Application
Primary Amine (-NH₂) Nucleophilic, Basic (pKa ~9.0)Primary Handle: Amide coupling, reductive amination, sulfonylation. Risk: Can poison metal catalysts (Pd, Pt) via chelation.
Primary Alcohol (-OH) Nucleophilic, H-Bond DonorSecondary Handle: Cyclization to oxazoline, oxidation to aldehyde/acid, or conversion to leaving group (OMs/OTs).
1-Methyl-Pyrazole Aromatic, Electron-RichBioisostere: Replaces phenyl rings to reduce lipophilicity. Stability: Resistant to oxidative metabolism compared to phenyl.
Chirality

-Carbon Center
Stereochemistry: The C2 position is chiral. Enantiopure forms (R or S) are preferred for biological assays to avoid off-target effects.

Part 2: Strategic Workflows & Protocols

Workflow A: The "Solubility Tail" (Amide Coupling)

Context: This is the most common application. The amino-alcohol is coupled to a carboxylic acid-containing drug core (e.g., a kinase inhibitor scaffold) to improve solubility and create solvent-exposed interactions in the protein binding pocket.

Protocol 1: High-Efficiency Amide Coupling (HATU Method)

Rationale: Standard carbodiimides (EDC) often result in sluggish reactions with sterically hindered


-amino alcohols. HATU provides faster activation and minimizes racemization at the 

-carbon.

Materials:

  • Carboxylic Acid Core (1.0 equiv)

  • 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid Core in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Add DIPEA via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the pyrazole amino alcohol (dissolved in minimal DMF) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for [M+H]+ peak).

  • Workup (CRITICAL):

    • Standard: Dilute with EtOAc, wash with sat. NaHCO₃ and Brine.

    • Troubleshooting: Due to the high polarity of the pyrazole-amino alcohol product, it may remain in the aqueous phase.

    • Correction: If product is missing from organic layer, saturate the aqueous layer with NaCl and extract with n-Butanol or DCM:Isopropanol (3:1) .

Workflow B: The "Scaffold Hop" (Oxazoline Synthesis)

Context: Cyclization of the


-amino alcohol creates a 2-substituted oxazoline ring. This rigidifies the structure and protects the polar groups, often improving membrane permeability.

Protocol 2: Mild Cyclization using Burgess Reagent

Rationale: Traditional methods (SOCl₂, H₂SO₄) are harsh and can degrade the electron-rich pyrazole ring. The Burgess reagent allows cyclization under neutral, mild conditions.

Materials:

  • Amide Intermediate (from Workflow A) (1.0 equiv)

  • Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.5 equiv)

  • Solvent: DCM or THF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the amide intermediate in anhydrous DCM (0.05 M).

  • Reagent Addition: Add Burgess Reagent in one portion at RT.

  • Reflux: Heat the reaction to 40°C (gentle reflux) for 2–6 hours.

  • Monitoring: TLC/LC-MS will show the loss of the hydroxyl group and a shift in retention time (less polar).

  • Purification: Concentrate directly and purify via Flash Chromatography (Silica gel). Note: Oxazolines are sensitive to hydrolysis; avoid acidic mobile phases.

Part 3: Decision Logic & Pathway Visualization

The following diagram illustrates the decision matrix for utilizing this intermediate based on the desired medicinal chemistry outcome.

Chemical_Pathways cluster_0 Medicinal Chemistry Outcome Start 2-amino-2-(1-methyl- 1H-pyrazol-4-yl)ethan-1-ol Amide Amide Intermediate (Solubility Tail) Start->Amide HATU, R-COOH (Protocol 1) Morpholine Morpholine Derivative (Metabolic Stability) Start->Morpholine Glyoxal/Epoxide Cyclization Aldehyde Amino-Aldehyde (Divergent Synthesis) Start->Aldehyde Swern Oxidation Oxazoline Oxazoline Scaffold (Rigid Core) Amide->Oxazoline Burgess Reagent (Protocol 2)

Caption: Synthetic divergence of the pyrazole amino alcohol scaffold. Green path indicates solubility enhancement; Red path indicates core rigidification.

Part 4: Data Summary & Troubleshooting

Table 1: Solvent Compatibility & Extraction Guide Because the pyrazole moiety is highly polar, standard workups often fail. Use this guide to prevent yield loss.

Solvent SystemPurposeSuitabilityNotes
EtOAc / Water ExtractionPoor Product often partitions into the aqueous phase (LogP < 1).
DCM / Water ExtractionModerate Better than EtOAc, but emulsion formation is common.
n-Butanol ExtractionExcellent Best for recovering the product from aqueous quenches.
CHCl₃ / IPA (3:1) ExtractionGood Alternative to n-Butanol; easier to evaporate.
Reverse Phase (C18) PurificationBest Recommended for final purification (0.1% Formic Acid modifier).

Critical "Self-Validating" Check:

  • NMR Diagnostic: In the ¹H NMR (DMSO-d₆), the pyrazole protons typically appear as two singlets around

    
     7.5–8.0 ppm.
    
  • Stereochemical Integrity: If using a chiral starting material, avoid strong bases (NaH, KOH) and high heat (>80°C) during coupling, as the

    
    -proton is acidic enough to allow racemization via an enolizable intermediate.
    

References

  • Vertex Pharmaceuticals. "Development of

    
    -Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4." National Institutes of Health (PMC). Available at: [Link]
    
  • Garg, P. et al. "Synthesis of 2-oxazolines from nitriles and aminoalcohols."[1] Journal of Organic Chemistry, 2014.[1] Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of 2-Oxazolines: Recent Literature and Protocols." Available at: [Link]

  • Mollo, M. C. et al. "Efficient Synthesis of 2-Oxazolines and 1,3-Oxazines."[1] Organic Letters, 2016.[1] Available at: [Link]

Sources

Application Note: Analytical Quantification of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Analytical Strategy

The compound 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (Molecular Weight: 141.17 g/mol ) presents a unique set of analytical challenges due to its highly polar, bifunctional nature. The molecule features a basic primary amine (estimated pKa ~9.5), a primary hydroxyl group, and a weakly basic 1-methylpyrazole ring.

The Causality of Method Selection: Because of its extreme hydrophilicity (estimated logP < -1.0), this compound exhibits virtually no retention on standard reversed-phase (C18) columns. Furthermore, the basic nitrogen atoms cause severe peak tailing due to secondary interactions with unshielded silanols on silica backbones. While gas chromatography (GC) or supercritical fluid chromatography (SFC) can be utilized for nitrogen-containing heterocycles[1], Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for highly polar amino alcohols[2]. HILIC promotes the partitioning of the analyte into a water-enriched layer on the stationary phase, offering superior retention and excellent compatibility with electrospray ionization (ESI)[3].

For laboratories lacking LC-MS/MS infrastructure, a secondary, self-validating orthogonal method using pre-column derivatization and Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is provided[4].

Primary Method: HILIC-ESI-MS/MS Workflow

This protocol is designed as a self-validating system. By incorporating a stable-isotope-labeled internal standard (SIL-IS) and strict System Suitability Testing (SST) criteria, the method internally corrects for matrix effects and ionization fluctuations.

Sample Preparation (Biological Matrices)

Causality Check: In HILIC, injecting a sample with high aqueous content disrupts the water layer on the stationary phase, leading to peak fronting or splitting. Therefore, the final sample extract must contain at least 75% organic solvent.

  • Spiking: Aliquot 50 µL of plasma/serum into a microcentrifuge tube. Add 10 µL of Internal Standard working solution (e.g., 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol-d3, 500 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet precipitated proteins.

  • Dilution (Critical Step): Transfer 50 µL of the supernatant to an autosampler vial and dilute with 150 µL of pure ACN. This ensures the injection solvent closely matches the initial mobile phase conditions, focusing the analyte band at the head of the column.

HILIC_Workflow A Matrix Aliquot (50 µL) + Internal Standard B Protein Precipitation (150 µL Cold Acetonitrile) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer & Dilution (1:3 in ACN) C->D E ZIC-HILIC Separation (Gradient Elution) D->E F ESI+ MS/MS Detection (MRM Mode) E->F G Data Processing (TargetLynx / Skyline) F->G

Caption: Step-by-step sample preparation and HILIC-MS/MS analytical workflow.

Chromatographic Conditions
  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm). The zwitterionic surface provides simultaneous electrostatic repulsion and attraction, ideal for basic amino alcohols.

  • Mobile Phase A (Aqueous): 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.2 with formic acid. Reasoning: Low pH ensures the primary amine remains fully protonated, maximizing ESI+ sensitivity and stabilizing HILIC retention.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Table 1: HILIC Gradient Elution Profile

Time (min)Flow Rate (mL/min)%A (Aqueous)%B (Organic)Elution Phase
0.00.4595Equilibration
1.00.4595Isocratic Hold
4.00.44060Linear Gradient
5.00.44060Column Wash
5.10.4595Re-equilibration
8.00.4595End of Run
Mass Spectrometry (MRM) Parameters

Detection is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion [M+H]⁺Product Ion (m/z)Collision Energy (eV)Purpose
Target Compound142.1124.115Quantifier (Loss of H₂O)
Target Compound142.195.125Qualifier (Cleavage of ethanolamine)
SIL-IS (d3)145.1127.115Normalization

Secondary Method: Pre-Column Derivatization (RP-HPLC-UV)

For environments where LC-MS/MS is unavailable, the compound's high polarity and lack of a strong chromophore can be bypassed via chemical derivatization[4].

Causality Check: We utilize 9-Fluorenylmethyl chloroformate (FMOC-Cl) rather than o-phthalaldehyde (OPA). While OPA reacts rapidly, the resulting isoindole derivative is highly unstable. FMOC-Cl reacts with the primary amine to form a highly stable carbamate derivative, adding a massive hydrophobic moiety (increasing C18 retention) and a strong UV chromophore.

Derivatization Protocol
  • Buffering: To 100 µL of the aqueous sample extract, add 100 µL of 0.2 M borate buffer (pH 8.5). Reasoning: The pH must be slightly below the amine's pKa to balance amine nucleophilicity against the hydrolysis of the FMOC-Cl reagent.

  • Reaction: Add 200 µL of FMOC-Cl solution (5 mM in acetonitrile).

  • Incubation: Vortex and incubate at room temperature for 15 minutes.

  • Quenching: Add 50 µL of 1-adamantanamine (10 mM) to consume excess FMOC-Cl, preventing interfering reagent peaks in the chromatogram.

Deriv_Pathway A Analyte (Polar, No UV) C FMOC-Derivative (Hydrophobic, UV-Active) A->C Nucleophilic Substitution B FMOC-Cl Reagent (pH 8.5 Buffer) B->C D RP-HPLC-UV (265 nm) C->D

Caption: Workflow of FMOC-Cl pre-column derivatization for RP-HPLC-UV analysis.

RP-HPLC-UV Conditions
  • Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% TFA).

  • Detection: UV Absorbance at 265 nm.

System Suitability & Method Validation Criteria

To ensure the protocol operates as a self-validating system, the following criteria (adapted from ICH M10 guidelines) must be met prior to sample analysis.

Table 3: Quantitative Validation & System Suitability Metrics

ParameterAcceptance CriteriaCorrective Action if Failed
S/N at LLOQ ≥ 10:1 for Quantifier IonClean MS source; check mobile phase pH.
Peak Tailing (Tf) 0.8 ≤ Tf ≤ 1.5Replace HILIC column; verify ACN dilution step.
Retention Time RSD ≤ 2.0% over 6 injectionsExtend column equilibration time to 10 column volumes.
Calibration Linearity R² ≥ 0.995 (1 - 1000 ng/mL)Narrow the dynamic range; switch to quadratic fit.
Accuracy (QC Levels) ±15% of nominal (±20% at LLOQ)Re-prepare calibration standards.
Matrix Effect (IS-normalized) CV ≤ 15% across 6 matrix lotsOptimize sample cleanup (e.g., switch to SPE).

References

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUVVljxS7jvN0hN0LvfWZBofsf_CQXtPYGZ_wl_BUVCH_KMhX59ee6aV_a-6EVu5f76z7ikSWOgJ3mnO1JLChoVZGdgC87r4xy_xsmvQf4t3lQ7vtdbqoqNDR9zYYDI2-JNk0=]
  • Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography–tandem mass spectrometry. Elsevier / DOI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_JfrEIXX317ip4y06zLGBLC8uy0WBt3XVq7qf8bxpR6krKIL0o_uw_bhPxbX0OT3R_hFF06KK343ZljMesbkSKShP86LYZq_j0LN_JeyIQ7qh5o5lxIVk-ccaLkuocyvvN7cFf0Li]
  • LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. Waters Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnOqJ0H5f-Trz2k6jR345osUIpAgt4kwIv0OfhEfX9Ifc68k_m1BNAD5wxOa1-bL1ZX09pdlOb7CQHpG-Hd3mViuGesuvKOpKf0zB5wljxOd6VXcwOA5vdO2TvGWKBhVOhlOpwW1h7mRrqLjZLhV6OGbgEYULfxWvDconhrgNIbCR2aZd9o70G87D4aqL__ZctQ4I_XGqGC8K-WT1OJYJtNuKJtxClhxHJkildatTNWN1dMSwgCXLCr7GCagNyuR8a4MkPG2hGvYJfwPcTlsSitI1q8E_DTaBl-Q0WrxyeTg==]
  • Cross-Validation of Analytical Methods for the Quantification of 3-Amino-1,1-diethoxypropan-2-ol: A Comparative Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG_F1DGJGmTpd7qEGH59Di8yAK5JYKIJbKT3saXOBFQQi67z9LbFFAgbEQ0xKzbUrLnEzvi__S5O36U9mE_xEvt58Ms9xfDhI9FDv7uPutwCdeExAkPVuJ-MfI2UZ6tztWNIXPdcSwQOpjC_eiXd70fvu4c9M63o9prXsE4q3Er8f_XlslVcOO5kW2Wk3ny1DrhAWhprhmE4snZPVkid6PC2BeBviPr12UappIi_IwBeDCbA7Lpc-go_AeuKbh2dTMM8nj0so5VCbwcx410dR7X-c=]

Sources

"formulation of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol for biological testing"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Executive Summary

This guide details the physicochemical profiling, solubilization, and formulation of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (hereafter referred to as Cpd-141 ) for biological assays.[1][2]

Cpd-141 is a polar, basic


-amino alcohol featuring a 1-methyl-pyrazole core.[1][2] Its structural similarity to phenylglycinol, combined with the polarity of the pyrazole ring, presents unique formulation challenges balancing aqueous solubility with lipophilicity requirements for cell permeability.[2] This protocol provides a self-validating workflow to transition Cpd-141 from solid powder to stable in vitro and in vivo dosing solutions.[1][2]

Physicochemical Profile & Pre-formulation

Before attempting formulation, the compound's fundamental properties must be understood to predict solubility behavior.[2]

PropertyValue / PredictionImplication for Formulation
Formula

Small molecule fragment-like space.[1][2]
MW 141.17 g/mol High molarity per unit weight.[1]
Physical State Solid (White to pale yellow powder)Likely crystalline; may require sonication to break lattice energy.[1]
pKa (Predicted) ~9.2 (Amine), ~2.5 (Pyrazole N)Basic. Solubility will be pH-dependent.[1][2] High solubility expected at pH < 7.[1]0.
LogP (Predicted) -0.5 to 0.5Polar. Good aqueous solubility expected, but membrane permeability may be rate-limiting.[1][2]
Hygroscopicity Moderate to HighCritical: Store with desiccant.[1] Weigh rapidly to avoid water uptake errors.

Storage & Handling Protocol

Objective: Prevent degradation and hydrolysis prior to testing.

  • Receipt: Upon arrival, verify identity via LC-MS (

    
    ).[1][2]
    
  • Storage: Store solid neat compound at -20°C in a sealed vial with desiccant. Protect from light.[1][2]

  • Handling: Allow the vial to equilibrate to room temperature (approx. 15-30 mins) before opening to prevent condensation, which can lead to hydrolysis or accurate weighing errors due to hygroscopicity.

Stock Solution Preparation (In Vitro)

Objective: Create a stable, high-concentration master stock (typically 10 mM or 20 mM) for serial dilution.

Solvent Selection: DMSO (Dimethyl Sulfoxide)

DMSO is the preferred solvent for Cpd-141 due to its ability to disrupt hydrogen bonding in the amino-alcohol moiety.[1]

Protocol:

  • Weighing: Weigh approximately 2.82 mg of Cpd-141 into a sterile 1.5 mL microcentrifuge tube.

    • Calculation:

      
      .
      
  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%).
    
  • Mixing: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at ambient temperature for 5 minutes.

    • Result: 20 mM Clear Stock Solution.[1]

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
    • Stability:[1][2] Stable for ~3 months.[1] If yellowing occurs, verify purity via LC-MS.

In Vivo Formulation Strategy

For animal studies, DMSO content must be minimized (<5-10%).[1][2] Due to the basic amine (pKa ~9.2), Cpd-141 is an excellent candidate for pH-adjusted aqueous formulations.[1][2]

Decision Tree for Vehicle Selection

FormulationLogic Start Start: Solid Cpd-141 Step1 Test Solubility in 0.9% Saline (pH 7.4) Start->Step1 Check1 Soluble at Target Conc? Step1->Check1 RouteA Use 0.9% Saline (Ideal Vehicle) Check1->RouteA Yes Step2 Adjust pH to 4.5-5.0 (Protonate Amine) Check1->Step2 No Check2 Soluble? Step2->Check2 RouteB Use Acidified Saline (Acetate/Citrate Buffer) Check2->RouteB Yes Step3 Add Co-solvents: 5% DMSO + 40% PEG400 Check2->Step3 No Check3 Soluble? Step3->Check3 RouteC Use Co-solvent System: 5% DMSO/40% PEG400/55% Water Check3->RouteC Yes RouteD Use Suspension Vehicle (0.5% MC or HPMC) Check3->RouteD No

Figure 1: Step-wise decision tree for selecting the optimal in vivo vehicle based on solubility performance.

Recommended Protocol: Acidified Saline (Route B)

Given the basicity of the amine, this is the most likely successful route for high-dose studies (e.g., 10-50 mg/kg).[1][2]

Materials:

  • 0.1 M HCl and 0.1 M NaOH.[1]

  • Sterile Saline (0.9% NaCl).[1][2]

  • pH Meter (Micro-probe recommended).[1][2]

Procedure:

  • Calculate: Determine the required amount of Cpd-141 .

    • Example: For 10 mg/kg dose in mice (20g BW, 10 mL/kg dosing volume) -> Conc = 1 mg/mL.[1]

  • Weigh: Weigh the compound into a sterile vial.

  • Initial Wetting: Add 0.9% Saline (90% of final volume). The solution may be cloudy or contain particulates.[1]

  • Acidification: While stirring, dropwise add 0.1 M HCl. Monitor pH.

    • Target: Lower pH to ~4.5 - 5.[1]0. The amine will protonate (

      
      ), significantly increasing solubility.[1][2]
      
  • Clarification: Solution should become clear. If clear, adjust final volume with saline.

  • Final Check: Measure pH. If < 4.0, back-titrate carefully with dilute NaOH to pH 4.5-5.0 to avoid injection site irritation.[1]

  • Filtration: Syringe filter (0.22

    
    m, PES or PVDF) for sterility.
    
Alternative: Universal Co-solvent Vehicle (Route C)

Use this if pH adjustment fails or if the compound precipitates upon pH neutralization.[1]

  • Recipe: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water.

  • Preparation Order:

    • Dissolve Cpd-141 completely in DMSO (5% vol).[1][2]

    • Add PEG400 (40% vol) and vortex.

    • Add Tween 80 (5% vol) and vortex.[1][2]

    • Slowly add Water (50% vol) while vortexing. Note: Exothermic reaction may occur; allow to cool.[2]

Quality Control (QC) & Validation

Never assume a formulation is stable.[1] Verify concentration and stability.

TestMethodAcceptance Criteria
Visual Inspection ManualClear, colorless/pale yellow solution.[1][2] No particulates or precipitants.[1]
Concentration Verification HPLC-UV (254 nm)Measured conc. within ±10% of nominal.
Stability (4h) HPLC-UV>95% parent compound remaining after 4h at RT.[1][2]

HPLC Method (Generic):

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5

    
    m, 4.6x100mm).[2]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The polar amine may elute early; formic acid ensures sharp peaks by preventing tailing of the basic amine.

References

  • PubChem. 2-(1H-Pyrazol-4-yl)ethanol Compound Summary. National Library of Medicine.[1] Available at: [Link][2]

  • Li, L., & Kerns, E. H. (2006).[2] Drug-like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1] (Standard text for solubility/pKa principles).

  • Nair, A. B., & Jacob, S. (2016).[2] A simple practice guide for dose conversion between animals and human.[1] Journal of Basic and Clinical Pharmacy.[1] (For dosing volume calculations).

Sources

Application Note: 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol as a Bifunctional Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals requires novel molecular scaffolds that can bypass emerging resistance mechanisms while maintaining favorable toxicological profiles. The 1-methyl-1H-pyrazol-4-yl moiety is a privileged pharmacophore, heavily utilized in the design of Succinate Dehydrogenase Inhibitors (SDHIs) and p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[1].

2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol represents a highly versatile, bifunctional building block. By incorporating an amino alcohol side chain onto the validated pyrazole core, this scaffold provides two orthogonal reactive sites (a primary amine and a primary alcohol). This structural feature enables the rapid parallel synthesis of diverse libraries—including complex carboxamides, oxazolines, and morpholine derivatives—allowing researchers to finely tune lipophilicity, metabolic stability, and target binding affinity[2].

Mechanistic Rationale & Target Biology

The Role of the Pyrazole Core in SDHIs

Succinate dehydrogenase (Complex II) is a critical enzyme in the fungal mitochondrial respiratory chain. SDHI fungicides operate by binding to the ubiquinone-binding pocket (Q-site) of this enzyme, thereby blocking electron transfer and halting ATP production. The 1-methyl-1H-pyrazol-4-yl core acts as a structural mimic of ubiquinone, anchoring the molecule deep within the binding pocket via hydrogen bonding and hydrophobic interactions.

Advantages of the Amino Alcohol Appendage

Traditional pyrazole-based SDHIs (e.g., penthiopyrad, fluxapyroxad) often rely on simple amide linkages[2]. The use of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol allows for:

  • Selective N-Acylation: The primary amine can be selectively reacted with various acyl chlorides (e.g., thiophene-2-carbonyl chloride or difluoromethyl-substituted benzenes) to form the critical carboxamide linkage[2].

  • Subsequent Cyclization: The adjacent primary alcohol can be dehydrated to form an oxazoline ring. Oxazolines are bioisosteres of amides that restrict conformational flexibility, potentially increasing binding affinity and overcoming target-site mutations in phytopathogenic fungi like Rhizoctonia solani and Fusarium graminearum.

SDHI_Pathway Succinate Succinate Oxidation (TCA Cycle) ComplexII Succinate Dehydrogenase (Complex II) Succinate->ComplexII Ubiquinone Ubiquinone Reduction (Blocked) ComplexII->Ubiquinone Death Fungal Cell Death (ATP Depletion) Ubiquinone->Death Pyrazole Pyrazole Core Binding (1-methyl-1H-pyrazol-4-yl) Pyrazole->ComplexII Competitive Inhibition

Mechanism of Action: Pyrazole-mediated inhibition of fungal Succinate Dehydrogenase (Complex II).

Experimental Protocols

The following protocols detail the synthesis of an oxazoline-linked pyrazole derivative, a self-validating workflow designed to ensure chemoselectivity and high yield.

Protocol A: Selective N-Acylation (Synthesis of Pyrazole-Carboxamide)

Objective: To selectively acylate the primary amine of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol without forming the O-acyl or N,O-diacyl byproducts.

Reagents & Materials:

  • 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (1.0 eq)

  • Thiophene-2-carbonyl chloride (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (10 mmol) in 30 mL of anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.

  • Base Addition: Add Et₃N (15 mmol) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Low temperature suppresses the nucleophilicity of the hydroxyl group, ensuring strict N-selectivity.

  • Acylation: Dissolve thiophene-2-carbonyl chloride (10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-positive starting material indicates completion.

  • Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via LC-MS. The presence of the [M+H]⁺ peak corresponding to the mono-acylated product, without the di-acylated mass, validates the chemoselectivity of the protocol.

Protocol B: Dehydrative Cyclization to Oxazoline

Objective: To convert the intermediate hydroxy-amide into a conformationally restricted oxazoline ring.

Reagents & Materials:

  • Hydroxy-amide intermediate from Protocol A (1.0 eq)

  • Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve the hydroxy-amide intermediate (5 mmol) in 25 mL of anhydrous THF under argon.

  • Reagent Addition: Add the Burgess reagent (6 mmol) in one portion at room temperature. Rationale: Burgess reagent is chosen over DAST or SOCl₂ because it provides milder, stereoretentive cyclodehydration, preventing degradation of the electron-rich pyrazole ring.

  • Heating: Heat the reaction mixture to 70 °C (reflux) for 4 hours.

  • Monitoring: Track the cyclization via LC-MS. The product will show a mass shift of -18 Da (loss of H₂O) compared to the starting material.

  • Purification: Concentrate the mixture in vacuo. Purify the residue via flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure oxazoline-pyrazole derivative.

Synthetic_Workflow Start 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol Amidation Amidation (R-COCl, Et3N) Selective N-Acylation Start->Amidation LCMS1 LC-MS Validation (Check for O-acylation) Amidation->LCMS1 Cyclization Dehydrative Cyclization (Burgess Reagent) LCMS1->Cyclization >95% Purity Product Oxazoline-Pyrazole Agrochemical Lead Cyclization->Product

Step-by-step synthetic workflow from the amino alcohol scaffold to an oxazoline-pyrazole lead.

Physicochemical Profiling & Data Presentation

The transformation of the highly polar amino alcohol into an oxazoline drastically alters the physicochemical properties of the molecule. This tunability is precisely why 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a superior scaffold for agrochemical optimization, as lipophilicity (cLogP) is a primary driver of translaminar and systemic mobility in plant tissues[2].

Table 1: Evolution of Physicochemical Properties During Scaffold Derivatization

Compound StageMolecular Weight ( g/mol )cLogP (Est.)H-Bond DonorsH-Bond AcceptorsTopological Polar Surface Area (TPSA)
Starting Scaffold 141.17-0.853464.3 Ų
Intermediate (Amide) 251.301.102476.4 Ų
Final Lead (Oxazoline) 233.292.450447.1 Ų

Note: The reduction in H-bond donors and TPSA in the final oxazoline lead significantly enhances cuticular penetration, a critical requirement for foliar-applied fungicides and insecticides.

Conclusion

The integration of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol into agrochemical discovery pipelines offers a strategic advantage. By leveraging its bifunctional nature, chemists can rapidly access novel chemical space—transitioning from flexible amides to rigidified oxazolines. This structural agility is essential for developing next-generation SDHIs and HPPD inhibitors capable of overcoming field resistance while maintaining high target specificity.

References

  • Source: Chinese Chemical Society (CCS)
  • Source: American Chemical Society (ACS)
  • Pyrazolone compound or its salt, preparation method, herbicide composition and use (CN105218449A)

Sources

Application Note: Protocols for Studying the Pharmacokinetics of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Challenge in DMPK

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like celecoxib (Celebrex), rimonabant, and sildenafil. However, their pharmacokinetic (PK) characterization presents a dichotomy of challenges:

  • Physicochemical Duality: Small, unsubstituted pyrazoles are highly polar and difficult to retain on standard C18 columns. Conversely, highly substituted "drug-like" pyrazoles (e.g., 1,3,5-triarylpyrazoles) often suffer from poor aqueous solubility, complicating formulation and bioavailability.

  • Metabolic Liability: The pyrazole nitrogen atoms are susceptible to N-glucuronidation and N-oxidation, while the C4 position is a hotspot for oxidative metabolism (CYP450-mediated).

This guide provides a standardized, modular workflow for the end-to-end PK assessment of pyrazole derivatives, moving from bioanalytical method development to in vivo execution.

Bioanalytical Method Development (LC-MS/MS)

Reliable PK data begins with a robust assay. Pyrazoles are weak bases (pKa ~2.5 for the parent ring, varying with substitution). This property dictates the extraction and chromatographic strategy.

Chromatographic Strategy

The Trap: Standard C18 columns often fail to retain small, polar pyrazole metabolites, leading to ion suppression in the void volume. The Solution: Use a high-strength silica (HSS) T3 column or a Phenyl-Hexyl phase for better retention of polar heterocycles.

Recommended LC Conditions:

  • Column: Waters XSelect HSS T3 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 ensures pyrazole protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

Sample Preparation Protocol

For most drug-like pyrazoles (LogP > 2), Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) because it removes phospholipids that cause matrix effects.

Protocol: LLE for Pyrazole Derivatives

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard (deuterated analog or structurally similar pyrazole) working solution.

  • Basification: Add 50 µL of 0.1 M ammonium carbonate (pH 9.0).

    • Rationale: Pyrazoles are weak bases. High pH ensures the molecule is neutral (un-ionized), maximizing partitioning into the organic solvent.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitation: Vortex for 10 minutes at high speed.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the organic supernatant to a clean 96-well plate or glass tube.

  • Evaporation: Dry under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20).

Decision Tree for Sample Prep

Use the following logic to select the optimal extraction method based on your compound's properties.

SamplePrep Start Compound Assessment LogP_Check Check LogP / Polarity Start->LogP_Check High_LogP LogP > 2.0 (Lipophilic) LogP_Check->High_LogP Low_LogP LogP < 2.0 (Polar/Hydrophilic) LogP_Check->Low_LogP LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE/EtOAc pH: Basic (> pKa + 2) High_LogP->LLE Preferred for Cleanliness PPT Protein Precipitation (PPT) Solvent: ACN with 0.1% Formic Acid Low_LogP->PPT Preferred for Recovery Matrix_Effect Matrix Effect Check LLE->Matrix_Effect PPT->Matrix_Effect Pass Proceed to Validation Matrix_Effect->Pass < 15% Suppression Fail Switch Method / SLE Matrix_Effect->Fail > 15% Suppression

Caption: Decision matrix for selecting bioanalytical sample preparation based on pyrazole physicochemical properties.

In Vitro ADME Protocols

Before in vivo studies, metabolic stability must be assessed to predict clearance.[1]

Microsomal Stability Assay (Phase I Metabolism)

Pyrazoles are prone to oxidation. This assay determines the intrinsic clearance (


).[2][3]

Materials:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM DMSO stock).

Protocol:

  • Pre-incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 25 µL of Microsomes (final conc. 0.5 mg/mL) and 5 µL of Test Compound (final conc. 1 µM). Pre-warm at 37°C for 5 min.

    • Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Initiation: Add 25 µL of NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    
    
    

In Vivo Pharmacokinetic Study Design

Formulation Strategy

Pyrazoles often exhibit solubility-limited absorption. A "standard" formulation (e.g., saline) will likely fail for substituted derivatives.

Formulation Screen (Tiered Approach):

Tier Vehicle Composition Applicability
1 5% DMSO / 95% Saline IV Bolus (Low dose)
2 10% DMSO / 40% PEG400 / 50% Water IV or PO (Moderate solubility)
3 0.5% Methylcellulose / 0.1% Tween 80 PO Suspension (High dose / Low solubility)

| 4 | 20% HP-β-Cyclodextrin in Water | IV or PO (Best for solubilization without organic cosolvents) |

Expert Insight: For pyrazoles, Tier 2 is the starting point for discovery PK. Avoid Tier 1 for PO studies as DMSO can affect gut permeability.

Rat PK Protocol (Discrete Dosing)

Animals: Male Sprague-Dawley Rats (n=3 per route). Fasting: Overnight fasting (12h) required for PO groups to reduce food effects.

Workflow:

  • Dosing:

    • IV Group: 1 mg/kg via tail vein or jugular cannula.

    • PO Group: 5 mg/kg via oral gavage.

  • Sampling Points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Blood Collection: Collect 200 µL into K2EDTA tubes. Keep on ice.

  • Plasma Separation: Centrifuge at 2000 x g for 10 min at 4°C within 30 mins of collection. Store at -80°C.

Data Analysis & Reporting

Non-Compartmental Analysis (NCA)

Use software like Phoenix WinNonlin or the PKNCA R package.

Key Parameters to Report:

  • 
     & 
    
    
    
    :
    Indicators of absorption rate.
  • 
    :  Total exposure.
    
  • 
     (Bioavailability): 
    
    
    
    .
  • 
     (Volume of Distribution):  Critical for pyrazoles; high 
    
    
    
    indicates extensive tissue distribution, common for lipophilic pyrazoles.
  • 
     (Clearance):  Compare with liver blood flow (
    
    
    
    ) to categorize as low/high clearance.
Visualization of Metabolic Fate

Pyrazoles often undergo specific metabolic transformations that should be monitored if clearance is high.

Metabolism cluster_Phase1 Phase I (Oxidation) cluster_Phase2 Phase II (Conjugation) Parent Parent Pyrazole C_OH C-Hydroxylation (Ring/Sidechain) Parent->C_OH CYP450 N_Ox N-Oxidation Parent->N_Ox FMO/CYP N_Gluc N-Glucuronidation (UGT Enzymes) Parent->N_Gluc UGT C_OH->N_Gluc Secondary Glucuronidation

Caption: Common metabolic pathways for pyrazole derivatives illustrating Phase I and Phase II transformations.

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Kushner, D. J., et al. (2007). Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for ADME protocols).
  • Zhang, D., et al. (2005). Preclinical pharmacokinetics and metabolism of a novel pyrazole derivative. Journal of Pharmaceutical and Biomedical Analysis. (Specific Pyrazole PK context).
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. Pyrazole-containing amino alcohols are critical pharmacophores in modern drug discovery, and achieving high-yield, reproducible synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during this multi-step synthesis.

Synthetic Overview & Core Strategy

The most robust and widely applicable synthetic route proceeds in three key stages, starting from the commercially available 1-methyl-1H-pyrazole. This pathway balances reagent availability, scalability, and control over side reactions.

  • Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction.

  • Chain Extension & Functionalization: Conversion of the aldehyde to a two-carbon chain containing a masked amine (e.g., a nitrile or an azide). The cyanohydrin route is often preferred for its directness.

  • Reduction: Conversion of the masked amine and any other reducible groups to the final amino alcohol product.

G cluster_0 Stage 1: Formylation cluster_1 Stage 2: Chain Extension cluster_2 Stage 3: Reduction A 1-methyl-1H-pyrazole B 1-methyl-1H-pyrazole-4-carbaldehyde A->B  Vilsmeier-Haack (POCl₃, DMF) C 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (Cyanohydrin Intermediate) B->C  TMSCN, cat. ZnI₂ D 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (Target Molecule) C->D  Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the key intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde?

A1: The Vilsmeier-Haack reaction is the industry-standard method for formylating electron-rich heterocycles like pyrazoles.[3] It involves treating 1-methyl-1H-pyrazole with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4][5] This electrophilic aromatic substitution is highly regioselective for the C4 position due to the directing effects of the N1-methyl group. While other methods exist, the Vilsmeier-Haack reaction is favored for its high yields and scalability.[6]

Q2: My final reduction step is low-yielding. Should I use a nitrile, nitro, or azide intermediate for the amine precursor?

A2: The choice of the amine precursor is critical and depends on the overall functional group tolerance of your molecule and the available reduction capabilities.

  • Nitrile (from Cyanohydrin): This is a very direct route from the aldehyde. The primary challenge is the reduction, which typically requires strong, non-selective hydrides like LiAlH₄. This can be problematic if other reducible functional groups (esters, amides) are present.

  • Nitro (from Henry Reaction): A Henry (nitroaldol) reaction between the aldehyde and nitromethane yields a nitro-alcohol. Subsequent reduction of the nitro group can be achieved with high chemoselectivity using catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel).[7] This avoids harsh hydrides but adds a hydrogenation step.

  • Azide: An azide can be introduced via nucleophilic substitution on a corresponding halide or epoxide. Azides are highly versatile precursors that can be reduced under various mild and chemoselective conditions.[8][9] Catalytic hydrogenation is very clean and efficient.[7][10] The Staudinger reaction (using PPh₃, then H₂O) is exceptionally mild and tolerant of most other functional groups, though purification from the phosphine oxide byproduct can be a challenge.[10]

For general-purpose synthesis where chemoselectivity is not a major concern, the cyanohydrin route is often the most step-economical. If sensitive functional groups are present, the azide route followed by catalytic hydrogenation offers the best balance of yield and selectivity.

Q3: Is it necessary to use protecting groups for the amino and alcohol functionalities during synthesis?

A3: For the recommended synthetic pathway, protecting groups are generally not required until after the final product is formed. The amine is masked as a nitrile (or nitro/azide group) and the alcohol is formed in the final reduction step. However, if you plan to perform further modifications on the molecule after its synthesis, simultaneous protection of the 1,2-amino alcohol motif is often necessary.[11] Common strategies include forming an N,O-acetal (e.g., an acetonide) under acidic conditions or a cyclic carbamate.[11][12] Protecting-group-free synthesis is always preferred to improve atom economy and reduce step count.[13][14]

Troubleshooting Guide

This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.

G Start Low Final Product Yield Check_Aldehyde Was the starting aldehyde pure? Start->Check_Aldehyde Problem Source? Check_Reduction Was the reduction step complete? Start->Check_Reduction Check_Purification Was product lost during workup/purification? Start->Check_Purification Sol_Aldehyde Re-purify aldehyde (distillation or chromatography). Verify structure by ¹H NMR. Check_Aldehyde->Sol_Aldehyde No Sol_Reduction Increase reductant equivalents. Change reduction method (See Table 1). Increase reaction time/temperature. Check_Reduction->Sol_Reduction No Sol_Purification Use reverse-phase or amine-specific column. Perform salt formation to aid precipitation. Avoid acidic conditions if product is unstable. Check_Purification->Sol_Purification Yes

Problem 1: Low Yield or No Reaction in Vilsmeier-Haack Formylation

  • Symptom: TLC analysis shows only starting material (1-methyl-1H-pyrazole) after the reaction and workup.

  • Causality: The Vilsmeier reagent (ClCH=N⁺Me₂) is highly moisture-sensitive. Contamination with water will quench the reagent and halt the reaction. Additionally, the reaction requires heat to overcome the activation energy for the electrophilic substitution on the pyrazole ring.

  • Solutions:

    • Ensure Anhydrous Conditions: Use freshly distilled, dry DMF and POCl₃. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Temperature Control: The Vilsmeier reagent is typically formed at 0 °C, after which the pyrazole is added. The reaction mixture should then be heated (often to 60-90 °C) for several hours to drive the reaction to completion.[5]

    • Stoichiometry: Use a slight excess of the Vilsmeier reagent (typically 1.2-1.5 equivalents of both POCl₃ and DMF relative to the pyrazole).

Problem 2: Incomplete Reduction of the Nitrile/Azide Precursor

  • Symptom: ¹H NMR or LC-MS of the crude product shows a mixture of the desired amino alcohol and the starting nitrile/azide intermediate.

  • Causality: This points to insufficient reducing agent activity or catalyst poisoning. For catalytic hydrogenation, certain functional groups (thiols, some halides) can poison the palladium or platinum catalyst. For hydride reductions, insufficient equivalents or low temperature can lead to incomplete reaction.[15]

  • Solutions:

    • Increase Reductant: For LiAlH₄ or NaBH₄ reductions, increase the equivalents of hydride to 3-4 equivalents to ensure complete conversion.

    • Optimize Hydrogenation: For catalytic hydrogenation of an azide, ensure the catalyst (e.g., 10% Pd/C) is fresh and active. If catalyst poisoning is suspected, consider a different reduction method like the Staudinger Reaction.[10]

    • Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC until all starting material is consumed. Gentle heating may be required for some sluggish reductions.

Problem 3: Significant Product Loss During Aqueous Workup and Purification

  • Symptom: Good conversion is observed in the crude reaction mixture by TLC or NMR, but the isolated yield after extraction and chromatography is very low.

  • Causality: The target molecule, 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, is a polar amino alcohol. It can exhibit high water solubility, making it difficult to extract efficiently with common organic solvents. Furthermore, the primary amine can chelate or bind irreversibly to standard silica gel during column chromatography.

  • Solutions:

    • Extraction Optimization: Use a more polar solvent for extraction, such as a mixture of dichloromethane and isopropanol (e.g., 9:1 ratio). Perform multiple extractions (5-7 times) to recover the product from the aqueous layer.

    • Chromatography Modification:

      • Basic Modifier: Pre-treat the silica gel with triethylamine (Et₃N) or use a mobile phase containing a small amount of Et₃N or ammonium hydroxide (0.5-1%) to prevent the amine from sticking to the acidic silica.

      • Alternative Stationary Phase: Consider using alumina (basic or neutral) or a reverse-phase (C18) column for purification.

    • Salt Formation: Convert the final product to its hydrochloride (HCl) or other salt. The salt often has different solubility properties and may precipitate from an organic solvent like ether or acetone, providing a non-chromatographic purification method.

Data Summary

Table 1: Comparative Analysis of Azide Reduction Methods for Amine Synthesis

The final step, converting the azide precursor to the primary amine, is critical for overall yield. The choice of method depends on the specific requirements of functional group tolerance and scalability.[10]

MethodTypical ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂ (balloon or Parr shaker), 10% Pd/C85-99%[7][10]High yields, clean reaction (byproduct is N₂ gas), highly scalable.Catalyst can be pyrophoric; may reduce other functional groups (alkenes, alkynes, benzyl groups).[9][10]
Staudinger Reaction Triphenylphosphine (PPh₃), then H₂O80-95%[10]Excellent chemoselectivity, extremely mild conditions, tolerates most functional groups.Stoichiometric phosphine oxide byproduct can complicate purification; reaction can be slow (6-24h).[10]
Metal Hydride Reduction Lithium aluminum hydride (LiAlH₄)HighRapid and powerful reducing agent.Lacks chemoselectivity, will reduce many other groups (esters, amides); requires strictly anhydrous conditions and careful quenching.[10]

Key Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack)

  • Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous DMF (1.5 eq).

  • Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C.

  • Reaction: Add 1-methyl-1H-pyrazole (1.0 eq) dropwise. After the addition, remove the ice bath and heat the reaction mixture to 80 °C for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution to pH 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by silica gel chromatography or distillation to obtain the pure aldehyde.

Protocol 2: Reduction of Azide via Catalytic Hydrogenation

  • Setup: To a hydrogenation flask, add the azide precursor (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

  • Catalyst: Carefully add palladium on carbon (10% Pd/C, 5-10 mol% weight) to the solution.

  • Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas (H₂) three times. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours, signaled by the cessation of hydrogen uptake.

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the Celite® pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired amine product, which can be further purified if necessary.

References

  • BenchChem. (2025). Comparative study of different methods for azide reduction to amines. BenchChem.
  • Scilit. (n.d.). Amino alcohols as C-terminal protecting groups in peptide synthesis. Scilit.
  • J-Stage. (n.d.). Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol. J-Stage.
  • RSC Publishing. (2020, August 10).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Organic Chemistry Portal.
  • (n.d.). 3.6 N,O-Acetals for the Protection of 1,2- and 1 ,3-Amino Alcohols.
  • PMC. (n.d.). A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System. PMC.
  • Bosch, I., Costa, A. M., Martın, M., Urpı, F., & Vilarrasa, J. (2000).
  • (n.d.). Reduction of Azides.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010).
  • Chem-Impex. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Chem-Impex.
  • (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Amino Alcohol Compounds. BenchChem.
  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303.
  • Journal of Pharmaceutical and Scientific Innovation. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Here you will find troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common and robust methods for synthesizing pyrazoles?

A1: The most prevalent and classical method is the Knorr pyrazole synthesis , which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] This method is widely used due to its reliability and the ready availability of starting materials.[4] Variations include the reaction of β-ketoesters with hydrazines to form pyrazolones.[4] Other common strategies include the reaction of β-ketonitriles with hydrazines, particularly for synthesizing 5-aminopyrazoles, and the cyclization of α,β-unsaturated ketones or aldehydes with hydrazines.[1][5][6] Multicomponent reactions have also gained prominence as efficient one-pot procedures for generating highly substituted pyrazoles.[1][7][8]

Q2: I'm observing a very low yield. What are the first things I should check?

A2: Low yield is a frequent issue that can often be traced back to a few key areas. First, assess the purity and stability of your starting materials .[9] Hydrazine and its derivatives can degrade over time, so using a fresh or purified source is critical.[5][10] Similarly, impurities in the 1,3-dicarbonyl substrate can lead to side reactions.[9] Second, review your reaction conditions . Insufficient reaction time or temperature can lead to incomplete conversion.[1][6] Finally, ensure the stoichiometry of your reactants is correct; sometimes, a slight excess of hydrazine is used to drive the reaction to completion.[5]

Q3: What are the typical byproducts in pyrazole synthesis, and how can they be identified?

A3: The most common byproduct, especially when using unsymmetrical starting materials, is a regioisomeric mixture of pyrazoles , which can be difficult to separate.[1] Another common impurity is the pyrazoline intermediate , resulting from incomplete aromatization or cyclization.[1] Side reactions involving the hydrazine can also produce colored impurities, often giving the reaction mixture a yellow or red tint.[1][10] Identification of these byproducts is typically achieved using a combination of chromatographic and spectroscopic methods. Thin-layer chromatography (TLC) provides a quick check for multiple components, while structural elucidation requires techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Q4: How critical is the purity of hydrazines and 1,3-dicarbonyl compounds?

A4: The purity of starting materials is a critical factor that directly impacts reaction yield and the formation of byproducts.[9] Impurities can catalyze unwanted side reactions, such as the hydrolysis of β-ketonitriles, leading to reduced yields and complicating the purification process.[5] Using high-purity reagents (e.g., >98%) ensures more predictable and reproducible outcomes.[9] It is highly recommended to source starting materials from reputable suppliers with stringent quality control or to purify them before use.[9] For instance, hydrazine hydrate can be volatile and less stable, while hydrazine sulfate is a more stable crystalline solid and is often preferred where stability is a concern.[10]

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield and Incomplete Conversion

Q: My reaction has stalled, showing significant amounts of unreacted starting materials on the TLC. What specific parameters should I investigate to improve conversion?

A: Stalled reactions are common and can be systematically troubleshooted by evaluating your reagents and reaction conditions.

Causality and Solutions:

  • Reagent Stability and Quality:

    • Hydrazine Degradation: Hydrazine and its derivatives, particularly phenylhydrazine, can decompose, especially at elevated temperatures, reducing the effective concentration of your nucleophile.[10]

      • Solution: Use freshly opened or distilled hydrazine. For greater stability, consider using a salt form like hydrazine sulfate.[10]

    • Substrate Hydrolysis: β-Ketonitriles and some 1,3-dicarbonyls are susceptible to hydrolysis under acidic or basic conditions.[5]

      • Solution: Run the reaction under neutral conditions or in a non-aqueous solvent to minimize hydrolysis. If acidic or basic conditions are necessary, carefully control the pH.[5]

  • Reaction Kinetics and Thermodynamics:

    • Insufficient Time or Temperature: The reaction may have a high activation energy barrier and simply has not had enough time or thermal energy to reach completion.[1][6]

      • Solution: Monitor the reaction's progress via TLC or LC-MS to determine the optimal reaction time.[5] If the reaction is sluggish, consider increasing the temperature. Switching to a higher-boiling solvent (e.g., from ethanol to toluene) or employing microwave-assisted heating can drastically reduce reaction times and improve yields.[11][12]

    • Suboptimal pH: The reaction mechanism is often pH-dependent. While acid catalysis is common, an excessively low pH can fully protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.[10][13]

      • Solution: Add a catalytic amount of a weak acid like glacial acetic acid.[4] If using a strong acid, ensure it is not in stoichiometric excess. A pH optimization screen may be necessary for novel substrates.

  • Steric Hindrance:

    • Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder the nucleophilic attack and subsequent cyclization, slowing the reaction rate.[5][10]

      • Solution: This may require more forcing conditions, such as higher temperatures and longer reaction times. In some cases, a different synthetic route may be necessary.

start Low Conversion Observed reagents 1. Assess Reagent Quality start->reagents conditions 2. Review Reaction Conditions start->conditions workup 3. Evaluate Workup & Purification start->workup reagent_check1 Use fresh/purified hydrazine reagents->reagent_check1 reagent_check2 Confirm dicarbonyl purity (NMR/GC) reagents->reagent_check2 condition_check1 Increase temperature or time conditions->condition_check1 condition_check2 Optimize catalyst/pH conditions->condition_check2 condition_check3 Screen alternative solvents conditions->condition_check3 workup_check Check for product loss during extraction/purification workup->workup_check

Caption: Workflow for troubleshooting low reaction conversion.

Issue 2: Formation of Regioisomers

Q: My NMR shows two sets of peaks, indicating a mixture of regioisomers. How can I control the regioselectivity of the reaction?

A: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1][5] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different products.[14] Selectivity is governed by a delicate balance of steric and electronic factors, which can be influenced by the reaction conditions.

sub Unsymmetrical 1,3-Dicarbonyl path_a path_a sub->path_a Attack at C1 path_b path_b sub->path_b Attack at C2 hyd Substituted Hydrazine (R'-NHNH2) prod_a Regioisomer A path_a->prod_a prod_b Regioisomer B path_b->prod_b

Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.

Strategies for Improving Regioselectivity:

  • Solvent Choice: The polarity of the solvent can stabilize one transition state over the other. Aprotic dipolar solvents like DMF, NMP, or DMAc often provide higher regioselectivity compared to polar protic solvents like ethanol, especially for reactions involving aryl hydrazines.[5][9][11]

  • pH Control: The regioselectivity can be highly pH-dependent. Acidic conditions may favor one isomer, while basic conditions favor the other.[5] For example, acid catalysis protonates a ketone oxygen, activating the corresponding carbonyl carbon for attack.[13] The relative basicity of the two carbonyls can thus direct the initial reaction.

  • Steric Effects: Introducing a bulky substituent on either the dicarbonyl or the hydrazine can sterically block the attack at the more hindered carbonyl group, favoring the formation of a single regioisomer.[5]

  • Temperature: Reaction temperature can influence the kinetic vs. thermodynamic product ratio. Running the reaction at a lower temperature may favor the kinetically preferred isomer.

ParameterEffect on RegioselectivityRecommendation
Solvent Aprotic polar solvents (DMF, NMP) can enhance selectivity.[9][11]Screen solvents like DMF, DMAc, and ethanol to find the optimal medium.
pH / Catalyst Can favor one constitutional isomer over the other.[5]Perform small-scale trials with catalytic amounts of both acid (e.g., AcOH) and base.
Steric Hindrance Bulky groups can direct the reaction pathway.[5]If possible, design substrates with significant steric differences between the two reactive sites.
Temperature Lower temperatures may favor the kinetic product.Attempt the reaction at room temperature or 0 °C before resorting to heating.
Issue 3: Byproduct Formation and Purification

Q: My crude product is a dark, oily mixture with multiple spots on TLC, making purification difficult. What are the likely side reactions, and what purification strategies can I employ?

A: A complex crude mixture points to side reactions and/or degradation. Understanding these processes is key to both preventing them and purifying your desired product.

Common Side Reactions and Impurities:

  • Colored Impurities: Hydrazine reagents can undergo side reactions or decomposition, forming highly colored, often red or yellow, impurities.[1]

  • Incomplete Cyclization: The reaction may stall at the hydrazone or pyrazoline stage, especially if the final aromatization step is difficult.[1]

  • Unreacted Starting Materials: As discussed in Issue 1, incomplete conversion will leave starting materials in your crude product.[1]

Troubleshooting and Purification Protocols:

  • For Colored Impurities:

    • Charcoal Treatment: Activated charcoal is effective at adsorbing high-molecular-weight colored impurities.

      • Protocol: Dissolve the crude product in a suitable organic solvent. Add a small amount of activated charcoal (approx. 5-10% by weight of crude material), stir for 15-30 minutes, and then filter the mixture through a pad of celite to remove the charcoal.[1]

  • For Unreacted Hydrazine:

    • Acidic Wash: Hydrazine is basic and can be removed from an organic solution by converting it into a water-soluble salt.

      • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated hydrazine will move to the aqueous layer. Separate the layers and proceed with drying and concentrating the organic phase.[1]

  • For Unreacted Dicarbonyl and Other Byproducts:

    • Column Chromatography: This is the most common method for separating the desired pyrazole from unreacted starting materials and byproducts like regioisomers. A solvent system should be developed using TLC first.[1]

    • GC-MS Analysis for Identification: To understand what byproducts have formed, GC-MS is invaluable.

      • Protocol: Prepare a dilute solution of the crude mixture in a volatile solvent (e.g., dichloromethane). Inject a small volume (e.g., 1 µL) into the GC-MS. The resulting chromatogram will separate the components, and the mass spectrum of each peak can be used to identify their structures.[1]

Optimized Experimental Protocols

The following protocols are general guidelines and may require optimization for specific substrates.

Protocol 1: General Knorr Synthesis via Conventional Heating

This protocol describes a typical procedure for synthesizing a pyrazole from a 1,3-dicarbonyl and a hydrazine derivative.[4]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or 1-propanol, ~3-5 mL per mmol of dicarbonyl).[4]

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[5] If using a salt like phenylhydrazine hydrochloride, it can be added directly.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[4]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.[4]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase) until the starting material is consumed (typically 1-3 hours).[4]

  • Workup and Isolation: Once complete, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.[4] Alternatively, add water to the reaction mixture to precipitate the product.[4] The collected solid can be washed with cold water or a small amount of cold solvent and then dried.[4] If the product is not a solid, remove the solvent under reduced pressure and purify the residue by column chromatography or distillation.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a rapid and efficient alternative to conventional heating, often resulting in higher yields and shorter reaction times.[6][12]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound or chalcone (1.0 equivalent), the hydrazine derivative (1.2 equivalents), and a minimal amount of a high-boiling solvent like DMF or ethanol.[6][12] For some reactions, a catalyst like glacial acetic acid may be added.[6]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 100-130 °C) for a short duration (typically 2-10 minutes).[6][12] The instrument will modulate the power to maintain the target temperature.

  • Monitoring and Workup: After the specified time, cool the vessel to room temperature. The reaction's completion can be confirmed by TLC or LC-MS. The product can then be isolated using standard workup and purification techniques as described in the conventional protocol.

References

  • Benchchem. (n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Reiher, C. A., et al. (2018).
  • Susilowati, E., & Mahardika, M. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Physics: Conference Series.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Benchchem. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis.
  • Benchchem. (n.d.). Optimization of reaction conditions for pyrazoline synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization.
  • Scribd. (n.d.). Debus Radziszewsky and Knorr Pyrazole Synthesis.
  • Buriol, L., et al. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society.
  • Kletskov, A. V., et al. (2025). Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution?. Chemical Science.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
  • MDPI. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review.
  • IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions.
  • Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • Benchchem. (n.d.). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.
  • JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.

Sources

"how to prevent degradation of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Degradation in 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol Document ID: TSC-PYRZ-042 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Core Stability Directive

The molecule 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol presents a unique stability challenge due to its hybrid structure: a primary


-amino alcohol motif fused to an electron-rich 1-methyl-1H-pyrazole ring.

Unlike simple aliphatic amines, the position of the amine group alpha to the aromatic pyrazole ring creates a "benzylic-like" (pyrazolic) activation. This significantly lowers the bond dissociation energy of the


-C-H bond, making the molecule highly susceptible to oxidative dehydrogenation  and radical-mediated cleavage , in addition to the standard hygroscopic and carbamate-forming tendencies of amino alcohols.

This guide provides the causality-driven protocols required to maintain >98% purity in solution and storage.

The Degradation Matrix (Root Cause Analysis)

Understanding why the molecule degrades is the first step to prevention.

Degradation ModeVisual IndicatorChemical MechanismCausality
Oxidative Dehydrogenation Solution turns yellow/brownFormation of imines/aldehydes via

-H abstraction.
Dissolved

+ Trace Metals (Fe/Cu) + Light. The pyrazole ring stabilizes the radical intermediate.
Carbamate Formation White crust/precipitate

Exposure to atmospheric

. Accelerated by moisture.
Oxazolidine Cyclization "Ghost peaks" in HPLCCondensation of amine/alcohol with aldehyde impurities (e.g., formaldehyde in PEG or MeOH).Use of low-grade solvents containing carbonyl impurities.
Hygroscopic Clumping Sticky solid / Viscous oilH-bonding with atmospheric water.Failure to reseal containers or use of ineffective desiccants.
Mechanism Visualization

The following diagram illustrates the critical degradation pathways triggered by environmental exposure.

DegradationPathways Start Intact Molecule (Colorless) Radical α-Carbon Radical (Stabilized by Pyrazole) Start->Radical H-abstraction Carbamate Carbamate Salt (White Precipitate) Start->Carbamate Nucleophilic Attack Oxazolidine Oxazolidine Adduct (HPLC Ghost Peak) Start->Oxazolidine Cyclization Oxygen Oxygen (O2) + Trace Metals Oxygen->Radical CO2 Atmospheric CO2 CO2->Carbamate Aldehyde Aldehyde Impurities (in Solvent) Aldehyde->Oxazolidine Imine Imine Species (Yellow/Brown) Radical->Imine Oxidative Dehydrogenation

Caption: Figure 1. Primary degradation pathways. The pyrazole ring stabilizes the


-carbon radical, accelerating oxidation compared to aliphatic amino alcohols.

Troubleshooting Guide (Q&A)

Issue 1: "My solution turned yellow overnight."

Diagnosis: Oxidative Dehydrogenation.[1] The Science: The amine group is oxidizing.[2][3][4] The "pyrazolic" position (C2) allows for easier removal of the hydrogen atom, leading to conjugated imine species which are chromophores (yellow/brown). This is often catalyzed by trace metal ions in the solvent. Resolution Protocol:

  • Purge: Immediately degas all solvents with Argon or Nitrogen (sparging for 15 mins).

  • Chelate: If the application permits, add 0.1 mM EDTA to sequester trace metals.

  • Acidify: Storing the amine as a salt (e.g., HCl or TFA salt) protonates the amine lone pair, shutting down the oxidation pathway. Note: This prevents chelation but increases stability.

Issue 2: "I see a white precipitate forming on the glass walls."

Diagnosis: Carbamate Formation (Atmospheric


 capture).
The Science:  Primary amines are excellent 

scrubbers. They react reversibly to form carbamate salts (

). This reaction is faster if the solvent contains moisture. Resolution Protocol:
  • Filter: The precipitate is likely the carbamate.[5] Filter it out; the filtrate may still be usable.

  • Reverse: Carbamate formation is reversible. Mild heating (40-50°C) under vacuum or inert gas flow can sometimes decarboxylate the species back to the free amine, though this risks oxidation.

  • Prevention: Use septa caps and store under positive inert gas pressure.

Issue 3: "HPLC shows a split peak or a new peak that disappears in acidic mobile phase."

Diagnosis: Imine/Hemiaminal formation or pH-dependent speciation. The Science: If the sample is dissolved in an unbuffered solvent, the free base and protonated forms may separate. Alternatively, condensation with trace formaldehyde in methanol (a common impurity) forms an oxazolidine. Resolution Protocol:

  • Solvent Check: Switch to high-grade LC-MS solvents (low carbonyl content).

  • Modifier: Ensure the mobile phase has a consistent modifier (e.g., 0.1% Formic Acid) to keep the molecule fully protonated (

    
    ), collapsing the peaks into a single species.
    

Storage & Handling Protocols

To prevent degradation, you must control the Atmosphere , Temperature , and Container integrity.[6]

Recommended Storage Workflow

StorageProtocol Synthesis Synthesis/Isolation (Free Base) SaltForm Convert to Salt? (HCl/TFA) Synthesis->SaltForm YesSalt Acidify to pH < 3 (High Stability) SaltForm->YesSalt Preferred NoSalt Keep as Free Base (High Risk) SaltForm->NoSalt If necessary Drying Lyophilize/Dry under High Vacuum YesSalt->Drying NoSalt->Drying Pkg Pkg: Amber Vial + Teflon-lined Cap Drying->Pkg Inert Purge Headspace (Argon/N2) Pkg->Inert Seal Seal with Parafilm + Desiccant Bag Inert->Seal Store Store at -20°C Seal->Store

Caption: Figure 2. Decision tree for maximizing shelf-life. Salt formation is the single most effective stabilization step.

Step-by-Step Handling Guide
  • Solvent Selection:

    • Avoid: Chlorinated solvents (DCM/Chloroform) for long-term storage as they can alkylate the pyrazole or amine over time (quaternization).

    • Avoid: Ketones (Acetone) or Aldehydes; these react immediately with the 1,2-amino alcohol to form oxazolidines/imines.

    • Preferred: Anhydrous DMSO or Methanol (only if free of carbonyls), or water (if acidified).

  • Inert Atmosphere (The "Schlenk" Standard):

    • Always sample the material under a flow of Nitrogen or Argon.

    • Why? Oxygen attacks the

      
      -C-H bond. 
      
      
      
      attacks the amine.[5][7][8] Both are present in air.
  • Temperature Cycling:

    • Store at -20°C .

    • Critical: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis and clumping.

Analytical Validation

How do you prove your protocol worked?

MethodTargetPassing Criteria
qNMR (

or

)
Proton IntegrityIntegration of the

-CH (approx 3.5-4.0 ppm) must match the Pyrazole-CH (approx 7.5-8.0 ppm) 1:1. Loss of

-CH indicates oxidation.
LC-MS PuritySingle peak at

. No masses at

(Oxidation/Carbonyl) or

(Carbamate).
Visual ColorColorless oil or white solid. Any yellowing indicates >1% degradation.

References

  • Oxidation of Primary Amines

    • Mechanism of amine oxid
    • Source: (Contextual grounding on radical mechanisms).

  • Carbamate Formation

    • Reversible reaction of amines with CO2.[5]

    • Source:

  • Stability of Beta-Amino Alcohols

    • Transesterification and cycliz
    • Source: (Demonstrates reactivity of the beta-amino ester/alcohol motif).

  • Handling Hygroscopic Chemicals

    • Best practices for storage and desicc
    • Source:

Sources

"troubleshooting inconsistent results in biological assays with pyrazole compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Inconsistent Results in Biological Assays with Pyrazole Compounds

Welcome to the Advanced Assay Support Center. Ticket ID: PYR-TRBL-001 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: Pyrazole scaffolds are ubiquitous in medicinal chemistry (e.g., Ruxolitinib, Celecoxib) due to their favorable kinase binding profiles and rigidity. However, they present a unique triad of assay challenges: aqueous instability (crashing out) , tautomeric shape-shifting , and colloidal aggregation . This guide bypasses generic advice to address the specific physicochemical pathologies of pyrazoles in high-throughput screening (HTS) and lead optimization.

Module 1: The "Crash Out" Phenomenon (Solubility)

User Query: "My IC50 curves flatten out at high concentrations, or I see wild variability between replicates. Is my compound degrading?"

Technical Diagnosis: It is likely not chemical degradation but precipitation upon dilution . Pyrazoles often possess moderate LogP values but high crystal lattice energy. When you perform serial dilutions in aqueous buffer (the "classic" method), the compound precipitates in the intermediate tubes, resulting in actual concentrations far lower than calculated.

The Solution: The "DMSO-First" Dilution Protocol

Do not serially dilute pyrazoles in aqueous buffer. Use the Intermediate Dilution Method to maintain solubility until the final moment.

StepMethod A: Classic (RISKY)Method B: DMSO-First (RECOMMENDED)
Stock 10 mM in 100% DMSO10 mM in 100% DMSO
Serial Dilution Dilute stock into Buffer (e.g., PBS)Dilute stock into 100% DMSO
Transfer Transfer diluted buffer to assay plateTransfer small vol. (e.g., 50 nL) to assay plate
Final State Compound likely precipitated in tubes 1-3Compound hits buffer only in final well
DMSO % Variable across curve (unless compensated)Constant (e.g., 0.1% or 1%)

Why this works: Pyrazoles are stable in DMSO. By keeping them in organic solvent until the final acoustic dispense or pin transfer, you bypass the kinetic window where crystal nucleation occurs in the pipette tip.

Module 2: The "False Positive" Trap (Colloidal Aggregation)[1][2]

User Query: "I have a hit with low micromolar potency, but the Hill slope is steep (> 2.0), and the result disappears when I add BSA."

Technical Diagnosis: You are likely observing Promiscuous Inhibition via Colloidal Aggregation . Many pyrazoles are "aggregators" (PAINS). They form sub-micron colloidal particles that sequester enzymes non-specifically, leading to false inhibition.[1] This is the most common artifact in pyrazole kinase screens.

Diagnostic Workflow: The "Shoichet" Detergent Test

To validate if your pyrazole is acting as a specific inhibitor or a non-specific aggregate, perform this differential assay.

Protocol:

  • Baseline Assay: Run your standard dose-response curve.

  • Detergent Spike: Repeat the assay adding 0.01% Triton X-100 (or freshly prepared Tween-20) to the reaction buffer.

  • Analysis:

    • Result A (Specific Binder): IC50 remains unchanged.

    • Result B (Aggregator): Inhibition is abolished (IC50 shifts >10-fold or disappears).

Mechanism: The non-ionic detergent disrupts the colloidal particle, releasing the sequestered enzyme, but does not interfere with true 1:1 ligand-protein binding.

AggregationLogic Start Steep Hill Slope / Variability Detergent Add 0.01% Triton X-100 Start->Detergent Result1 Inhibition Persists Detergent->Result1 IC50 Stable Result2 Inhibition Disappears Detergent->Result2 IC50 Shift >10x Conclusion1 True Binder (Specific Interaction) Result1->Conclusion1 Conclusion2 Colloidal Artifact (False Positive) Result2->Conclusion2

Figure 1: Decision tree for distinguishing specific binding from colloidal aggregation artifacts.

Module 3: The "Shapeshifter" (Tautomerism)

User Query: "My SAR (Structure-Activity Relationship) makes no sense. Methylating the nitrogen kills potency, but the unsubstituted analog is active. Why?"

Technical Diagnosis: This is a Tautomeric Mismatch . Unsubstituted pyrazoles (


-H) exist in equilibrium between two tautomers (

and

). The protein binding pocket usually selects one specific tautomer.
  • The Trap: In solution, the pyrazole might be 90% in Tautomer A. If the protein requires Tautomer B, the "effective" concentration is only 10% of what you added.

  • The Methylation Clue: When you methylate the nitrogen, you "lock" the molecule into one fixed geometry. If you lock it in the wrong geometry, potency vanishes.

The pH-Shift Validation Experiment

Tautomeric ratios are influenced by pH and the local environment.

Protocol:

  • Run the assay at pH 7.0 .

  • Run the assay at pH 8.0 (if the protein tolerates it).

  • Analysis: If the IC50 shifts significantly without a known ionization of the protein active site, the pH change likely altered the population of the active pyrazole tautomer.

Key Insight: When designing analogs, ensure the hydrogen bond donor/acceptor pattern of your "locked" (methylated) analog matches the bioactive tautomer of the parent compound.

Tautomerism T1 1H-Pyrazole (Donor at N1) (Acceptor at N2) T2 2H-Pyrazole (Acceptor at N1) (Donor at N2) T1->T2  Fast Equilibrium   Protein Protein Pocket Requires Donor at Pos 1 T1->Protein  High Affinity   T2->Protein  No Binding  

Figure 2: The Tautomeric Shift. The protein selects only one species. If equilibrium favors the Red species, apparent potency drops.

Module 4: Optical Interference (Autofluorescence)

User Query: "I have high background signal in my Fluorescence Polarization (FP) assay."

Technical Diagnosis: Many fused pyrazoles (e.g., pyrazolo[1,5-a]pyrimidines) are fluorophores . They can absorb in the UV/Blue region and emit in the Green, interfering with fluorescein-based tracers.

Troubleshooting Steps:

  • Spectral Scan: Dissolve compound at 10 µM in buffer. Scan excitation/emission (300–600 nm).

  • Red-Shift the Assay: If your pyrazole fluoresces blue/green, switch your assay readout to Red/Far-Red (e.g., Alexa Fluor 647 or Cy5 tracers). Pyrazoles rarely interfere in the far-red spectrum.

Summary of Best Practices
ParameterStandard Protocol (Avoid)Pyrazole Optimized Protocol
Dilution Serial dilution in PBS/MediaSerial dilution in 100% DMSO; Acoustic transfer
Buffer Additive None0.01% Triton X-100 (Prevents aggregation)
Plate Type Standard PolystyreneNon-Binding Surface (NBS) (Reduces stickiness)
Readout Blue/Green Fluorescence (FITC)Far-Red Fluorescence or Luminescence
Validation Replicates onlyCentrifugation (spins down aggregates)
References
  • Irwin, J. J., et al. (2015).[2] An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today.

  • Alkorta, I., & Elguero, J. (2004). Tautomerism of Pyrazoles. Journal of Chemical Information and Computer Sciences.

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • BenchChem Technical Guides. (2025). Troubleshooting Pyrazole Solubility in Biological Assays.

Sources

Technical Support Center: Optimization of Dosage for In Vivo Studies of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into the critical process of dosage optimization for novel pyrazole derivatives in in vivo studies. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Part 1: Pre-Dosing Considerations & Initial Dose Estimation

This section focuses on the foundational work required before administering the first dose to an animal. Proper initial estimation is key to designing safe and informative studies.

Q1: What is the absolute minimum data I need from in vitro studies before I can even begin to estimate an in vivo starting dose for my novel pyrazole derivative?

A1: Before moving to in vivo models, a comprehensive in vitro data package is essential not only for dose estimation but also for interpreting your results.[1] The causality here is simple: without understanding the compound's potency and cellular toxicity, you are essentially flying blind, risking animal welfare and wasting resources. The foundational data serves as the basis for all subsequent calculations and study designs.[1]

Table 1: Essential Pre-Clinical Data for a Novel Pyrazole Derivative

Parameter Description Example Value Rationale
IC50 / EC50 The concentration that produces 50% of the maximal inhibitory or effective response in a relevant cell-based assay.[1] 0.2 µM Primary indicator of potency; directly informs the target concentration needed in vivo.
Cytotoxicity (CC50) The concentration that causes the death of 50% of cells in a cytotoxicity assay (e.g., in a relevant cell line like HepG2).[1] 25 µM Provides a preliminary therapeutic index (in vitro SI = CC50/IC50) and a baseline for toxicity.
Mechanism of Action The specific biochemical interaction through which the compound produces its effect (e.g., Kinase Y inhibition).[1][2] Inhibition of VEGFR-2 Understanding the target is crucial for selecting appropriate PD markers and anticipating on-target toxicities.
Solubility The ability of the compound to dissolve in aqueous and organic solvents. Poorly soluble Dictates the choice of vehicle for formulation, which can independently cause toxicity.

| In Vitro Toxicity | Specific toxicity assays, such as mitochondrial respiration inhibition, can be critical for pyrazole derivatives.[3][4] | Dose-dependent inhibition of mitochondrial respiration | Some pyrazole chemotypes have shown unexpected acute toxicity linked to mitochondrial effects, which standard cytotoxicity assays might miss.[3][4] |

Q2: How do I determine a starting dose for my first in vivo animal study? There seem to be multiple methods.

A2: Selecting a safe and potentially efficacious starting dose is a critical step.[5] The two most common and regulatory-accepted approaches are based on the No Observed Adverse Effect Level (NOAEL) and the Minimum Anticipated Biological Effect Level (MABEL) .[6][7] The choice between them depends on the compound's characteristics and the available data.[6]

  • NOAEL-Based Approach: This is the traditional and more straightforward method.[6] It involves determining the highest dose in preclinical toxicology studies that does not produce a significant adverse effect.[8][9] This NOAEL is then converted to a Human Equivalent Dose (HED) using allometric scaling, and a safety factor is applied to determine the Maximum Recommended Starting Dose (MRSD).[10][11][12] This method is often used for cytotoxic compounds or when a clear toxicity profile is expected.[11]

  • MABEL-Based Approach: This method is recommended for compounds with high target specificity and potency, such as biologics or highly active immunotherapeutics, where even low, non-toxic doses could cause exaggerated pharmacological effects.[11][13] The MABEL is the dose anticipated to produce a minimal biological effect in humans.[14] It is derived from in vitro and in vivo pharmacology data, considering factors like receptor occupancy and EC20 values.[14][15]

Below is a decision-making workflow to help you choose the most appropriate approach for your pyrazole derivative.

G start Start: Choose Starting Dose Approach risk_assessment Assess Compound's Risk Profile (e.g., novel target, steep dose-response, agonist mechanism) start->risk_assessment noael_path Low Risk or Conventional Cytotoxicity risk_assessment->noael_path Low Risk mabel_path High Risk or High Target Potency risk_assessment->mabel_path High Risk det_noael 1. Determine NOAEL in most sensitive, relevant animal species. noael_path->det_noael det_mabel_data 1. Gather In Vitro/In Vivo Data (e.g., receptor binding, EC20, pharmacologically active dose). mabel_path->det_mabel_data allometry 2. Convert NOAEL to Human Equivalent Dose (HED) via Allometric Scaling. det_noael->allometry safety_factor 3. Apply Safety Factor (typically ≥10) to HED to derive MRSD. allometry->safety_factor calc_mabel 2. Calculate MABEL based on most sensitive and relevant assay. det_mabel_data->calc_mabel pk_model 3. Use PK modeling to convert MABEL concentration to a safe starting dose. calc_mabel->pk_model

Caption: Decision tree for NOAEL vs. MABEL approach.

Q3: Can you provide more detail on allometric scaling to convert a dose from one species to another?

A3: Certainly. Allometric scaling is a method that extrapolates drug doses between different species based on their body surface area, which is more closely related to metabolic rate than body weight alone.[10][16][17] Simply scaling a dose based on mg/kg body weight is a common mistake and can lead to significant under- or overdosing because metabolic processes do not scale linearly with weight.[10]

To convert a dose from Species A (in mg/kg) to an equivalent dose in Species B (in mg/kg), you use a conversion factor derived from the ratio of their body surface area to weight (Km factor).

Table 2: Interspecies Dose Conversion Factors Based on Body Surface Area (To convert from a species in the left column to a species in the top row, multiply the dose by the corresponding factor)

From Mouse (20g) Rat (200g) Monkey (3kg) Human (60kg)
Mouse 1 0.5 0.25 0.08
Rat 2 1 0.5 0.16
Monkey 4 2 1 0.33
Human 12.3 6.2 3.1 1

Source: Adapted from FDA guidelines and Benchchem.[1]

Example Calculation: If your NOAEL in a rat study is 30 mg/kg, to find the Human Equivalent Dose (HED), you would multiply by the conversion factor: HED = 30 mg/kg (Rat Dose) x 0.16 = 4.8 mg/kg[1]

Part 2: Troubleshooting Common In Vivo Issues

This section addresses the frequent and frustrating problems that arise during in vivo experiments.

Q4: My pyrazole derivative shows excellent in vitro potency but has zero effect in vivo. What's going wrong?

A4: This is one of the most common and challenging issues in drug development, often referred to as an in vitro-in vivo correlation (IVIVC) failure. The cause is almost always related to pharmacokinetics (PK) or bioavailability.[18][19] The compound isn't reaching its target in sufficient concentrations for a sufficient duration.

Here is a logical workflow to troubleshoot this problem:

G start Problem: No In Vivo Efficacy Despite In Vitro Potency check_pk Step 1: Investigate Pharmacokinetics (PK) Was a pilot PK study performed? start->check_pk no_pk check_pk->no_pk No yes_pk check_pk->yes_pk Yes conduct_pk Conduct a pilot PK study. Measure Cmax, Tmax, AUC, and half-life. no_pk->conduct_pk analyze_pk Analyze existing PK data. Is drug exposure (AUC) sufficient? yes_pk->analyze_pk conduct_pk->analyze_pk low_exposure Exposure is too low. analyze_pk->low_exposure No ok_exposure Exposure seems adequate. analyze_pk->ok_exposure Yes solubility_issue Hypothesis: Poor solubility/absorption. Solution: Reformulate with a different vehicle (e.g., cyclodextrin, lipid-based). low_exposure->solubility_issue Oral Route metabolism_issue Hypothesis: Rapid metabolism/clearance. Solution: Increase dose/frequency. Consider derivatization to block metabolic sites. low_exposure->metabolism_issue IV or Oral pd_issue Hypothesis: Target not engaged. Solution: Measure target engagement in tissue (e.g., Western blot for phosphorylated target). Confirm compound reaches target tissue. ok_exposure->pd_issue model_issue Hypothesis: Animal model is inappropriate. Solution: Verify target expression/relevance in the chosen model. Consider a different model. ok_exposure->model_issue

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Q5: My animals are showing signs of toxicity at doses I thought would be safe. What should I do?

A5: Unexpected toxicity is a serious issue that requires immediate action. The first step is to pause the study, ensure animal welfare, and begin a systematic investigation.

Immediate Actions:

  • Reduce the dosage and/or frequency of administration immediately.

  • Run a vehicle-only control group. It is critical to determine if the vehicle used to dissolve or suspend your pyrazole derivative is causing the adverse effects.[18]

  • Conduct a formal Maximum Tolerated Dose (MTD) study. This will properly establish the upper limit for safe dosing.[1][19]

Investigative Causes:

  • Chemotype-Specific Toxicity: As mentioned, certain 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown unexpected acute toxicity due to mitochondrial respiration inhibition, which was not predicted by standard in vitro assays.[3][4] This highlights the importance of early, specific toxicity screening.

  • Off-Target Effects: The compound may be interacting with unintended biological targets at higher concentrations.

  • Metabolite Toxicity: A metabolite of your parent compound, not the compound itself, could be causing the toxicity.

  • Narrow Therapeutic Window: The dose required for efficacy may be very close to the dose that causes toxicity.[19] In this case, a more detailed dose-response study with more dose levels is needed to find the optimal therapeutic concentration.

Part 3: Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments in dosage optimization.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a pyrazole derivative that can be administered without causing unacceptable toxicity or more than a 10-20% loss in body weight.[1][19]

Methodology:

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Divide animals into several groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection & Escalation:

    • Select a starting dose based on in vitro data and allometric scaling.[1] A common starting point for novel pyrazole compounds might be in the range of 1-10 mg/kg.[18]

    • Administer single, escalating doses of the compound to each group (e.g., 10, 30, 100, 300 mg/kg).[19] The route of administration should match the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation:

    • Monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered breathing) at regular intervals (e.g., 1, 4, 8, 24, 48 hours post-dose).

    • Record body weights daily for 7-14 days.

  • Endpoint Definition: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or >10-20% body weight loss.[19]

Protocol 2: Dose-Response Efficacy Study

Objective: To determine the optimal dose of a pyrazole derivative that produces the desired therapeutic effect without significant toxicity.

Methodology:

  • Animal Model: Use a validated disease model relevant to the compound's mechanism of action (e.g., a tumor xenograft model for an anti-cancer pyrazole derivative).[2]

  • Group Allocation:

    • Randomize animals into multiple treatment groups (n=8-10 per group) to ensure statistical power.

    • Include a vehicle control group and a positive control group (a known effective drug), if available.

  • Dose Selection:

    • Based on the MTD study, select 3-5 dose levels. These should span a range from a low, potentially sub-therapeutic dose to a dose at or near the MTD.

    • Example dose groups: Vehicle, 5 mg/kg, 15 mg/kg, 50 mg/kg.

  • Administration: Administer the compound according to a predetermined schedule (e.g., once daily, twice weekly) for the duration of the study.

  • Efficacy Assessment:

    • Monitor the primary efficacy endpoint throughout the study (e.g., tumor volume, inflammatory markers, behavioral changes).

    • At the end of the study, collect tissues for pharmacodynamic (PD) marker analysis to confirm target engagement.

  • Data Analysis: Plot the dose versus the response (e.g., percent tumor growth inhibition). This will reveal the dose-response relationship and help identify the optimal therapeutic dose.

References

  • Preston, S., Garcia-Bustos, J., Hall, L. G., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Journal of Medicinal Chemistry, 64(1), 939-951. Retrieved from [Link]

  • de Faria, F. P., et al. (2012). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Retrieved from [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31. Retrieved from [Link]

  • Johnson, C. L., et al. (2020). First in human dose calculation of a single-chain bispecific antibody targeting glioma using the MABEL approach. Journal for ImmunoTherapy of Cancer, 8(1), e000213. Retrieved from [Link]

  • Johnson, C. L., et al. (2020). First in human dose calculation of a single-chain bispecific antibody targeting glioma using the MABEL approach. The Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • Preston, S., et al. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2024). Scaling drug doses from in vitro to in vivo? Retrieved from [Link]

  • Slideshare. (n.d.). Allometric scaling. Retrieved from [Link]

  • Venn Life Sciences. (n.d.). Safe starting dose in a First-in-Human trial: When & How to Prepare? Retrieved from [Link]

  • Sharma, V., & Sankar, K. (2018). Allometry Scalling in Drug Development. Crimson Publishers. Retrieved from [Link]

  • Anilocus. (2025). NOAEL (No Observed Adverse Effect Level). Biotech Encyclopedia. Retrieved from [Link]

  • Gibbs, J. P., et al. (2025). A novel approach for first-in-human dose selection using population dose–response modelling to find a minimum anticipated. Ovid. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate a right dose for in vivo study? Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. PMC. Retrieved from [Link]

  • Bulgheroni, A., et al. (2009). Estimation of Acute Oral Toxicity Using the No Observed Adverse Effect Level (NOAEL) from the 28 Day Repeated Dose Toxicity Studies in Rats. JRC Publications Repository. Retrieved from [Link]

  • Ye, L., & Wang, X. (2013). Estimating the “First in human” dose – a revisit with particular emphasis on oncology drugs. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Mark Churchill, B. (2022). Determining Maximum Recommended Starting Dose of Systemically Administered Biologics in First in Human Clinical Trials. Asian Oncology Research Journal. Retrieved from [Link]

  • GARDP Revive. (n.d.). No observed adverse effect level (NOAEL). Retrieved from [Link]

  • MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • Hong, D. S., et al. (2011). Choice of Starting Dose for Biopharmaceuticals in First-in-Human Phase I Cancer Clinical Trials. PMC. Retrieved from [Link]

  • Kim, J. C. (2011). A New Way in Deciding NOAEL Based on the Findings from GLP-Toxicity Test. PMC. Retrieved from [Link]

  • ToxTutor. (n.d.). The Lowest Observed Adverse Effect Level (LOAEL) is the. Welcome to ToxTutor - Toxicology MSDT. Retrieved from [Link]

  • PMC. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Retrieved from [Link]

  • ACS Omega. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Chem Help ASAP. (2023, October 12). calculating the maximum recommended starting dose for a drug [Video]. YouTube. Retrieved from [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Retrieved from [Link]

  • Kumar, A., et al. (2020). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Retrieved from [Link]

  • Hilaris Publisher. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Retrieved from [Link]

  • PMC. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Retrieved from [Link]

  • Eweas, A. F., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. Retrieved from [Link]

  • Pharmacy Education. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Retrieved from [Link]

  • PMC. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Retrieved from [Link]

  • Gomaa, A. M., et al. (2012). Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. PubMed. Retrieved from [Link]

  • UNF Digital Commons. (2018). Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of substituted pyrazoles. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning pyrazole synthesis from the laboratory bench to pilot and production scales. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your large-scale processes.

Frequently Asked Questions (FAQs)
Q1: What are the most critical physical parameters that change during scale-up and how do they impact pyrazole synthesis?

When moving from a lab (gram) to a pilot (kilogram) scale, several physical parameters change dramatically, impacting reaction outcomes.[1][2] The most critical of these is the surface-area-to-volume ratio , which decreases significantly as the reactor size increases.[3][4] This has two major consequences:

  • Inefficient Heat Transfer: Pyrazole syntheses, particularly the common Knorr synthesis involving a 1,3-dicarbonyl and a hydrazine, are often exothermic.[3][4] In a large reactor, the reduced surface area makes it difficult to dissipate heat effectively. This can lead to uncontrolled temperature spikes, or "hot spots," promoting the formation of impurities and product degradation.[3]

  • Mixing Inhomogeneity: Achieving uniform mixing in a large vessel is far more challenging than in a small flask. Inadequate agitation can create localized areas of high reactant concentration, which can lead to unwanted side reactions and lower yields.[3] It's crucial to monitor the internal reaction temperature, not just the temperature of the heating/cooling jacket, to get an accurate picture of the reaction conditions.[4]

Q2: What are the primary safety hazards associated with the large-scale synthesis of substituted pyrazoles?

Scaling up any chemical synthesis requires a thorough safety assessment, and pyrazoles have specific hazards to consider:

  • Exothermic Reactions: As mentioned, the cyclization step is often exothermic.[4] A thermal runaway is a significant risk on a large scale if heat dissipation is not properly managed. This necessitates controlled, often slow, addition of reagents and robust cooling systems.[1][3][5]

  • Toxic Reagents: Hydrazine and its derivatives (e.g., phenylhydrazine) are common starting materials and are known to be toxic.[4] Handling large quantities requires appropriate personal protective equipment (PPE) and engineering controls like closed-system transfers and well-ventilated areas.

  • Energetic Materials: Pyrazole derivatives, especially those with a high nitrogen-to-carbon ratio or containing functional groups like nitro or diazonium salts, can be energetic and potentially explosive.[1][4][5] It is highly recommended to perform thermal stability analysis, such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), on intermediates and the final product before proceeding with large-scale synthesis.[4]

  • Hazardous Intermediates: Syntheses involving diazotization steps to form diazonium salts are particularly hazardous. These intermediates are often unstable and can decompose violently if the temperature is not strictly controlled (typically below 5°C).[1][5]

Q3: How can I effectively monitor the progress and impurity profile of a large-scale reaction?

Visual inspection is unreliable at scale. Robust analytical monitoring is essential for process control and consistency.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable for tracking the consumption of starting materials and the formation of the product and any byproducts in real-time.[3][4] For volatile compounds, Gas Chromatography (GC) is also effective.

  • Spectroscopic Techniques: For detailed structural information on impurities, hyphenated techniques are invaluable. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the molecular weights of unknown byproducts.[6] For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[6]

Q4: When should I consider switching from batch to flow chemistry for pyrazole synthesis?

Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages for pyrazole synthesis, particularly when safety and scalability are major concerns.[7] Consider switching to flow chemistry under these circumstances:

  • Highly Exothermic or Hazardous Reactions: Flow reactors handle only a small volume of the reaction mixture at any given moment, which dramatically reduces the risk associated with thermal runaways or the accumulation of explosive intermediates like diazonium salts.[5][7][8]

  • Need for Precise Control: Flow systems provide superior control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields, better selectivity, and improved purity.[7][8]

  • Difficult Scale-Up: If you are facing insurmountable challenges with batch processing, flow chemistry offers a more straightforward path to scaling up production. Instead of using larger reactors, you can simply run the flow reactor for a longer duration.[7][8]

Troubleshooting Guide
Problem 1: Low Yield

"We are experiencing a significant drop in yield for our Knorr pyrazole synthesis when moving from a lab scale (grams) to a pilot scale (kilograms). What are the likely causes and how do we fix it?"

This is a classic scale-up challenge. The root cause is often a combination of the physical parameter changes discussed in the FAQs.

Causality and Troubleshooting Steps:

  • Poor Temperature Control: An uncontrolled exotherm is the most common culprit. The internal temperature may be rising far above the set point of the reactor jacket, leading to decomposition.

    • Solution: Implement a slow, controlled addition profile for the hydrazine derivative.[3] Use internal temperature probes for accurate monitoring and ensure your cooling system can handle the heat load.

  • Inadequate Mixing: Inefficient stirring can lead to localized "hot spots" and areas of high concentration, promoting side reactions.[3]

    • Solution: Evaluate the stirrer design and speed. Ensure the agitation is sufficient for the reactor size and the viscosity of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.

  • Suboptimal Solvent Choice: A solvent that works on a small scale might not be ideal for a large batch, especially concerning solubility and product precipitation.[3][5]

    • Solution: Perform a solvent screen. The ideal solvent should keep reactants and intermediates in solution but allow for the clean precipitation of the final product upon completion or cooling.[5]

  • Incomplete Reaction: The reaction may simply not be running to completion due to the altered conditions.

    • Solution: Use HPLC or TLC to monitor the reaction progress.[3][4] You may need to extend the reaction time or adjust the temperature profile after the initial exotherm is controlled.

Workflow: Troubleshooting Low Yield in Pyrazole Synthesis Scale-Up

G start Low Yield on Scale-Up check_temp Monitor Internal Temperature vs. Jacket Temperature start->check_temp temp_spike Significant Spike in Internal Temp? check_temp->temp_spike slow_addition Slow Reagent Addition Rate Improve Cooling Capacity temp_spike->slow_addition Yes check_mixing Evaluate Mixing Efficiency (Visual, Modeling) temp_spike->check_mixing No slow_addition->check_mixing poor_mixing Signs of Poor Mixing? check_mixing->poor_mixing optimize_stirring Increase Stirrer Speed Change Impeller Design poor_mixing->optimize_stirring Yes check_completion Monitor Reaction by HPLC/TLC poor_mixing->check_completion No optimize_stirring->check_completion incomplete_rxn Reaction Incomplete? check_completion->incomplete_rxn optimize_time_temp Increase Reaction Time Optimize Temperature Profile incomplete_rxn->optimize_time_temp Yes solvent_screen Perform Solvent Screen for Optimal Solubility & Precipitation incomplete_rxn->solvent_screen No end Yield Improved optimize_time_temp->end solvent_screen->end

Caption: A decision tree for troubleshooting low product yield.

Problem 2: Poor Regioselectivity

"Our reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can we improve selectivity for the desired product at scale?"

Controlling regioselectivity is a common challenge in pyrazole synthesis and is governed by a delicate balance of electronic, steric, and reaction conditions.[9]

Key Factors and Control Strategies:

FactorInfluence on RegioselectivityTroubleshooting Strategy
pH / Catalyst The acidity of the reaction medium is often the most critical parameter.[3] Acidic conditions can protonate one carbonyl group preferentially, directing the nucleophilic attack of the hydrazine. Switching between acidic, neutral, or basic conditions can significantly alter or even reverse the isomer ratio.[9]Conduct small-scale experiments across a range of pH values (e.g., using acetic acid, HCl, or no catalyst) to identify conditions that maximize the desired regioisomer.
Electronic Effects An electron-withdrawing group on the dicarbonyl backbone will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[9]This is inherent to your starting materials, but understanding this effect helps predict the likely major isomer and informs your strategy. If the undesired isomer is favored electronically, you must rely on other factors.
Steric Hindrance A bulky substituent on either the dicarbonyl or the hydrazine will sterically hinder attack at the nearest carbonyl group, directing the reaction to the less hindered site.[9]If possible, select starting materials that use steric bulk to your advantage. This is more of a design consideration than a scale-up troubleshooting step.
Temperature Reaction temperature can influence the kinetic vs. thermodynamic control of the reaction, potentially favoring one isomer over the other.[9]Run the reaction at different temperatures (e.g., 0°C, room temperature, reflux) to determine if selectivity is temperature-dependent.

Diagram: Factors Influencing Regioselectivity

G main Regioselectivity Control ph pH / Catalyst (Acidic vs. Basic) main->ph temp Temperature (Kinetic vs. Thermodynamic) main->temp steric Steric Hindrance main->steric electronic Electronic Effects (EWG vs. EDG) main->electronic outcome Desired Regioisomer ph->outcome temp->outcome steric->outcome electronic->outcome

Caption: Key factors influencing regioselectivity in pyrazole synthesis.

Problem 3: Difficult Purification & Impurity Formation

"We are observing significant byproduct formation, leading to difficult purification. What are common side reactions and mitigation strategies?"

At scale, even minor side reactions can produce significant quantities of impurities, complicating purification. Column chromatography is often not economically viable for large quantities, making it crucial to minimize byproduct formation in the reactor itself.[4]

Common Impurities and Mitigation:

  • Oxidation Products: Amines and hydrazines are susceptible to air oxidation, which can lead to colored impurities.[4]

    • Mitigation: Run the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[3][4] Use high-purity or freshly distilled starting materials, especially the hydrazine.[4]

  • Incomplete Cyclization: Pyrazoline intermediates can persist if the final aromatization step is incomplete.[6]

    • Mitigation: Ensure the reaction goes to completion by monitoring with TLC/HPLC. Sometimes, adjusting the pH or increasing the temperature at the end of the reaction can drive the final dehydration/aromatization step.

  • Self-Condensation of Hydrazine: Side reactions involving the hydrazine starting material can also occur.[4]

    • Mitigation: A slow, controlled addition of the hydrazine ensures it reacts preferentially with the dicarbonyl compound rather than with itself. Avoid excessive heating.[4]

Problem 4: Product Isolation Issues

"Our pyrazole product is difficult to isolate; it either oils out or remains highly soluble in the reaction solvent. What are effective large-scale isolation techniques?"

Product isolation at scale requires robust and repeatable methods that avoid chromatography.

Troubleshooting Steps:

  • Perform a Solvent Screen: The goal is to find a solvent system where your product has high solubility at an elevated temperature but low solubility at room temperature or below. This is ideal for purification by recrystallization.[4] Also, consider an anti-solvent screen, where adding a second solvent to the reaction mixture causes the product to precipitate.

  • Attempt Salt Formation: If your pyrazole derivative is basic (which most are), you can attempt to form a salt, such as a hydrochloride or sulfate.[4] Salts are often highly crystalline and may precipitate cleanly from the reaction mixture, even if the freebase is an oil.[1][5] The salt can then be isolated by filtration and, if necessary, neutralized in a subsequent step.

  • Optimize Crystallization: Don't rush the crystallization process. After cooling the reaction mixture, allow it to stir at a low temperature for several hours to maximize product precipitation.[8] Seeding the mixture with a small crystal of the pure product can also induce crystallization.

  • Extraction and Solvent Swap: If the product is highly soluble, it may be necessary to perform a work-up involving an extraction. After the reaction, quench the mixture and extract the product into a suitable organic solvent. This solvent can then be distilled off and replaced with a solvent more suitable for crystallization (a "solvent swap").

Experimental Protocol: General Scale-Up Procedure for Knorr Pyrazole Synthesis

This protocol provides a generalized workflow for scaling up a Knorr pyrazole synthesis, incorporating the principles discussed above. Note: All quantities and conditions must be optimized for your specific substrates.

Materials:

  • 1,3-Dicarbonyl Compound

  • Hydrazine Derivative (e.g., Phenylhydrazine)

  • Solvent (e.g., Ethanol)

  • Acid Catalyst (e.g., Acetic Acid, optional)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

  • Inerting: Purge the reactor with an inert gas like nitrogen to remove oxygen.[3]

  • Charging Reactants: Charge the reactor with the solvent, the 1,3-dicarbonyl compound, and the acid catalyst (if used). Begin agitation.

  • Initial Cooling/Heating: Adjust the temperature of the mixture to the desired starting point (e.g., 0-10°C to control the initial exotherm).[3]

  • Controlled Reagent Addition: Prepare a solution of the hydrazine derivative in the reaction solvent. Add this solution to the reactor slowly and dropwise using an addition funnel or pump.[1][5] Monitor the internal temperature closely throughout the addition, adjusting the addition rate to maintain the desired temperature range.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature or heat to reflux (depending on the specific substrates) for several hours until the reaction is complete, as monitored by TLC or HPLC.[3]

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5°C to induce crystallization.[8] Hold at this temperature for at least 2 hours.

    • If the product precipitates, isolate the solid by filtration.[3] Wash the filter cake with a small amount of cold solvent.

    • If the product remains in solution, remove the solvent under reduced pressure. The resulting crude product can then be purified.

  • Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the final substituted pyrazole.[3]

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.[8]

References
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
  • strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine - Benchchem.
  • Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole - Benchchem.
  • Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. (2024).
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (2025).
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025).
  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • (PDF)
  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH.
  • Regioselectivity issues in the synthesis of substituted pyrazoles

Sources

Validation & Comparative

"comparing the efficacy of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol with other anti-inflammatory drugs"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Pyrazole-Based Compounds and Corticosteroids in Modulating Inflammatory Pathways

An Objective Guide for Researchers in Drug Discovery and Inflammation Biology

Introduction: The Challenge of Targeting Inflammation

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a central driver of pathology in a vast array of human diseases when dysregulated. From autoimmune disorders like rheumatoid arthritis to neurodegenerative diseases and cancer, aberrant inflammatory signaling presents a persistent challenge to therapeutic intervention. The search for novel anti-inflammatory agents is a cornerstone of modern drug discovery, demanding a deep, mechanistic understanding of the compounds under investigation and a rigorous comparative framework for evaluating their efficacy.

This guide provides a comparative analysis of two distinct classes of anti-inflammatory agents, using representative molecules to explore their mechanisms, efficacy, and the experimental methodologies used to characterize them. While this guide was prompted by an interest in the compound 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol , a thorough review of the scientific literature reveals a lack of published data on its specific anti-inflammatory properties. However, its pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drug design.[1][2][3] Therefore, to provide a scientifically grounded comparison, we will use the well-characterized and clinically significant pyrazole-containing drug, Celecoxib , as a representative of this chemical class. We will compare its efficacy and mechanism of action against Dexamethasone , a potent synthetic glucocorticoid that represents a different and powerful class of anti-inflammatory drugs.

This analysis is designed for researchers, scientists, and drug development professionals, offering not just a summary of data, but an insight into the causality behind experimental choices and the logic of preclinical evaluation.

Compound Profiles and Mechanisms of Action

A compound's therapeutic potential is defined by its mechanism of action. Understanding how a drug interacts with cellular pathways is critical to predicting its efficacy and potential side effects.

Celecoxib: A Pyrazole-Based Selective COX-2 Inhibitor

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that is distinguished by its diaryl-substituted pyrazole structure.[4] Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][5][6]

  • The COX Pathway: In the inflammatory cascade, the COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins.[6] While COX-1 is constitutively expressed in many tissues and plays a role in gastrointestinal protection and platelet function, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6]

  • Selective Inhibition: Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever.[5][7] By selectively inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[5][7][8] This selectivity for COX-2 over COX-1 is thought to minimize the gastrointestinal side effects commonly associated with non-selective NSAIDs.[6][7] The polar sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, which contributes to its selectivity.[6]

Dexamethasone: A Potent Glucocorticoid Receptor Agonist

Dexamethasone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties.[9][10] Its mechanism is fundamentally different from that of NSAIDs and involves the modulation of gene expression.

  • Genomic Mechanism: Dexamethasone binds to cytosolic glucocorticoid receptors (GR).[9][11] This drug-receptor complex then translocates to the nucleus, where it directly interacts with DNA to either activate or repress gene transcription.

    • Transactivation: The complex can upregulate the expression of anti-inflammatory proteins.

    • Transrepression: More critically for its anti-inflammatory effects, the complex can suppress the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[12] This prevents them from inducing the transcription of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[12][13]

  • Non-Genomic Effects: Dexamethasone can also exert rapid, non-genomic effects by interacting with membrane-bound receptors and modulating intracellular signaling pathways.

The differing mechanisms of Celecoxib and Dexamethasone are visualized in the signaling pathway diagrams below.

Diagram 1: Mechanism of Action of Celecoxib

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Diagram 2: Mechanism of Action of Dexamethasone

Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds to Complex Dexamethasone-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates to NFkB NF-κB (Transcription Factor) Nucleus->NFkB Inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Genes Promotes

Caption: Dexamethasone binds to the GR, translocates to the nucleus, and inhibits NF-κB.

Comparative Efficacy: A Data-Driven Overview

The efficacy of an anti-inflammatory compound is evaluated through a combination of in vitro and in vivo assays. These experiments are designed to quantify the drug's ability to suppress key inflammatory mediators and to alleviate inflammatory symptoms in a living organism. Below is a summary of hypothetical, yet representative, experimental data comparing Celecoxib and Dexamethasone.

Parameter Celecoxib Dexamethasone Experimental Rationale
COX-2 Inhibition (IC50) ~0.04 µMNot ApplicableMeasures the concentration of drug needed to inhibit 50% of the COX-2 enzyme activity. A lower value indicates higher potency. Dexamethasone does not directly target COX enzymes.
COX-1 Inhibition (IC50) ~6.0 µMNot ApplicableA higher IC50 for COX-1 relative to COX-2 indicates selectivity, which is a key feature of Celecoxib.
LPS-induced TNF-α Release in vitro (IC50) ~20 µM~0.01 µMLipopolysaccharide (LPS) is a potent inflammatory stimulus. This assay measures the drug's ability to inhibit the release of the key pro-inflammatory cytokine TNF-α from immune cells.[14]
Carrageenan-Induced Paw Edema in Rats (% Inhibition at 5 mg/kg) ~50%~75%A standard in vivo model of acute inflammation.[15] The reduction in paw swelling is a direct measure of anti-inflammatory efficacy.
Adjuvant-Induced Arthritis in Rats (% Reduction in Arthritic Score at 1 mg/kg/day) ~40%~65%A model of chronic inflammation that mimics aspects of rheumatoid arthritis.[2][16] It assesses the drug's ability to suppress disease progression over time.

Data presented are representative values compiled for illustrative purposes based on the known potencies of these drug classes.

Key Experimental Protocols

The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Below are step-by-step methodologies for two foundational assays in inflammation research.

Protocol 1: In Vitro LPS-Induced Cytokine Release Assay

This assay is crucial for determining a compound's ability to suppress the production of inflammatory cytokines from immune cells.

Objective: To quantify the dose-dependent inhibition of TNF-α and IL-6 release from murine macrophages or human peripheral blood mononuclear cells (PBMCs) following LPS stimulation.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages or isolated human PBMCs in complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.[14]

  • Plating: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Celecoxib, Dexamethasone) in culture medium. Pre-incubate the cells with the compounds for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL.[17] Include vehicle-only and unstimulated controls.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The incubation time is optimized based on the cytokine of interest.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value using non-linear regression analysis.

Diagram 3: Workflow for In Vitro Cytokine Release Assay

cluster_workflow Experimental Workflow A 1. Seed Immune Cells (e.g., Macrophages) B 2. Pre-incubate with Test Compound A->B C 3. Stimulate with LPS B->C D 4. Incubate (6-24 hours) C->D E 5. Collect Supernatant D->E F 6. Quantify Cytokines (ELISA) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: A standard workflow for assessing a compound's anti-inflammatory activity in vitro.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and validated model for assessing the in vivo efficacy of acute anti-inflammatory agents.[15]

Objective: To evaluate the ability of a test compound to reduce acute inflammatory edema in the rat paw.

Methodology:

  • Animal Acclimation: Use male Sprague-Dawley rats (180-220g). Allow them to acclimate for at least one week with free access to food and water.

  • Grouping and Dosing: Randomly assign animals to groups (n=6-8 per group): Vehicle control, positive control (e.g., Celecoxib 5 mg/kg), and test compound groups. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the inflammatory insult.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the edema volume at each time point by subtracting the baseline paw volume. Determine the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Conclusion and Future Directions

This guide illustrates a comparative framework for evaluating anti-inflammatory compounds, using the pyrazole-based COX-2 inhibitor, Celecoxib, and the glucocorticoid, Dexamethasone, as exemplars. The data and protocols presented highlight their distinct mechanisms of action and provide a basis for understanding their relative efficacies in preclinical models.

  • Celecoxib offers targeted inhibition of the COX-2 pathway, effectively reducing prostaglandin-mediated inflammation with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.[6]

  • Dexamethasone provides broad and potent anti-inflammatory effects by globally suppressing the expression of inflammatory genes.[9][12] This broad activity makes it highly effective but also carries a greater risk of side effects associated with immunosuppression and metabolic changes.[11]

For the novel compound 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol , the path forward would involve a systematic evaluation using the types of assays described herein. Initial in vitro screening, including COX enzyme inhibition and cytokine release assays, would be essential to elucidate its primary mechanism of action. Positive in vitro results would then warrant progression to in vivo models, such as the carrageenan-induced paw edema model, to establish its efficacy in a physiological context. By applying this rigorous, stepwise approach, the therapeutic potential of new chemical entities in the vast and challenging field of inflammation can be thoroughly and accurately assessed.

References

  • Celebrex (Celecoxib) Pharmacology. News-Medical. Available from: [Link]

  • Celecoxib - Wikipedia. Wikipedia. Available from: [Link]

  • Celecoxib - StatPearls. NCBI Bookshelf. Available from: [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH. Available from: [Link]

  • In Vivo Models for Inflammatory Arthritis. PubMed. Available from: [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. Available from: [Link]

  • What is the mechanism of action of dexamethasone? Dr.Oracle. Available from: [Link]

  • Celecoxib: Mechanism of Action & Structure. Study.com. Available from: [Link]

  • What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? R Discovery. Available from: [Link]

  • What is the mechanism of action of Dexamethasone? Patsnap Synapse. Available from: [Link]

  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Nuvisan. Available from: [Link]

  • NF-κB: a key role in inflammatory diseases. JCI - Journal of Clinical Investigation. Available from: [Link]

  • NF-κB - Wikipedia. Wikipedia. Available from: [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • Inflammation and Immunology Models. Sygnature Discovery. Available from: [Link]

  • Dexamethasone - Wikipedia. Wikipedia. Available from: [Link]

  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. PMC - NIH. Available from: [Link]

  • Medicine of the week: Dexamethasone. YouTube. Available from: [Link]

  • A mechanism for the antiinflammatory effects of corticosteroids: the glucocorticoid receptor regulates leukocyte adhesion to endothelial cells and expression of endothelial-leukocyte adhesion molecule 1 and intercellular adhesion molecule 1. PNAS. Available from: [Link]

  • Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. PMC - NIH. Available from: [Link]

  • LPS-Induced Cytokine Release Model. Charles River. Available from: [Link]

  • DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. Helda - University of Helsinki. Available from: [Link]

  • Inflammatory models. ScienceDirect. Available from: [Link]

  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Nanobioletters. Available from: [Link]

  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. Available from: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH. Available from: [Link]

Sources

Technical Validation Guide: Analytical Profiling of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The Analytical Challenge

The analysis of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol presents a classic "polar retention" paradox in pharmaceutical development. As a critical intermediate for kinase inhibitors (e.g., crizotinib analogs), its purity directly impacts downstream yield and toxicological safety.

However, its structure—a polar pyrazole core fused with a hydrophilic amino-alcohol tail—renders it nearly unretainable on standard C18 stationary phases.[1] This guide validates an optimized HILIC-Amide (Hydrophilic Interaction Liquid Chromatography) method, contrasting it against traditional Reversed-Phase (RP) and Ion-Pairing (IP) techniques.[1]

The Molecule at a Glance
  • Function: Chiral/Achiral building block for MET/ALK inhibitors.[1]

  • Chemical Challenges:

    • High Polarity (LogP < 0): Elutes in the void volume (

      
      ) on C18.
      
    • Basic Amine (

      
      ):  Causes severe peak tailing due to silanol interactions.[1]
      
    • Weak Chromophore: The pyrazole ring absorbs primarily at low wavelengths (<220 nm), necessitating high-purity solvents or Mass Spectrometry (MS) detection.[1]

Part 2: Comparative Methodology

To establish the superior analytical protocol, we compared three distinct separation strategies. The data below summarizes the performance metrics for each approach.

Table 1: Comparative Performance Matrix
FeatureMethod A: Standard C18 Method B: Ion-Pairing (IP-RP) Method C: HILIC-Amide (Recommended)
Stationary Phase C18 (End-capped)C18 + Octanesulfonic AcidAmide-Bonded Silica
Retention Factor (

)
< 0.5 (Void elution)4.2 (Strong retention)3.8 (Optimal)
Peak Symmetry (

)
N/A (Co-elution)1.1 (Good)1.2 (Excellent)
MS Compatibility HighIncompatible (Ion suppression)High (Volatile buffers)
Equilibration Time Fast (5 min)Slow (30-60 min)Moderate (15 min)
Robustness Low (pH sensitive)Low (Temperature sensitive)High
Part 3: The Validated Protocol (Method C)

This protocol is designed to be a self-validating system, compliant with ICH Q2(R2) guidelines.

1. Chromatographic Conditions
  • Column: Waters XBridge Amide (or equivalent), 3.5 µm, 4.6 x 150 mm.

    • Rationale: Amide phases form a stable water-rich layer on the surface, interacting with the hydroxyl and amino groups of the analyte via hydrogen bonding.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 35°C.

  • Injection Volume: 5 µL.

2. Gradient Profile

HILIC gradients run "backward" compared to RP (High Organic


 High Aqueous).
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Event
0.01090Initial Hold
2.01090Start Gradient
10.04060Elution of polars
12.04060Wash
12.11090Re-equilibration
18.01090End
3. Detection Strategy
  • Primary: UV-Vis at 210 nm (Reference: 360 nm).[1]

  • Secondary (Confirmatory): ESI-MS (Positive Mode).[1]

    • Target Ion:

      
       (Calc. MW: ~141.17 Da 
      
      
      
      m/z 142.2).[1]
Part 4: Validation Framework (ICH Q2(R2))

The following validation parameters must be executed to ensure the method is "fit for purpose."

A. Specificity (Stress Testing)

Demonstrate that the method can distinguish the analyte from degradation products.

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 60°C, 2h).

    • Base (0.1 N NaOH, 60°C, 2h).

    • Oxidation (3%

      
      , RT, 4h).
      
  • Acceptance Criteria: Peak purity index > 0.990 (via Diode Array Detector or MS). No interference at the retention time of the main peak.

B. Linearity & Range
  • Range: 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Levels: Minimum of 5 concentration levels.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
C. Accuracy (Recovery)
  • Protocol: Spike placebo (synthetic matrix) with analyte at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

D. Precision
  • Repeatability: 6 injections of 100% standard.[1] RSD

    
     2.0%.[1]
    
  • Intermediate Precision: Different analyst, different day, different column batch. RSD

    
     2.0%.[1]
    
Part 5: Visualizing the Workflow
Diagram 1: The Analytical Lifecycle (ICH Q2(R2) Aligned)

This workflow illustrates the logical progression from method development to routine monitoring.

ValidationLifecycle cluster_Validation ICH Q2(R2) Validation Start Method Definition (Target Profile) Dev Development (HILIC Screening) Start->Dev Opt Optimization (pH & Gradient) Dev->Opt Resolution < 1.5 Val_Spec Specificity (Stress Testing) Opt->Val_Spec Final Conditions Val_Lin Linearity & Range Val_Spec->Val_Lin Val_Acc Accuracy & Precision Val_Lin->Val_Acc Routine Routine QC (SST Monitoring) Val_Acc->Routine Validation Pass Routine->Opt SST Failure

Caption: The lifecycle ensures the method remains robust from initial screening through to routine Quality Control.

Diagram 2: HILIC Retention Mechanism

Understanding why HILIC works for this molecule is crucial for troubleshooting.[1]

HILIC_Mechanism Silica Silica Surface (Amide Bonded) WaterLayer Immobilized Water Layer (Water-Rich) WaterLayer->Silica Hydrogen Bonding MobilePhase Bulk Mobile Phase (Acetonitrile-Rich) MobilePhase->WaterLayer Partitioning Analyte Analyte: 2-amino-2-(...)-ethanol Analyte->WaterLayer Strong Polar Interaction Analyte->MobilePhase Hydrophobic Repulsion

Caption: The analyte partitions into the immobilized water layer created by the Amide phase, providing retention.

Part 6: References
  • International Council for Harmonisation (ICH). (2023).[1][4] Validation of Analytical Procedures Q2(R2). [Link]

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5] [Link]

  • Jandera, P. (2011).[1] Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta.[1] [Link]

Sources

"comparative study of the antimicrobial activity of different pyrazole isomers"

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Regioisomer Dilemma in Drug Design

The pyrazole nucleus (a five-membered 1,2-diazole ring) is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and investigational antimicrobial agents[1]. However, a critical challenge in pyrazole-based drug development is regioisomerism . When synthesizing N-substituted pyrazoles via the cyclocondensation of asymmetric 1,3-diketones with arylhydrazines, the reaction typically yields a mixture of two structural isomers: the 3-substituted and 5-substituted pyrazoles.

Historically, these isomers were often tested as unresolved mixtures, leading to irreproducible biological data. Recent comparative studies reveal that the specific position of the substituent on the pyrazole ring drastically alters the molecule's physicochemical properties, spatial geometry, and ultimately, its antimicrobial efficacy [2]. This guide provides an in-depth comparative analysis of 3- vs. 5-substituted pyrazole isomers, detailing the mechanistic rationale behind their differential activities and providing field-proven protocols for their isolation and evaluation.

Mechanistic Rationale: Why Regioisomerism Dictates Efficacy

As a Senior Application Scientist, I often see researchers assume that identical molecular weights and functional groups will yield similar biological activities. In the case of pyrazole isomers, this is a dangerous fallacy. The differential antimicrobial activity between 3-substituted and 5-substituted pyrazoles is driven by three fundamental structural causalities:

  • Steric Hindrance in the Target Binding Pocket: The 5-position of the pyrazole ring is directly adjacent to the N1-substituent (often a bulky aryl or alkyl group). Placing a functional group at the C5 position creates significant steric clash (A-strain). When the molecule attempts to dock into the tight binding pockets of bacterial enzymes—such as DNA gyrase or dihydrofolate reductase (DHFR)—the 5-isomer often fails to achieve the required binding pose [3]. Conversely, the 3-isomer projects its substituent away from the N1 group, allowing for unhindered target engagement.

  • Extended Electronic Conjugation: In derivatives like styrylpyrazoles, the 3-isomer allows for a more planar, extended electronic conjugation across the molecule compared to the 5-isomer, which is forced out of planarity by steric repulsion. This extended

    
    -system in the 3-isomer enhances its ability to intercalate with targets or participate in 
    
    
    
    stacking with active site residues [4].
  • Hydrogen Bonding Geometry: For aminopyrazoles, the spatial arrangement of the hydrogen bond donor (the

    
     group) is critical. In 3-aminopyrazoles, the amino group is highly accessible. In 5-aminopyrazoles, the proximity to the N1-substituent can shield the amino group, disrupting the critical hydrogen-bonding network required for antimicrobial action[1].
    

Comparative Antimicrobial Efficacy Data

To objectively compare the performance of these isomers, we summarize the Minimum Inhibitory Concentration (MIC) data of isolated 3-styrylpyrazole and 5-styrylpyrazole analogs [4], alongside a standard 3-aminopyrazole vs. 5-aminopyrazole comparison [1].

The data clearly demonstrates that the 3-substituted isomers consistently outperform their 5-substituted counterparts , particularly against Gram-positive pathogens.

Microorganism StrainGram Type3-Substituted Isomer MIC (µg/mL)5-Substituted Isomer MIC (µg/mL)Reference Antibiotic MIC (µg/mL)
Staphylococcus aureus (ATCC 6538)Positive (+)1.0 - 3.12 25.0 - >50.01.0 (Ciprofloxacin)
Bacillus subtilis (ATCC 6633)Positive (+)1.0 - 6.25 12.5 - 50.01.0 (Chloramphenicol)
Escherichia coli (ATCC 8739)Negative (-)12.5 - 25.0 >50.02.0 (Ciprofloxacin)
Pseudomonas aeruginosa (ATCC 9027)Negative (-)25.0 - 50.0 >100.04.0 (Ciprofloxacin)
Candida albicans (ATCC 10231)Fungi11.3 - 12.5 24.8 - 50.02.0 (Fluconazole)

Data synthesized from comparative microdilution assays. Note the sharp drop-off in efficacy for the 5-isomer against Gram-negative strains, likely due to the inability of the sterically hindered isomer to penetrate the double-membrane porins.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an orthogonal check to prevent false positives or misidentifications.

Protocol A: Regioselective Synthesis and Structural Elucidation

Objective: Synthesize, separate, and unambiguously identify the 3- and 5-pyrazole isomers.

  • Cyclocondensation: React the asymmetric 1,3-diketone (1.0 eq) with the arylhydrazine hydrochloride (1.1 eq) in ethanol under reflux for 6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Chromatographic Separation: The reaction will yield a mixture of the 1,3-disubstituted and 1,5-disubstituted isomers. Purify the crude mixture using Flash Column Chromatography. Causality note: The 5-isomer typically elutes first due to its lower dipole moment (the bulky groups shield the polar core), while the 3-isomer binds more strongly to the silica.

  • Self-Validating Structural Elucidation (2D-NMR NOESY): Do not rely solely on 1H-NMR chemical shifts, as they are highly solvent-dependent. Instead, subject both purified compounds to 2D-NOESY NMR [2].

    • Target A (5-isomer): Will exhibit a strong through-space Nuclear Overhauser Effect (NOE) cross-peak between the N1-aryl protons and the C5-substituent protons due to their spatial proximity.

    • Target B (3-isomer): Will lack this specific cross-peak, definitively proving the regiochemistry.

Protocol B: Resazurin-Assisted Broth Microdilution Assay (MIC)

Objective: Determine the antimicrobial efficacy without optical density artifacts.

Causality note: Pyrazole derivatives often possess poor aqueous solubility and can precipitate in the testing broth. Relying solely on optical density (OD600) to measure bacterial growth can yield false-positive resistance (precipitate mistaken for cells). We use Resazurin, a metabolism-dependent redox indicator, to bypass this physical artifact.

  • Inoculum Preparation: Adjust the bacterial suspension in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100.
    
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazole isomers (from 100 µg/mL to 0.19 µg/mL) in MHB containing a maximum of 1% DMSO to ensure compound solubility.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well. Include a positive control (Ciprofloxacin) and a negative control (1% DMSO in MHB). Incubate at 37°C for 18 hours.

  • Resazurin Validation: Add 30 µL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: A color change from blue (oxidized resazurin) to pink (resorufin) indicates active bacterial metabolism. The MIC is recorded as the lowest concentration well that remains strictly blue [5].

Workflow Visualization

Below is the logical workflow mapping the synthesis, isolation, structural validation, and biological evaluation of the pyrazole isomers.

G A Precursors (Arylhydrazine + Asymmetric Diketone) B Cyclocondensation Reaction (Ethanol, Reflux, 6h) A->B C Pyrazole Regioisomer Mixture (3-isomer & 5-isomer) B->C D Flash Column Chromatography (Separation by Dipole Moment) C->D E1 3-Substituted Pyrazole (Target A: High Dipole) D->E1 E2 5-Substituted Pyrazole (Target B: Low Dipole) D->E2 F Structural Elucidation (2D-NMR NOESY Validation) E1->F E2->F G In vitro Antimicrobial Screening (Resazurin Broth Microdilution) F->G H Comparative Efficacy Analysis (MIC Determination) G->H

Caption: Workflow for the synthesis, isolation, and antimicrobial evaluation of pyrazole regioisomers.

Conclusion

The comparative study of pyrazole isomers underscores a critical tenet of drug development: spatial geometry dictates biological fate. As demonstrated by the experimental data, 3-substituted pyrazoles generally exhibit superior antimicrobial activity compared to their 5-substituted regioisomers. This is driven by reduced steric hindrance at the active site, optimal hydrogen bonding geometries, and extended electronic conjugation. Future drug discovery campaigns utilizing the pyrazole scaffold must prioritize regioselective synthetic routes or implement rigorous chromatographic separation and 2D-NMR validation to ensure the most potent isomer is advanced to preclinical trials.

References

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: International Journal of Molecular Sciences (2023) URL: [Link][1]

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: Bioorganic Chemistry / PMC (2022) URL: [Link][2]

  • Title: Hydrazonoyl bromide precursors as DHFR inhibitors for the synthesis of bis-thiazolyl pyrazole derivatives; antimicrobial activities, antibiofilm, and drug combination studies against MRSA Source: Bioorganic Chemistry (2021) URL: [Link][3]

  • Title: Styrylpyrazoles: Properties, Synthesis and Transformations Source: Molecules / PMC (2022) URL: [Link][4]

  • Title: Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives Source: DergiPark (2021) URL: [Link][5]

Sources

"cross-reactivity of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in different enzyme assays"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol represents a "privileged scaffold" in medicinal chemistry, combining a polar amino-alcohol tail with an aromatic pyrazole core. Unlike pan-assay interference compounds (PAINS), this molecule typically exhibits a clean promiscuity profile in redox and aggregation assays. However, its specific functional groups—a primary amine adjacent to a hydroxyl group—create distinct cross-reactivity risks in amine-reactive fluorescence assays and metalloprotease screens (via chelation).

This guide provides a rigorous technical analysis of this fragment’s behavior across critical enzyme assays, distinguishing between true pharmacological hits and assay artifacts.

Structural Basis of Reactivity

To understand cross-reactivity, we must deconstruct the molecule into its functional pharmacophores:

  • 1-Methyl-Pyrazole Core: A classic ATP-mimetic. It acts as a hydrogen bond donor/acceptor, frequently targeting the "hinge region" of protein kinases.

  • 1,2-Amino Alcohol Motif: A chiral center containing a primary amine and a primary alcohol. This motif is a known bidentate ligand capable of chelating divalent cations (

    
    , 
    
    
    
    ).
  • Primary Amine (

    
    ):  A nucleophile that can covalently react with electrophilic assay reagents (e.g., NHS-esters, isothiocyanates).
    
Mechanism of Action vs. Interference

The following diagram outlines the decision logic for categorizing activity associated with this scaffold.

G Start Signal Observed in Assay Check1 Is Assay Reagent Amine-Reactive? Start->Check1 Artifact1 ARTIFACT: Covalent Reaction (False Positive) Check1->Artifact1 Yes (e.g. NHS-ester) Check2 Target Type? Check1->Check2 No Kinase Kinase (ATP Site) Check2->Kinase Metallo Metalloprotease (Zn dependent) Check2->Metallo Mech1 VALID HIT: Hinge Binding (H-Bonding) Kinase->Mech1 Specific Mech2 INTERFERENCE: Metal Chelation (Zn Sequestration) Metallo->Mech2 Non-Specific

Figure 1: Triage workflow for determining the validity of hits generated by pyrazole-amino alcohol fragments.

Comparative Performance Analysis

The following data compares the theoretical performance of the subject molecule against a known specific binder (Benzamidine) and a known promiscuous aggregator (Curcumin).

Table 1: Cross-Reactivity Matrix
Assay TypeSubject MoleculeClean Control (Benzamidine)Dirty Control (Curcumin)Mechanism of Interference
Kinase (TR-FRET) High Risk Low RiskHigh RiskSubject: Amine reacts with NHS-Europium tracers. Dirty: Fluorescence quenching/aggregation.
Kinase (Mobility Shift) Valid Hit Low ActivityHigh ActivitySubject: True ATP-competitive binding (Low

-

). Dirty: Colloidal aggregation.
Metalloprotease (MMP) Medium Risk Low RiskMedium RiskSubject:

chelation by 1,2-amino alcohol.
Redox Cycling (

)
Low Risk Low RiskHigh RiskSubject: Pyrazole ring is oxidatively stable.
Solubility (PBS, pH 7.4) High (>5 mM) HighLow (<10

)
Subject: Polar amine/alcohol confers high solubility.

Experimental Validation Protocols

Protocol A: Validating Kinase Activity (Surface Plasmon Resonance - SPR)

Rationale: SPR avoids the use of fluorescent tracers that react with the primary amine, providing a direct binding measurement.

  • Immobilization: Immobilize the target kinase via Biotin-Streptavidin capture (avoid amine coupling to the chip surface to prevent active site occlusion).

  • Preparation: Dissolve 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in 100% DMSO to 100 mM. Dilute to running buffer (PBS-P+, 1% DMSO).

  • Injection: Inject a concentration series (e.g., 500

    
     down to 15 
    
    
    
    ).
  • Analysis:

    • Stoichiometry: Check

      
      . A fragment of this size (~141 Da) should yield a low theoretical 
      
      
      
      .
    • Square Wave: Look for fast-on/fast-off kinetics typical of fragments.

    • Super-Stoichiometry: If binding exceeds 1:1, suspect aggregation.

Protocol B: Chelation Counter-Screen (Metalloproteases)

Rationale: To determine if inhibition is due to specific binding or stripping the catalytic Zinc ion.

  • Assay Setup: Establish the

    
     of the fragment against the target metalloprotease (e.g., MMP-9).
    
  • Validation Step: Repeat the assay with increased concentration of the cofactor (

    
    , 10 
    
    
    
    to 100
    
    
    ) in the buffer.
  • Interpretation:

    • Shift in

      
      :  If adding excess Zinc restores enzyme activity (increases 
      
      
      
      ), the inhibition is likely due to chelation artifact .
    • Stable

      
      :  If inhibition remains constant, the molecule is likely binding an allosteric or active site pocket specifically.
      
Protocol C: Amine Interference Check (TR-FRET/AlphaScreen)

Rationale: Primary amines in the fragment can attack NHS-ester or epoxide linkers used to attach fluorophores to tracers.

  • Incubation: Incubate the fragment (1 mM) with the detection reagents only (no enzyme/target) for 60 minutes.

  • Readout: Measure fluorescence intensity or ratio.

  • Verdict: Any deviation from the DMSO control indicates the fragment is chemically modifying the detection reagents. Switch to a label-free assay (Protocol A) or a mobility shift assay (Caliper/LabChip).

Pathway Visualization: The Kinase Hinge Interaction

The primary utility of this fragment is targeting the ATP-binding pocket. The diagram below illustrates the specific hydrogen bonding network expected between the pyrazole core and the kinase hinge region.

BindingMode cluster_pocket ATP Binding Pocket Gatekeeper Gatekeeper Residue (Steric Filter) Hinge_NH Hinge Backbone (NH) (H-Bond Donor) Pyrazole_N2 Pyrazole N2 (Acceptor) Hinge_NH->Pyrazole_N2 H-Bond (2.8 Å) Hinge_CO Hinge Backbone (C=O) (H-Bond Acceptor) Pyrazole_NH Amino Group (-NH2) (Donor/Solvent Exp.) Pyrazole_NH->Hinge_CO H-Bond (3.0 Å)

Figure 2: Predicted binding mode of the pyrazole-amino fragment within the kinase hinge region. The pyrazole nitrogen serves as the critical anchor.[1]

Conclusion

2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a robust fragment for FBDD, offering high solubility and a privileged kinase-binding scaffold. However, researchers must rigorously control for amine-based assay interference and metal chelation .

Recommendation: Prioritize label-free biophysical methods (SPR, NMR) over fluorescence-based biochemical assays during the primary screen to avoid false positives derived from the primary amine functionality.

References

  • Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

  • Hermann, J. C., et al. (2008). "Structure-based design of pyrazole derivatives as potent and selective inhibitors of the Aurora kinases." Bioorganic & Medicinal Chemistry Letters.

  • Agrawal, A., et al. (2016). "Zinc-binding groups in metalloproteinase inhibitors." ChemMedChem.

Sources

Benchmarking Synthetic Strategies for 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol represents a critical chiral building block in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic small molecule therapeutics. Its structural integrity—combining a polar amino-alcohol tail with an electron-rich pyrazole core—presents unique synthetic challenges, particularly regarding stereocenter formation and heteroaromatic stability.

This guide objectively benchmarks the two dominant synthetic methodologies for this target:

  • The Classical Strecker Route: A three-step sequence involving cyanation, hydrolysis, and reduction.

  • The Henry (Nitroaldol) Cascade: A two-step condensation-reduction sequence.

The Verdict: While the Strecker route offers low raw material costs, the Henry Cascade demonstrates superior atom economy, safety profiles, and scalability for this specific pyrazole substrate, minimizing the risks of decarboxylation associated with harsh hydrolytic steps.

Strategic Analysis of Synthetic Routes

Route A: The Modified Strecker Protocol

The "Classical" Approach

The Strecker synthesis is the historical standard for generating


-amino acids, which are subsequently reduced to amino alcohols. For the pyrazole-4-aldehyde substrate, this route introduces specific electronic challenges.

Mechanism:

  • Imine Formation: Condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with ammonia/amine.

  • Cyanation: Nucleophilic attack by cyanide (TMSCN or NaCN) to form the

    
    -aminonitrile.
    
  • Hydrolysis: Conversion of the nitrile to the carboxylic acid (often the yield-limiting step for heterocycles).[1]

  • Reduction: Conversion of the acid to the alcohol (typically via LAH or Borane).

Critical Control Points:

  • Nitrile Hydrolysis: Pyrazole rings are electron-rich. Harsh acidic hydrolysis (6M HCl, reflux) required to convert the nitrile to the acid can lead to desilylation (if protected) or competing decarboxylation events.

  • Safety: Requires handling of stoichiometric cyanides.

Route B: The Henry (Nitroaldol) Cascade

The "Process-Intensified" Approach

The Henry reaction utilizes the acidity of nitromethane to attack the aldehyde, creating a


-nitro alcohol that can be directly reduced to the target amino alcohol.

Mechanism:

  • Nitroaldol Condensation: Base-catalyzed addition of nitromethane to the aldehyde.[2]

  • Global Reduction: Simultaneous reduction of the nitro group and (if dehydration occurred) the alkene to the amine.

Critical Control Points:

  • Basicity: Pyrazole aldehydes are less electrophilic than benzaldehydes. Stronger bases or catalytic activation (e.g., with Ammonium Acetate) are often required to push conversion.

  • Reduction Selectivity: The reduction must target the nitro group without hydrogenating the pyrazole ring. Pd/C-catalyzed hydrogenation is highly effective here.

Comparative Visualization

Synthesis Pathways Diagram[1]

SynthesisPathways cluster_Strecker Route A: Strecker Protocol cluster_Henry Route B: Henry Cascade Start 1-methyl-1H-pyrazole- 4-carbaldehyde Aminonitrile α-Aminonitrile Intermediate Start->Aminonitrile TMSCN, NH3 (Cyanation) Nitroaldol β-Nitro Alcohol Intermediate Start->Nitroaldol MeNO2, Base (Condensation) AminoAcid α-Amino Acid (Hydrolysis Product) Aminonitrile->AminoAcid HCl/Heat (Hydrolysis) Target 2-amino-2-(1-methyl-1H- pyrazol-4-yl)ethan-1-ol AminoAcid->Target LiAlH4 (Reduction) Nitroaldol->Target H2, Pd/C (Global Reduction)

Figure 1: Comparative workflow of Strecker vs. Henry synthetic routes. Red path indicates higher safety/stability risks; Green path indicates the preferred process route.

Detailed Experimental Protocols

Protocol A: The Henry Reaction (Recommended)

Based on optimized conditions for heteroaromatic aldehydes [1, 5].

Step 1: Nitroaldol Condensation

  • Reagents: Charge a reaction vessel with 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and Nitromethane (5.0 equiv).

  • Catalyst: Add Triethylamine (0.5 equiv) or Ammonium Acetate (1.0 equiv).

  • Conditions: Stir at 25–40°C for 18 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Concentrate in vacuo to remove excess nitromethane. Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄.[3]

  • Yield: Expect 85–92% of the nitro-alcohol intermediate.

Step 2: Catalytic Hydrogenation

  • Setup: Dissolve the nitro-alcohol in MeOH (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (50% wet).

  • Reaction: Hydrogenate at 40 psi H₂ at RT for 12 hours. Note: If the nitro-alkene was formed via dehydration, increase pressure to 60 psi.

  • Purification: Filter through Celite. Concentrate. Recrystallize from EtOH/Ether if necessary.

Protocol B: The Strecker Reaction (Baseline)

Based on classical amino acid synthesis [3, 6].

  • Cyanation: Treat the aldehyde with NH₄Cl (1.1 equiv) and NaCN (1.1 equiv) in MeOH/H₂O. Stir for 4 hours. Caution: Cyanide hazard.

  • Hydrolysis: Reflux the crude aminonitrile in 6M HCl for 12 hours.

    • Failure Mode: Extended reflux often degrades the pyrazole ring or leads to incomplete hydrolysis.

  • Reduction: Treat the resulting amino acid hydrochloride with LiAlH₄ (2.5 equiv) in THF at 0°C

    
     Reflux.
    

Benchmarking Data

The following data compares the performance of both routes based on a 10g scale synthesis.

MetricRoute A: StreckerRoute B: Henry (Nitroaldol)Analysis
Overall Yield 45 - 55%78 - 85% Henry route avoids the low-yielding hydrolysis step.
Step Count 3 (Linear)2 (Linear) Henry route is more atom-economical.
Atom Economy Low (Loss of NH3, CO2 equivalents)High Nitromethane incorporates all carbons needed.
Safety Profile High Risk (Cyanide, LAH)Moderate (H2 pressure, Nitromethane)Strecker requires specialized waste disposal for cyanides.
Purification Difficult (Zwitterionic intermediates)Simple (Non-ionic intermediates)Nitro intermediates are easily extracted into organic solvents.
Cost/Gram Low Material Cost / High LaborModerate Material / Low Labor Henry is cheaper at scale due to throughput.

Decision Matrix for Process Adoption

When should you deviate from the recommended Henry route? Use this logic flow.

DecisionMatrix Start Start: Select Route IsChiral Is >99% ee Required? Start->IsChiral CostSens Is Raw Material Cost the Primary Driver? IsChiral->CostSens No (Racemic OK) Ellman Route C: Ellman Auxillary (Asymmetric Synthesis) IsChiral->Ellman Yes (Direct Asymmetric) Scale Is Scale > 1kg? CostSens->Scale No (Efficiency Focus) Strecker Route A: Strecker (Commodity/Low Purity) CostSens->Strecker Yes (Lowest BOM) Henry Route B: Henry Reaction (Racemic/Resolution) Scale->Henry Yes (Safety/Throughput) Scale->Strecker No (Lab Scale)

Figure 2: Decision matrix for selecting the optimal synthetic strategy based on chirality, cost, and scale constraints.

References

  • Henry Reaction on Heterocycles: Alfa Chemistry. (2025).[3][4][5][6][7] Henry Nitroaldol Reaction Mechanisms and Protocols. Retrieved from

  • Beta-Amino Alcohol Synthesis: BenchChem. (2025).[4] Discovery and Synthesis of Chiral Amino Alcohols. Retrieved from

  • Strecker Mechanism: Master Organic Chemistry. (2025).[3][4][5][6][7] The Strecker Synthesis: Mechanism and Examples. Retrieved from

  • Pyrazole Aldehyde Reactivity: ResearchGate. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from

  • Catalytic Reduction of Nitro Compounds: Organic Chemistry Portal. (2025). Amine Synthesis by Nitro Compound Reduction. Retrieved from

  • Strecker Limitations: Organic Chemistry Portal. (2025). Strecker Synthesis. Retrieved from

Sources

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its versatility allows for the development of compounds with a wide array of therapeutic applications, most notably in oncology.[1][2][3][4] Pyrazole derivatives have demonstrated significant potential as inhibitors of various protein kinases and other key targets in cancer signaling pathways.[1][5][6][7] This guide provides a comparative analysis of the in vitro and in vivo efficacy of pyrazole-based compounds, offering insights into the experimental data that underpins their development and the critical considerations for translating promising in vitro results into successful in vivo outcomes.

Part 1: The In Vitro Landscape: Foundational Efficacy and Mechanistic Insights

In vitro assays are the first crucial step in evaluating the potential of a new pyrazole-based compound. These experiments, conducted in a controlled laboratory setting outside of a living organism, are designed to determine a compound's direct effects on cancer cells and their molecular targets.

Core In Vitro Assays for Pyrazole Compounds

The initial assessment of a pyrazole derivative's anticancer potential typically involves a battery of in vitro tests. These assays are designed to quantify cytotoxicity, or the ability of the compound to kill cancer cells, and to elucidate the underlying mechanisms of action.

A common starting point is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a colorimetric method used to assess cell viability.[8][9][10][11] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The result is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[10]

Beyond simple cytotoxicity, it is essential to understand how the compounds are killing cancer cells. This is where apoptosis assays come into play. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[8][10] Flow cytometry with Annexin V and propidium iodide (PI) staining is a standard method to quantify the percentage of cells undergoing apoptosis.[11]

Furthermore, cell cycle analysis by flow cytometry helps to determine if the pyrazole compound is causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which can prevent cancer cell proliferation.[8][10]

To pinpoint the molecular targets of the pyrazole compounds, enzymatic assays are employed. For instance, if a compound is designed to inhibit a specific kinase, such as VEGFR-2 or CDK2, an in vitro kinase assay can directly measure the compound's inhibitory activity against the purified enzyme.[5][12][13]

Interpreting In Vitro Data: A Case Study Approach

Consider a novel pyrazole-indole hybrid. In vitro screening against a panel of human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, HepG2 liver carcinoma, and A549 lung carcinoma) might reveal potent cytotoxic activity, with low micromolar IC50 values.[5][8] Further investigation could show that the compound induces apoptosis, as evidenced by an increase in the Annexin V-positive cell population.[8] Cell cycle analysis might indicate an arrest in the G2/M phase, preventing mitotic entry.[9] Finally, enzymatic assays could confirm that the compound directly inhibits a key cell cycle regulator like CDK2.[5][8]

This layered in vitro data provides a strong rationale for advancing the compound to the next stage of testing.

Part 2: The In Vivo Challenge: Translating Potential into Preclinical Efficacy

While in vitro data is foundational, it does not always predict how a compound will behave in a complex living system.[14][15][16] In vivo studies, conducted in animal models, are essential to evaluate a compound's overall efficacy, pharmacokinetics (how the body processes the drug), and safety profile.[17]

Bridging the Gap: From Benchtop to Animal Models

The transition from in vitro to in vivo testing is a critical and often challenging step in drug development.[15][16] A compound that shows excellent potency in a petri dish may fail in an animal model due to poor absorption, rapid metabolism, or unexpected toxicity.[15]

For anticancer pyrazole compounds, xenograft models are a common choice for in vivo efficacy studies.[16] In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time. A significant reduction in tumor volume compared to a control group indicates in vivo efficacy.

Another important in vivo model is the syngeneic tumor model , where mouse cancer cells are implanted into mice with a competent immune system.[16] This model is particularly useful for evaluating immunomodulatory drugs.

Key Parameters in In Vivo Evaluation

In addition to tumor growth inhibition, in vivo studies assess a range of other important parameters:

  • Pharmacokinetics (PK): This involves measuring the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal. A good PK profile ensures that an effective concentration of the drug reaches the tumor site.

  • Pharmacodynamics (PD): This assesses the effect of the drug on its target in the tumor tissue. For example, a western blot of tumor lysates can be used to confirm that a kinase inhibitor has reduced the phosphorylation of its target protein.

  • Toxicity: The overall health of the animals is closely monitored for any signs of adverse effects, such as weight loss or changes in behavior.

Part 3: The In Vitro vs. In Vivo Correlation: A Comparative Analysis

The ultimate goal of preclinical development is to identify compounds with a strong correlation between in vitro potency and in vivo efficacy. However, this is not always straightforward.

Factors Influencing the In Vitro-In Vivo Correlation

Several factors can contribute to discrepancies between in vitro and in vivo results:

  • Metabolism: The liver can metabolize a compound into inactive or even toxic byproducts, which is not accounted for in most in vitro assays.[15]

  • Bioavailability: The formulation and route of administration can significantly affect the amount of drug that reaches the tumor.[15]

  • Tumor Microenvironment: The complex microenvironment of a tumor in a living organism, which includes stromal cells, immune cells, and the extracellular matrix, can influence a drug's efficacy in ways that are not captured in a 2D cell culture system.[15][18]

  • Off-target Effects: In a whole organism, a compound may have off-target effects that lead to toxicity at doses required for anticancer activity.[15]

Data Presentation: A Comparative Table
Compound IDIn Vitro IC50 (µM) (MCF-7 cells)In Vivo Tumor Growth Inhibition (%) (MCF-7 Xenograft)Key Molecular Target
Pyrazole-A 0.560% at 50 mg/kgCDK2
Pyrazole-B 0.220% at 50 mg/kgVEGFR-2
Pyrazole-C 5.075% at 50 mg/kgTubulin

This table is a representative example and does not reflect data for specific, named compounds.

This comparative data highlights the complexities of the in vitro-in vivo correlation. Pyrazole-B, despite being highly potent in vitro, shows poor in vivo efficacy, potentially due to unfavorable pharmacokinetic properties. Conversely, Pyrazole-C, with a modest in vitro IC50, demonstrates excellent in vivo activity, suggesting it may have a favorable in vivo profile or a mechanism of action that is particularly effective in the context of a solid tumor.

Part 4: Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

In Vitro Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the pyrazole compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[10]

  • Incubation: Incubate the cells with the compounds for 48-72 hours.[10]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.[10]

In Vivo Protocol: Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign the mice to treatment and control groups.

  • Treatment: Administer the pyrazole compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Part 5: Visualizing the Science: Pathways and Workflows

Visual aids can greatly enhance the understanding of complex biological processes and experimental designs.

Signaling Pathway: Pyrazole Compound Targeting the CDK2/Cyclin E Pathway

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F CDK4/6->E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication promotes Growth_Factors Growth Factors Growth_Factors->Cyclin D Pyrazole_Compound Pyrazole Compound (CDK2 Inhibitor) Pyrazole_Compound->CDK2 inhibits

Caption: Pyrazole-based CDK2 inhibitor blocking cell cycle progression.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Compound_Library Pyrazole Compound Library Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound_Library->Cytotoxicity_Screening Hit_Compounds Identify Hit Compounds (Low IC50) Cytotoxicity_Screening->Hit_Compounds Mechanism_of_Action Mechanism of Action Studies (Apoptosis, Cell Cycle) Hit_Compounds->Mechanism_of_Action Target_Validation Target Validation (Enzymatic Assays) Mechanism_of_Action->Target_Validation Lead_Compound Select Lead Compound Target_Validation->Lead_Compound Animal_Model Xenograft/Syngeneic Animal Model Lead_Compound->Animal_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Animal_Model->Efficacy_Study PK_PD_Tox Pharmacokinetics, Pharmacodynamics, and Toxicology Efficacy_Study->PK_PD_Tox Preclinical_Candidate Preclinical Candidate PK_PD_Tox->Preclinical_Candidate

Caption: A typical workflow for pyrazole drug discovery.

Logical Relationship: In Vitro Potency vs. In Vivo Efficacy

logic_diagram cluster_factors Influencing Factors Metabolism Metabolism In_Vivo_Efficacy High In Vivo Efficacy (Tumor Regression) Metabolism->In_Vivo_Efficacy Bioavailability Bioavailability Bioavailability->In_Vivo_Efficacy Tumor_Microenvironment Tumor Microenvironment Tumor_Microenvironment->In_Vivo_Efficacy Off_Target_Effects Off-Target Effects Off_Target_Effects->In_Vivo_Efficacy In_Vitro_Potency High In Vitro Potency (Low IC50) In_Vitro_Potency->In_Vivo_Efficacy predicts?

Caption: Factors modulating the in vitro-in vivo correlation.

Conclusion

The development of novel pyrazole-based therapeutics is a multi-faceted process that relies on a careful and systematic evaluation of both in vitro and in vivo efficacy. While in vitro assays provide essential initial data on a compound's potency and mechanism of action, in vivo studies are indispensable for validating these findings in a more physiologically relevant setting. A thorough understanding of the factors that can influence the translation of in vitro results to in vivo outcomes is critical for the successful development of the next generation of pyrazole-based medicines.

References

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2026). ResearchGate. [Link]

  • Hassan, A. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 11954–11971. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • review of pyrazole compounds' production, use, and pharmacological activity. (2024). ResearchGate. [Link]

  • Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. (2015). ACS Publications. [Link]

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21495-21513. [Link]

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023). PubMed. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). Asian Pacific Journal of Cancer Prevention. [Link]

  • EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES. (n.d.). Journal of Physiology and Pharmacology. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). National Center for Biotechnology Information. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2025). ResearchGate. [Link]

  • The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. (2026). Beacon. [Link]

  • In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (2011). PubMed. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. (2023). PubMed. [Link]

  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. (2022). National Center for Biotechnology Information. [Link]

  • In Vitro Cancer Models: A Closer Look at Limitations on Translation. (2022). MDPI. [Link]

Sources

A Comparative Guide to the Binding Affinity of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the binding affinity of the novel compound, 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, to its putative biological target, the human histamine H3 receptor (H3R). By leveraging established experimental protocols and comparing its performance against a known H3R ligand, betahistine, this document offers researchers and drug development professionals a framework for characterizing this new chemical entity.

Introduction: The Significance of Targeting the Histamine H3 Receptor

The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, functions as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. This positions the H3R as a critical therapeutic target for a range of neurological and psychiatric disorders, including sleep-wake disorders, cognitive impairment, and attention-deficit/hyperactivity disorder (ADHD). The development of novel ligands with specific binding affinities for the H3R is therefore of significant interest to the scientific community.

The compound 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, with its pyrazole moiety and aminoethyl side chain, shares structural similarities with known H3R ligands. This guide outlines a robust experimental approach to determine its binding affinity at the human H3R and compares it with betahistine, a well-characterized H3R antagonist and H1R agonist.[1][2]

Experimental Design: Unveiling Binding Affinity through Radioligand Competition

To quantitatively assess the binding affinity of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol for the human H3R, a radioligand competition binding assay is the gold-standard method.[3] This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The resulting data allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture HEK293T cells expressing hH3R harvesting Cell Harvesting & Lysis cell_culture->harvesting centrifugation Centrifugation & Pellet Resuspension harvesting->centrifugation protein_quant Protein Quantification (BCA Assay) centrifugation->protein_quant incubation Incubation: - Membranes - [3H]Nα-methylhistamine - Test Compound protein_quant->incubation Membranes filtration Rapid Filtration (GF/C filters) incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 IC50 Determination (Non-linear regression) scintillation->ic50 Counts per Minute (CPM) ki Ki Calculation (Cheng-Prusoff equation) ic50->ki

Caption: Workflow for determining binding affinity using a radioligand competition assay.

Detailed Experimental Protocol: Radioligand Competition Binding Assay

This protocol is adapted from established methods for characterizing H3R ligands.[4][5]

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK293T) cells stably expressing the human histamine H3 receptor are cultured to ~80-90% confluency.

  • Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and pelleted by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

  • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • The protein concentration of the membrane preparation is determined using a standard method such as the bicinchoninic acid (BCA) assay.

2. Radioligand Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add in the following order:

    • Assay buffer.

    • A fixed concentration of the radioligand, [3H]Nα-methylhistamine (a known H3R agonist). The concentration should be close to its dissociation constant (Kd) for the H3R.

    • Increasing concentrations of the unlabeled test compound (2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol) or the reference compound (betahistine).

    • The cell membrane preparation.

  • For determining non-specific binding, a high concentration of a known H3R antagonist (e.g., clobenpropit) is used instead of the test compound.

  • The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 25-30°C).

3. Filtration and Scintillation Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound.

  • A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data

The following table presents hypothetical, yet plausible, binding affinity data for 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol and betahistine at the human histamine H3 receptor, as would be determined by the aforementioned protocol.

CompoundIC50 (nM)Ki (nM)Putative Activity
2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol 15075H3R Ligand
Betahistine 1900[6]~950H3R Antagonist[1][7][8]

Note: The IC50 and Ki values for 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol are illustrative and require experimental validation. The Ki for betahistine is estimated from its reported IC50 and typical assay conditions.

Discussion and Interpretation of Results

The Ki value is a direct measure of the binding affinity of a ligand for its receptor. A lower Ki value indicates a higher binding affinity. Based on the illustrative data, 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (Ki = 75 nM) demonstrates a significantly higher affinity for the human H3R compared to betahistine (Ki ≈ 950 nM). This suggests that the novel compound binds more tightly to the receptor.

It is crucial to note that binding affinity does not provide information about the functional activity of the compound (i.e., whether it is an agonist, antagonist, or inverse agonist). Further functional assays, such as cAMP inhibition assays or GTPγS binding assays, are necessary to characterize the pharmacological profile of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.[4][7][9]

Alternative and Complementary Methodologies

While radioligand binding assays are a cornerstone of affinity determination, other biophysical techniques can provide complementary and confirmatory data.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the real-time binding of a ligand to a receptor immobilized on a sensor surface.[10][11][12] It provides kinetic data (association and dissociation rates) in addition to affinity information.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a receptor in solution.[13][14][15] It is considered the gold standard for thermodynamic characterization of binding interactions, providing information on enthalpy, entropy, and stoichiometry.

These alternative methods can validate the findings from the radioligand binding assay and offer a more complete understanding of the molecular interactions between the compound and its target.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach for comparing the binding affinity of the novel compound 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol to the human histamine H3 receptor, using betahistine as a benchmark. The detailed radioligand competition binding assay protocol provides a clear path for experimental execution. The illustrative data highlights the potential for this new chemical entity to be a high-affinity ligand for the H3R, warranting further investigation into its functional activity and therapeutic potential. By following the principles of robust experimental design and data analysis presented herein, researchers can confidently characterize novel compounds and contribute to the advancement of H3R-targeted drug discovery.

References

[4] Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv.org. (2023, December 11). Retrieved from [1] Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - Frontiers. (2016, May 30). Retrieved from [10] Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Publications. (2011, May 16). Retrieved from [13] Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC. Retrieved from [7] Effects of Betahistine at Histamine H-3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo - ResearchGate. Retrieved from [2] Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents | Request PDF - ResearchGate. Retrieved from [9] Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [3] GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. Retrieved from [11] Surface plasmon resonance applied to G protein-coupled receptors - PMC - NIH. Retrieved from [5] Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PubMed Central. (2017, July 6). Retrieved from [14] Isothermal titration calorimetry: the gold standard in ligand-binding analysis - Nuvisan. Retrieved from [12] NANODISCS FOR SPR ANALYSIS OF GPCR-‐‑G PROTEIN INTERACTIONS - Biochemistry. Retrieved from [6] H3 receptor Selective Inhibitors | Antagonists | Selleckchem.com. Retrieved from [15] Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Retrieved from

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of a safe and compliant laboratory environment. This guide provides crucial safety and logistical information for the proper disposal of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, ensuring the mitigation of risks and the prevention of environmental contamination.

Hazard Assessment and Analogous Compound Data

The structure of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol suggests potential hazards associated with both pyrazole derivatives and amino alcohols. Pyrazole-containing compounds can exhibit a range of toxicological properties, and amino alcohols can be corrosive and irritants.[1][2][3] Therefore, it is imperative to handle this compound with care.

To inform our disposal decisions, the table below summarizes key safety information from the SDSs of structurally similar compounds.

Compound NameCAS NumberHazard StatementsDisposal Considerations
1-Methyl-4-iodo-1H-pyrazole39806-90-1Causes skin and serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1]
Pyrazole288-13-1Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.Dispose of properly. Do not let product enter drains.[1]
1-Aminoethanol (Ethanolamine)141-43-5Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Toxic to aquatic life with long-lasting effects.Prevent entry into the environment.[2]
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate1260683-88-2Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Do not let product enter drains. Keep in suitable, closed containers for disposal.[3]

This data underscores the necessity of treating 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol as a hazardous substance, necessitating disposal through a licensed hazardous waste facility.

Disposal Protocol: A Step-by-Step Approach

The fundamental principle for managing this chemical waste is to prevent its release into the environment.[2] The following protocol outlines the necessary steps for its safe disposal.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling the compound, it is essential to be equipped with the appropriate PPE.[1][4] Work should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.

  • Eye Protection: Chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[4][5]

  • Body Protection: A laboratory coat.[4]

Waste Identification and Segregation

Proper identification and segregation of chemical waste are critical to prevent dangerous reactions.[6]

  • Classification: 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol must be classified as hazardous chemical waste.[1][7]

  • Segregation: Keep this waste stream separate from other chemical wastes, particularly incompatible materials such as strong oxidizing agents.[2][8]

Containerization and Labeling

Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA).[9]

  • Container: Use a designated, sealable container made of a material compatible with the chemical. Plastic containers are often preferred for hazardous waste.[9][10]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol". Include the date of waste generation and the principal investigator's name and contact information.[9]

Storage

Waste must be stored safely in a designated satellite accumulation area pending pickup.[10]

  • Location: The storage area should be secure, well-ventilated, and away from sources of heat or ignition.[1][6]

  • Containment: Keep the container tightly closed when not in use.[7] Secondary containment should be used to prevent spills.[2]

Disposal

Disposal of hazardous waste must be handled by licensed professionals.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to schedule a pickup.[4][7][10] Provide them with the full chemical name and any available safety data.

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that disposal is carried out in accordance with all local, regional, and national regulations.[1]

Important Considerations:

  • Do NOT dispose of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol down the sink or in regular trash.[1][9]

  • Do NOT attempt to neutralize the chemical without a validated protocol from your EHS office.[1]

  • In case of a spill, follow your laboratory's established spill response procedure. This generally involves containing the spill with an inert absorbent material and collecting it into a sealed container for disposal as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal cluster_3 Emergency Protocol start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Chemicals classify->segregate containerize Place in a Labeled, Sealable Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end spill Spill Occurs contain Contain with Inert Absorbent Material spill->contain collect Collect and Containerize as Hazardous Waste contain->collect collect->store

Caption: Workflow for the safe disposal of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and proper disposal of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, promoting a culture of safety and environmental stewardship. Always consult your institution's safety officer and local regulations for specific guidance.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • Laboratory Chemical Waste Management Guidelines. Environmental Health and Radiation Safety, University of Pennsylvania. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. EHS. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Proper Handling of Hazardous Waste Guide. EPA. [Link]

  • Chemical wastes. EPA NSW Government. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. [Link]

  • AMINO ALCOHOL EA Safety Data Sheet. Nippon Nyukazai Co., Ltd. [Link]

Sources

Personal protective equipment for handling 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I recognize that integrating novel, highly functionalized building blocks into your synthetic pipelines requires moving beyond generic safety assumptions. 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a bifunctional molecule featuring both a primary aliphatic amino alcohol and a substituted pyrazole ring.

While this structural motif is highly valuable for developing kinase inhibitors and receptor modulators, it presents a dual hazard: the primary amine imparts acute localized corrosivity (basic pH), while the pyrazole moiety carries unknown systemic pharmacological activity. Until comprehensive toxicological profiling is complete, this compound must be handled rigorously as a "Substance of Unknown Toxicity" under OSHA’s Laboratory Standard[1].

The following guide provides the definitive, causality-driven operational and logistical protocols for handling this compound safely.

Hazard Profiling & PPE Matrix

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is dictated by the physicochemical properties of the molecule. The primary amine makes the compound a strong nucleophile and a localized irritant to mucosal membranes. Furthermore, amino alcohols can act as permeation enhancers, increasing the risk of dermal absorption of the pharmacologically active pyrazole core.

To mitigate these risks, the following PPE matrix must be strictly adhered to, summarizing the quantitative standards required by OSHA[2].

Table 1: Quantitative PPE Specifications for Pyrazole Amino Alcohols

PPE CategorySpecificationQuantitative Standard / MaterialCausality / Rationale
Eye/Face Chemical Splash GogglesANSI Z87.1 CompliantProtects mucosal membranes from basic amine vapors and liquid splashes[3].
Hand Protection Double Gloving SystemInner: Nitrile (4 mil)Outer: Neoprene (8 mil)Amines can permeate thin latex/nitrile. Neoprene provides a robust chemical barrier against basic organics[1].
Body Protection Flame-Resistant Lab CoatFR Cotton, Knee-lengthPrevents dermal absorption of pharmacologically active compounds and protects against solvent flammability[4].
Respiratory Chemical Fume HoodFace Velocity: 80–100 fpmPrimary engineering control to capture volatile amine vapors and prevent inhalation[5].

Operational Workflow: Dispensing and Reaction Setup

When handling 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, the primary objective is to achieve zero dermal and inhalation exposure. The following protocol provides a self-validating system for safe handling.

OperationalWorkflow A 1. Risk Assessment (Treat as Unknown Toxicity) B 2. Don Advanced PPE (Double Nitrile, Splash Goggles) A->B C 3. Containment (Transfer to Certified Fume Hood) B->C D 4. Dispensing (Use Anti-Static Tools) C->D E 5. Reaction Setup (Inert Atmosphere/Closed System) D->E F 6. Decontamination (Neutralize & Segregate Waste) E->F

Workflow for handling novel pyrazole amino alcohols under BSL-2/OEB-3 equivalent conditions.

Step-by-Step Dispensing Methodology
  • Environmental Verification: Verify that the fume hood monitor displays a face velocity between 80 and 100 feet per minute (fpm). Clear the workspace of incompatible chemicals, specifically strong oxidizers and concentrated acids, which can react exothermically with amines.

  • PPE Donning: Equip the FR lab coat, ANSI Z87.1 splash goggles, and the double-glove system[3].

  • Material Transfer:

    • If the compound presents as a viscous liquid: Use a positive displacement pipette to accurately transfer the required volume, as standard air-displacement pipettes will suffer from volumetric inaccuracy due to the liquid's viscosity.

    • If the compound presents as a solid: Use a grounded, anti-static spatula to transfer the material into a tared, anti-static weigh boat. This prevents the electrostatic aerosolization of fine, pharmacologically active particulates.

  • Solubilization: Transfer the compound into the reaction vessel. Slowly add the chosen solvent (e.g., anhydrous DMF or DCM). Mechanistic note: The dissolution and subsequent protonation of amines can be mildly exothermic; add solvent dropwise if scaling up beyond 10 grams.

  • Immediate Decontamination: Wipe down the analytical balance and surrounding hood area with a dilute acidic surface wipe (e.g., 1% citric acid solution). This chemically neutralizes any microscopic amine residue, converting it into a water-soluble salt, which is then wiped away with deionized water.

Spill Response and Waste Disposal Plan

In the event of a breach in containment, rapid assessment and chemical neutralization are required. Because the compound is an organic base, standard universal absorbents are less effective than targeted neutralization tactics.

SpillResponse S1 Spill Detected (2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol) S2 Assess Volume & Location S1->S2 S3 Major Spill (>50mL or outside hood) Evacuate & Call EHS S2->S3 High Risk S4 Minor Spill (Inside hood) Ensure Max Ventilation S2->S4 Low Risk S5 Neutralize (Apply Mild Acidic Absorbent) S4->S5 S6 Collect & Dispose (Seal in Hazardous Waste Container) S5->S6

Decision matrix for localized spills of basic amino alcohol derivatives in the laboratory.

Step-by-Step Spill Mitigation & Disposal
  • Immediate Assessment: Identify the spill volume and location. If the spill exceeds 50 mL and occurs outside of a ventilated enclosure, immediately evacuate the laboratory, secure the doors, and contact Environmental Health and Safety (EHS)[5].

  • Containment (Minor Spills): For spills contained within the fume hood, maintain maximum ventilation. Overlay the spill perimeter with a compatible chemical absorbent pad to prevent spreading.

  • Chemical Neutralization: Apply a mild acidic neutralizing absorbent powder (e.g., a sodium bisulfate-based spill kit) directly onto the spill, working from the outside perimeter inward. This converts the volatile free-base amine into a stable, non-volatile salt.

  • Collection: Use non-sparking polypropylene tools to scoop the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container.

  • Waste Categorization & Routing: Label the container explicitly as "Hazardous Waste: Basic Organic Amine / Pyrazole Derivative." To comply with ECHA REACH and EPA chemical safety assessments, ensure this waste stream is strictly segregated from halogenated solvent waste and strong acids to prevent secondary reactions in the waste accumulation area[6].

References

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. [Link]

  • North Carolina State University Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • National Institutes of Health (NIH) PMC. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 2
2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.